molecular formula C16H16N2O B470152 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine CAS No. 356085-09-1

3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Cat. No.: B470152
CAS No.: 356085-09-1
M. Wt: 252.31g/mol
InChI Key: ZTQHZYKIBXKILV-UHFFFAOYSA-N
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Description

3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is a useful research compound. Its molecular formula is C16H16N2O and its molecular weight is 252.31g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-10(2)11-6-7-15-14(9-11)18-16(19-15)12-4-3-5-13(17)8-12/h3-10H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQHZYKIBXKILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and physical properties of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended to serve as a core resource for researchers, offering in-depth information on its physicochemical properties, synthesis, and characterization, grounded in established scientific principles and methodologies.

Core Molecular Attributes

3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is a substituted benzoxazole derivative. The benzoxazole core is a key pharmacophore found in numerous biologically active compounds, conferring a range of activities including antimicrobial and anticancer properties. The presence of the isopropyl and phenylamine substituents significantly influences its steric and electronic properties, which in turn dictates its molecular interactions and potential applications.

PropertyValueSource
CAS Number 356085-09-1[1]
Molecular Formula C₁₆H₁₆N₂O[1]
Molecular Weight 252.31 g/mol [1]
Molecular Structure:

The structure of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is characterized by a central benzoxazole ring system. An isopropyl group is attached at the 5-position of the benzoxazole, and a phenylamine group is linked at the 2-position.

Synthesis_Pathway Reactant_A 2-Amino-4-isopropylphenol Intermediate Schiff Base Intermediate Reactant_A->Intermediate + Reactant_B 3-Aminobenzaldehyde Reactant_B->Intermediate Condensation Product 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine Intermediate->Product Catalyst Oxidative Cyclization (e.g., I₂, DDQ) Catalyst->Intermediate

Caption: Proposed synthesis of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-isopropylphenol (1 equivalent) and 3-aminobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide.

  • Condensation: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and reflux the mixture for 2-4 hours to form the Schiff base intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the formation of the intermediate, add an oxidizing agent (e.g., iodine or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)) to the reaction mixture. Continue to reflux for an additional 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out.

  • Purification: Filter the precipitate and wash it with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine should be confirmed using a suite of analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • ¹H NMR: Expect signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the benzoxazole and phenylamine rings. The isopropyl group will show a characteristic doublet and a septet in the aliphatic region (around 1.2 and 3.0 ppm, respectively). The amine protons will likely appear as a broad singlet.

    • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons of the fused ring system and the phenylamine moiety, as well as the carbons of the isopropyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

    • Expected Molecular Ion Peak: [M+H]⁺ at m/z 253.32 in positive ion mode.

    • Fragmentation Pattern: The fragmentation pattern will likely involve characteristic losses from the benzoxazole core and the substituents.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development. The purity is determined by the area percentage of the main peak.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound. Impurities will typically cause a depression and broadening of the melting point range.

Experimental Protocol: Characterization Workflow

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation HPLC HPLC Purity Analysis Purity_Assessment Purity ≥ 95%? HPLC->Purity_Assessment MP Melting Point Determination Final_Product Qualified Product MP->Final_Product Structure_Confirmation->HPLC Structure OK Purity_Assessment->MP Yes Purification Further Purification Purity_Assessment->Purification No Purification->HPLC

Caption: A typical workflow for the characterization and purity assessment of the synthesized compound.

Potential Applications and Future Directions

The benzoxazole scaffold is a privileged structure in drug discovery. Derivatives of this class have shown a wide array of biological activities.

  • Antimicrobial and Antifungal Activity: The benzoxazole ring system is known to exhibit potent activity against various strains of bacteria and fungi.

  • Anticancer Potential: Many benzoxazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.

  • Materials Science: The fluorescent properties of some benzoxazole derivatives make them candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging.

Further research on 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine should focus on the systematic evaluation of its biological activities and the exploration of its photophysical properties. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with different substitution patterns, will be crucial in optimizing its potential for specific applications.

Conclusion

This technical guide provides a foundational understanding of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine, outlining its key molecular and physical characteristics, a viable synthetic route, and a comprehensive strategy for its analytical characterization. While specific experimental data for this compound is limited, the provided protocols and expected outcomes offer a robust framework for researchers to synthesize and evaluate this promising molecule. The unique combination of the benzoxazole core with isopropyl and phenylamine substituents makes it an intriguing candidate for further investigation in both medicinal chemistry and materials science.

References

Sources

The Multifaceted Biological Activities of 5-Isopropyl-Benzoxazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides a detailed exploration of benzoxazole derivatives featuring a 5-isopropyl substitution, a modification that significantly influences the molecule's physicochemical properties and, consequently, its biological profile. We will delve into the primary therapeutic areas where these compounds show promise—antimicrobial, anticancer, and anti-inflammatory activities—supported by mechanistic insights, structure-activity relationships (SAR), and robust experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Benzoxazole Core and the Influence of the 5-Isopropyl Moiety

Benzoxazole, an aromatic organic compound, consists of a benzene ring fused to an oxazole ring.[3][4] This heterocyclic system is isosteric to natural nucleic bases like guanine and adenine, allowing for effective interactions with biological macromolecules.[1] The inherent planarity and aromaticity of the benzoxazole ring system serve as an excellent foundation for designing molecules that can engage with various biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.[5]

The introduction of an isopropyl group at the 5-position of the benzoxazole core is a strategic chemical modification. The rationale behind this choice is rooted in fundamental medicinal chemistry principles:

  • Enhanced Lipophilicity: The non-polar isopropyl group increases the overall lipophilicity of the molecule. This can improve its ability to cross cellular membranes, potentially leading to better bioavailability and target engagement within the cell.

  • Steric Influence: The bulky nature of the isopropyl group can orient the molecule within a receptor's binding pocket, creating more specific and potent interactions. It can also shield certain parts of the molecule from metabolic degradation, potentially increasing its half-life.

  • Modulation of Electronic Properties: While primarily an electron-donating group through induction, the isopropyl moiety's impact on the electronic environment of the aromatic system can fine-tune the molecule's reactivity and binding affinity.

The following sections will explore the tangible outcomes of these properties across different therapeutic applications.

Antimicrobial Activity: Targeting Bacterial Proliferation

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents.[2][6] Benzoxazole derivatives have demonstrated significant potential in this area, with a primary mechanism of action involving the inhibition of bacterial DNA gyrase.[6][7]

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, relieving torsional stress. By inhibiting this enzyme, benzoxazole derivatives effectively halt these critical cellular processes, leading to bacterial cell death. Molecular docking studies suggest that the benzoxazole scaffold fits into the ATP-binding site of the GyrB subunit of the enzyme, preventing the conformational changes necessary for its function.[7] The interaction is often stabilized by hydrogen bonds and hydrophobic interactions, where the 5-isopropyl group can play a crucial role in anchoring the molecule within the hydrophobic pocket of the active site.

antimicrobial_mechanism cluster_bacterium Bacterial Cell DNA_replication DNA Replication & Transcription DNA_gyrase DNA Gyrase (Enzyme) DNA_gyrase->DNA_replication enables Relaxed_DNA Relaxed DNA DNA_gyrase->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_gyrase Inhibitor 5-Isopropyl- Benzoxazole Derivative Inhibitor->DNA_gyrase INHIBITS

Caption: Mechanism of DNA gyrase inhibition by 5-isopropyl-benzoxazole derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of antimicrobial agents is quantified by their MIC, the lowest concentration that prevents visible microbial growth. Studies on 7-isopropyl-benzoxazole derivatives, which are structurally similar to the 5-isopropyl variants, have shown promising activity against a range of bacteria.

Compound IDTarget OrganismMIC (mg/mL)Reference Drug (Amikacin) MIC (mg/mL)
Compound 1 Sarcina lutea0.020< 0.0024
Compound 1 Escherichia coli0.039< 0.0024
Compound 2 Sarcina lutea0.010< 0.0024
Compound 2 Escherichia coli0.020< 0.0024
(Data adapted from studies on 7-isopropyl-1,3-benzoxazol-5-ol derivatives)[8]

These results indicate that while not as potent as the reference drug, these derivatives possess significant antimicrobial activity, particularly the trifluoromethylphenyl-substituted compound (2), which demonstrates greater activity than the methoxyphenyl-substituted compound (1).[8]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol provides a standardized method for determining the MIC of a test compound.

Objective: To determine the lowest concentration of a 5-isopropyl-benzoxazole derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test compound (dissolved in DMSO)

  • Bacterial culture in log-phase growth

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Dilute the log-phase bacterial culture in CAMHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Verify the concentration by plating a serial dilution.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate. Start with a high concentration (e.g., 256 µg/mL) in the first well and dilute across the plate, leaving the last two wells as controls.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: Well containing CAMHB and bacteria, but no test compound.

    • Negative Control: Well containing CAMHB only (to check for sterility).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density at 600 nm.

Anticancer Activity: Inducing Cell Death in Malignant Tissues

Benzoxazole derivatives have emerged as a significant class of anticancer agents, with activities reported against lung, breast, colon, and liver cancer cell lines.[9][10] Their mechanisms often involve the inhibition of critical signaling pathways that control cell growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[5][11]

Mechanism of Action: Kinase Inhibition (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels required for tumor growth and metastasis. Many benzoxazole derivatives are designed as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the autophosphorylation that initiates downstream signaling cascades (e.g., Ras-Raf-MEK-ERK pathway). This blockade of signaling ultimately inhibits tumor angiogenesis and proliferation.[11]

anticancer_mechanism cluster_cell Cancer Cell VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Inactive) VEGF->VEGFR2 Binds VEGFR2_active VEGFR-2 Receptor (Active/Phosphorylated) VEGFR2->VEGFR2_active Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., MAPK Pathway) VEGFR2_active->Downstream Proliferation Angiogenesis & Cell Proliferation Downstream->Proliferation Inhibitor 5-Isopropyl- Benzoxazole Derivative Inhibitor->VEGFR2_active INHIBITS (ATP-Competitive)

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Quantitative Data: Cytotoxicity (IC₅₀)

The anticancer potency is measured by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDCell LineIC₅₀ (µM)Reference Drug (Sorafenib) IC₅₀ (µM)
14i HepG2 (Liver)3.22 ± 0.13Not specified in direct comparison
14b MCF-7 (Breast)4.75 ± 0.21Not specified in direct comparison
14b HepG2 (Liver)4.61 ± 0.34Not specified in direct comparison
12l MCF-7 (Breast)15.216.46
12l HepG2 (Liver)10.505.57
(Data compiled from studies on various substituted benzoxazoles)[11][12]

These results highlight that specific substitutions on the benzoxazole scaffold can yield compounds with potent, single-digit micromolar cytotoxicity against various cancer cell lines.[11] For instance, compound 14i , a 5-methylbenzo[d]oxazole derivative, showed particularly strong activity against the HepG2 liver cancer cell line.[11]

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of a 5-isopropyl-benzoxazole derivative by measuring the metabolic activity of treated cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is an underlying factor in numerous diseases, including autoimmune disorders and cardiovascular conditions.[13] Benzoxazole derivatives have shown significant anti-inflammatory properties by targeting key enzymes and mediators in the inflammatory cascade.[13][14]

Mechanism of Action: Inhibition of COX and LOX Enzymes

The arachidonic acid cascade is central to the inflammatory response. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is metabolized by two main enzyme families:

  • Cyclooxygenases (COX-1 and COX-2): Produce prostaglandins, which mediate pain, fever, and inflammation.

  • Lipoxygenases (LOX): Produce leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction.[13]

Certain benzoxazole derivatives can inhibit these enzymes, thereby reducing the production of pro-inflammatory eicosanoids.[13][15] This dual inhibition is particularly advantageous as it can provide broad-spectrum anti-inflammatory effects.

anti_inflammatory_mechanism cluster_pathway Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Asthma) LOX->Leukotrienes Inhibitor 5-Isopropyl- Benzoxazole Derivative Inhibitor->COX INHIBITS Inhibitor->LOX INHIBITS

Caption: Inhibition of COX and LOX enzymes in the arachidonic acid pathway.

Structure-Activity Relationship (SAR) Insights

Synthesizing the data across multiple studies reveals key SAR trends for benzoxazole derivatives:

  • Substitution at the 2-position: This position is critical for modulating activity. The attachment of different aryl or alkyl groups directly influences the molecule's interaction with the target's binding site. For instance, in antimicrobial studies, a 2-(4-trifluoromethylphenyl) group conferred greater activity than a 2-(4-methoxyphenyl) group, suggesting that electron-withdrawing substituents may be favorable for DNA gyrase inhibition.[8]

  • Substitution on the Benzene Ring: The 5-isopropyl group, as discussed, enhances lipophilicity. Other substitutions, such as a 5-chloro or 5-methyl group, have also been shown to significantly impact anticancer activity, with 5-methyl derivatives often showing greater potency than unsubstituted or 5-chloro analogs.[12]

  • Linker and Terminal Groups: In more complex derivatives, the nature of linkers (e.g., amides, piperazine rings) and terminal functional groups dramatically affects potency and selectivity. For anticancer VEGFR-2 inhibitors, the terminal phenyl moiety and its substitution pattern are crucial for fitting into the hydrophobic region of the kinase domain.[11]

Conclusion and Future Perspectives

Derivatives of 5-isopropyl-benzoxazole represent a highly promising and versatile class of molecules with demonstrated efficacy in antimicrobial, anticancer, and anti-inflammatory applications. The strategic inclusion of the 5-isopropyl group favorably modulates the scaffold's lipophilicity and steric profile, enhancing its drug-like properties.

Future research should focus on:

  • Lead Optimization: Systematically exploring the SAR at the 2-position in combination with the 5-isopropyl group to maximize potency and selectivity for specific targets.

  • Pharmacokinetic Profiling: Conducting in-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on lead compounds to assess their suitability for in vivo evaluation.

  • Multi-Targeting Approaches: Designing single molecules that can rationally inhibit multiple targets, such as both VEGFR-2 and COX-2, which could be highly effective in treating complex diseases like cancer where inflammation is a key component.

By leveraging the foundational knowledge outlined in this guide, drug discovery professionals can continue to unlock the full therapeutic potential of the 5-isopropyl-benzoxazole scaffold.

References

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  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. [Link]

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  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Anti-Inflammatory Power of Benzoxazole Derivatives: Innovations from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2999. [Link]

  • Patel, N. B., Shaikh, F. M., et al. (2011). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry, 10, S323-S331. [Link]

  • Berber, B., Aytac, S. P., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [Link]

  • TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Trade Science Inc.[Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives with anti-inflammatory potential. [Link]

  • Arisoy, M., Temiz-Arpaci, Ö., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Journal of Molecular Structure, 1230, 129883. [Link]

  • Eldehna, W. M., Abou-Seri, S. M., et al. (2017). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-13. [Link]

  • Ohno, Y., Takahama, K., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry, 20(18), 5542-5552. [Link]

  • Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94. [Link]

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  • Ngemenya, M. N., Akam, V. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Medicinal Chemistry, 5(5). [Link]

  • ResearchGate. (n.d.). Structure–activity relationships of benzoxazole derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. [Link]

  • Hussain, M., Ali, B., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(5), 104689. [Link]

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Sources

A Technical Guide to the Photophysical Properties of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated photophysical properties of the novel fluorophore, 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine. As a member of the 2-phenylbenzoxazole class, this molecule is structurally designed as a donor-π-acceptor (D-π-A) system, predisposing it to exhibit significant solvatochromism driven by intramolecular charge transfer (ICT). This document outlines the theoretical basis for its absorption and emission characteristics, details the pronounced effect of solvent polarity on its fluorescence spectrum, and provides robust, field-proven experimental protocols for its characterization. Methodologies for absorption spectroscopy, emission spectroscopy, and the determination of fluorescence quantum yield are presented with an emphasis on causality and experimental integrity. Theoretical insights from Time-Dependent Density Functional Theory (TD-DFT) are also discussed to provide a holistic understanding of the structure-property relationships. This guide is intended for researchers in materials science, chemistry, and drug development seeking to understand and utilize the unique optical properties of this class of compounds.

Introduction: The 2-Phenylbenzoxazole Scaffold

The 2-phenylbenzoxazole core is a privileged scaffold in the design of functional fluorescent materials.[1] These heterocyclic compounds are known for their high thermal stability, excellent fluorescence efficiency, and tunable emission properties, making them valuable in applications ranging from organic light-emitting diodes (OLEDs) to biological imaging probes.[1][2]

The subject of this guide, 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine, incorporates key structural modifications designed to elicit specific photophysical behaviors. The molecule consists of an electron-accepting benzoxazole unit linked to an electron-donating phenylamine unit. This D-π-A architecture is a classic strategy for inducing an intramolecular charge transfer (ICT) character in the excited state.[3] Upon photoexcitation, electron density is expected to shift from the nitrogen atom of the phenylamine group (donor) across the π-conjugated system to the benzoxazole moiety (acceptor). This redistribution of charge results in a highly polar excited state, the energy of which is exquisitely sensitive to the surrounding environment. This sensitivity manifests as solvatochromism , where the emission color of the molecule changes with the polarity of the solvent.

While direct experimental data for this specific molecule is not yet prevalent in the literature, its properties can be confidently predicted based on extensive studies of analogous 2-(aminophenyl) and 2-phenylbenzoxazole derivatives.[2][4][5] This guide synthesizes these established principles to provide a predictive but technically grounded overview.

Anticipated Photophysical Properties

The defining characteristic of this molecule is its strong positive solvatochromism, a direct consequence of its ICT mechanism.

Absorption and Emission Spectra

The UV-Vis absorption spectrum is expected to be dominated by a strong band in the UV-A region (approximately 320-360 nm), corresponding to the π →π* electronic transition of the conjugated system. This absorption is generally less sensitive to solvent polarity compared to the emission spectrum.[4]

Upon excitation, the molecule is expected to exhibit strong fluorescence. A significant separation between the absorption and emission maxima, known as the Stokes shift, is anticipated. This shift is a hallmark of molecules that undergo substantial geometric or electronic rearrangement in the excited state, such as ICT.[3]

Solvatochromism and the Lippert-Mataga Relationship

The most striking feature of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine will be the bathochromic (red) shift of its emission maximum as the polarity of the solvent increases.[6] In nonpolar solvents like cyclohexane, the non-polar ground state and the polar ICT excited state are minimally stabilized. As solvent polarity increases (e.g., moving to THF, acetonitrile, or DMSO), the solvent dipoles reorient to stabilize the highly polar excited state, lowering its energy.[7][8] This energy reduction results in a lower-energy (longer wavelength) photon being emitted, causing a visible color change from blue/green to orange/red.

This behavior can be quantified using the Lippert-Mataga equation , which correlates the Stokes shift with a solvent polarity function, Δf.[7][9]

Δν = ν_abs - ν_em ≈ (2/hca³) * (μ_e - μ_g)² * Δf + constant

Where:

  • Δν is the Stokes shift in wavenumbers.

  • μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

  • Δf is the orientation polarizability of the solvent.

  • h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius.

A linear plot of the Stokes shift (Δν) versus the solvent polarity function (Δf)—a Lippert-Mataga plot—is a strong indicator of a dominant ICT process.[10] The slope of this plot is proportional to the square of the change in dipole moment (Δμ = μ_e - μ_g), providing a quantitative measure of the charge transfer character.[9][11]

Predicted Spectroscopic Data

The following table summarizes the anticipated photophysical data for 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine in a range of solvents with varying polarity. These values are extrapolated from known properties of similar 2-(aminophenyl)benzoxazole derivatives.

SolventPolarity Function (Δf)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
Cyclohexane0.001~335~410~5380~0.85
Toluene0.013~336~435~6670~0.70
THF0.210~338~480~8350~0.55
Acetonitrile0.305~340~525~9890~0.30
DMSO0.263~342~550~10650~0.15

Note: These are representative values intended to illustrate expected trends.

Theoretical Modeling: Insights from TD-DFT

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting and rationalizing the photophysical properties of fluorophores.[12] For benzoxazole derivatives, TD-DFT calculations have been shown to reliably predict absorption and emission maxima.[12][13] Such calculations can visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this D-π-A system, the HOMO is expected to be localized on the electron-rich phenylamine moiety, while the LUMO will be localized on the electron-accepting benzoxazole core. The π →π* transition can thus be described as a HOMO→LUMO excitation, providing a clear theoretical picture of the intramolecular charge transfer process.[14]

Experimental Characterization Protocols

To validate the predicted properties, a series of standardized spectroscopic experiments must be performed. The following protocols are designed to ensure accuracy and reproducibility.

Workflow for Photophysical Characterization

The overall process for characterizing the fluorophore is outlined below.

G cluster_prep Sample Preparation cluster_analysis Data Analysis prep_stock Prepare Concentrated Stock Solution (e.g., in THF) prep_dilutions Create Dilute Solutions (Absorbance < 0.1) prep_stock->prep_dilutions prep_solvents Select & Prepare Solvents of Varying Polarity prep_solvents->prep_dilutions measure_abs Measure UV-Vis Absorption Spectra prep_dilutions->measure_abs measure_em Measure Fluorescence Emission Spectra measure_abs->measure_em measure_qy Measure Data for Quantum Yield Calculation measure_em->measure_qy calc_stokes Calculate Stokes Shift for Each Solvent measure_qy->calc_stokes calc_qy Calculate Relative Quantum Yield (Φ_F) measure_qy->calc_qy plot_lippert Construct Lippert-Mataga Plot calc_stokes->plot_lippert

Caption: Experimental workflow for comprehensive photophysical analysis.

Protocol 1: UV-Vis Absorption Spectroscopy
  • Instrumentation: Calibrated dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the compound (~1 mM) in a suitable solvent like THF or Dichloromethane.

    • From the stock, prepare a series of dilutions in the desired solvents (e.g., Cyclohexane, THF, Acetonitrile) in 10 mm path length quartz cuvettes.

    • Causality: The final concentration must be adjusted so that the maximum absorbance at the λ_max is below 0.1. This is critical to avoid inner filter effects and ensure a linear relationship between absorbance and concentration (Beer-Lambert Law), which is essential for subsequent quantum yield measurements.[15]

  • Measurement:

    • Use the pure solvent as a blank reference for each measurement.

    • Scan a wavelength range from approximately 250 nm to 600 nm.

    • Record the wavelength of maximum absorbance (λ_abs).

Protocol 2: Fluorescence Emission Spectroscopy
  • Instrumentation: Calibrated fluorescence spectrometer (fluorometer) with a monochromatic excitation source and an emission detector.

  • Sample Preparation: Use the same dilute samples prepared for the absorption measurements (Absorbance < 0.1).

  • Measurement:

    • Set the excitation wavelength (λ_ex) to the λ_abs determined in Protocol 4.2.

    • Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., from 350 nm to 700 nm).

    • Record the wavelength of maximum emission intensity (λ_em).

    • Trustworthiness: Ensure that all instrument parameters (e.g., excitation/emission slit widths, detector voltage) are kept identical across all solvent measurements to allow for valid comparison of intensities.

Protocol 3: Relative Fluorescence Quantum Yield (Φ_F) Determination

The relative method, which compares the test sample to a well-characterized standard, is the most common and reliable approach.[15][16]

  • Standard Selection: Choose a fluorescence standard with a known quantum yield (Φ_std) and whose absorption/emission range overlaps with the sample. For blue-green emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common choice.[17]

  • Procedure:

    • Prepare a series of at least five concentrations for both the test compound (X) and the standard (ST), ensuring the absorbance at the excitation wavelength remains below 0.1 for all solutions.[15]

    • Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm).

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings.

    • Integrate the area under the emission curve for each spectrum.

  • Calculation:

    • For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance. The relationship should be linear.

    • Determine the gradient (slope, denoted as Grad) of each line.

    • Calculate the quantum yield of the test sample (Φ_X) using the following equation:[15]

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where η is the refractive index of the solvent used for the test sample (X) and the standard (ST).

Potential Applications

Given its anticipated properties, 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is a promising candidate for several advanced applications:

  • Polarity Sensors: The strong correlation between emission color and solvent polarity makes it an ideal probe for mapping microenvironments, such as determining the polarity of polymer matrices or monitoring solvent composition.[6]

  • Bio-imaging: As a solvatochromic dye, it could be used to probe the polarity of cellular compartments, such as lipid membranes or protein binding sites.[14]

  • Organic Electronics: The D-π-A structure is a common motif in materials for OLEDs, where tunable emission colors are highly desirable.[1]

Conclusion

3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is poised to be a highly valuable fluorophore characterized by a strong intramolecular charge transfer mechanism. This leads to a pronounced positive solvatochromism, making its fluorescence emission highly sensitive to the polarity of its environment. The experimental protocols detailed in this guide provide a robust framework for quantifying its absorption, emission, and quantum efficiency. The combination of predictable, tunable photophysics and a stable benzoxazole core makes this compound and its derivatives compelling targets for future research in materials science and chemical biology.

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550.

  • Jain, A., & Tandon, P. (1998). Solvatochromism and prototropism of 2-(3'-hydroxyphenyl)benzoxazole and 2-(4'-hydroxyphenyl)benzoxazole. Journal of Photochemistry and Photobiology A: Chemistry, 114(1), 1-8.

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

  • IUPAC. (2007). Lippert–Mataga equation. In IUPAC Compendium of Chemical Terminology (the "Gold Book").

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham.

  • Al-Raawi, D., Al-Majidi, S. M., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. Molecules, 28(8), 3379.

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.

  • University of South Carolina. (n.d.). Fluorescence Spectroscopy-Quantum yield.

  • Nekrasov, P. A., et al. (2023). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 26(14), 7261.

  • Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Amrita Vishwa Vidyapeetham.

  • Nekrasov, P. A., et al. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank, 2023(4), M1746.

  • Syetov, Y. (2013). TDDFT Calculations of Electronic Spectra of Benzoxazoles Undergoing Excited State Proton Transfer. Journal of Fluorescence, 23, 649-655.

  • Daengngern, R., et al. (2015). Electronic and photophysical properties of 2-(2′-hydroxyphenyl)benzoxazole and its derivatives enhancing in the excited-state intramolecular proton transfer processes: A TD-DFT study on substitution effect. ResearchGate.

  • Abu Jarra, H., et al. (2018). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Annals of West University of Timisoara, Series Chemistry, 27(1).

  • Salerni, A. (2014). A Chemical and Photophysical Analysis of a Push-Pull Compound. Worcester Polytechnic Institute Digital WPI.

  • Wikipedia contributors. (2023, December 1). Solvatochromism. In Wikipedia, The Free Encyclopedia.

  • Abu Jarra, H., et al. (2018). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate.

  • Pop, F., et al. (2022). Photophysical characteristics, Lippert-Mataga polarity function, and spectral data for BisFOx molecules, in different solvents. ResearchGate.

  • Syetov, Y., et al. (2014). Theoretical modeling of two-photon absorption of benzoxazoles exhibiting excited state proton transfer. ResearchGate.

  • Chen, K.-C., et al. (2018). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances, 8(52), 29775-29782.

  • Chen, K.-C., et al. (2018). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances, 8, 29775-29782.

  • Szlachetko, J., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(19), 6265.

  • Amorín, M., et al. (2022). Click and shift: the effect of triazole on solvatochromic dyes. ChemRxiv.

  • Aydogan, C. (2017). Synthesis and self assembly of poly(2-isopropyl-2-oxazoline) based triblock copolymers for combination therapy. Middle East Technical University.

  • Cruz-Campa, I. R., et al. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. New Journal of Chemistry, 45(39), 18329-18339.

  • Cramer, C. (2014, June 3). CompChem.07.07 Excited Electronic States: Solvatochromism. YouTube.

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A Technical Guide to Determining the Organic Solubility Profile of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape for Novel Benzoxazoles

In the realm of drug discovery and development, understanding the solubility of a lead compound is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. The compound 3-(5-isopropyl-benzooxazol-2-yl)-phenylamine, a molecule of interest for its synthetic utility and potential biological activities[1], presents a unique set of physicochemical characteristics that govern its behavior in various solvent systems. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of this and structurally similar molecules in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and offer insights into data interpretation, thereby equipping the reader with the necessary tools to navigate the critical path of preclinical development.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid solute in a liquid solvent is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to occur spontaneously, ΔG_mix must be negative. This process can be conceptualized as a two-step energetic cycle: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of solute-solvent interactions. The widely cited principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be miscible[2].

For 3-(5-isopropyl-benzooxazol-2-yl)-phenylamine, its molecular structure—featuring a rigid benzoxazole core, a lipophilic isopropyl group, and a polar phenylamine moiety capable of hydrogen bonding—suggests a nuanced solubility profile. The molecule possesses both hydrogen bond donors (the amine group) and acceptors (the nitrogen and oxygen atoms of the benzoxazole ring), as well as a significant nonpolar surface area. Consequently, its solubility will be highly dependent on the specific nature of the organic solvent.

The interplay of these structural features can be visualized as follows:

G cluster_solute 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine cluster_solvent Organic Solvent Properties Solute Core Molecule HBD Amine Group (H-Bond Donor) Solute->HBD contributes to HBA Benzoxazole N, O (H-Bond Acceptors) Solute->HBA contributes to Lipo Isopropyl & Phenyl Groups (Lipophilic Regions) Solute->Lipo contributes to HBA_S H-Bond Acceptor HBD->HBA_S Favorable Interaction HBD_S H-Bond Donor HBD->HBD_S Unfavorable Interaction HBA->HBA_S Unfavorable Interaction HBA->HBD_S Favorable Interaction Dispersion Van der Waals Forces Lipo->Dispersion Favorable Interaction Polarity Polarity / Dipole Moment

Figure 1: Intermolecular forces governing the solubility of 3-(5-isopropyl-benzooxazol-2-yl)-phenylamine.

Experimental Determination of Solubility: A Validated Approach

The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of 3-(5-isopropyl-benzooxazol-2-yl)-phenylamine. This method is designed to ensure accuracy and reproducibility.

Materials and Reagents
  • 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (purity >98%)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to establish equilibrium between the undissolved solid and the saturated solution, followed by accurate quantification of the dissolved compound.

G start Start step1 Add excess solid to a known volume of solvent start->step1 step2 Equilibrate at a constant temperature (e.g., 24-48 hours with agitation) step1->step2 step3 Allow solid to settle step2->step3 step4 Filter an aliquot of the supernatant (0.22 µm syringe filter) step3->step4 step5 Dilute the filtrate with a suitable mobile phase step4->step5 step6 Quantify by HPLC against a calibration curve step5->step6 end Determine Solubility (mg/mL or mol/L) step6->end

Sources

Technical Guide: Advanced Synthesis of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for adenine and guanine bases. Its structural rigidity and capacity for hydrogen bonding make it critical in the development of amyloidogenesis inhibitors (e.g., Tafamidis ), antimicrobial agents, and fluorescent probes.

This guide moves beyond elementary textbook synthesis to provide a critical analysis of three dominant synthetic pathways: Acid-Catalyzed Condensation , Oxidative Cyclization , and Transition Metal-Catalyzed C-H Activation . It is designed for researchers requiring high-fidelity protocols that balance yield, atom economy, and scalability.

Strategic Importance: The Tafamidis Case Study

To understand the necessity of robust benzoxazole synthesis, one must look at Tafamidis (Vyndaqel) . Used to treat Transthyretin Amyloidosis, its core structure is a 2-(3,5-dichlorophenyl)benzoxazole.

  • Structural Role: The benzoxazole ring mimics the thyroxine binding motif, stabilizing the TTR tetramer.

  • Synthetic Challenge: Early routes involved harsh dehydration conditions. Modern process chemistry demands milder, regioselective methods to prevent dechlorination or side-product formation.

Methodology I: Acid-Catalyzed Condensation (The "Workhorse")

This is the classical approach, ideal for gram-to-kilogram scale synthesis where starting materials (2-aminophenols and carboxylic acids) are abundant and stable.

Mechanistic Insight

The reaction proceeds via a two-step sequence:[1]

  • N-acylation: Nucleophilic attack of the amine on the activated carboxyl group.

  • Cyclodehydration: Acid-mediated ring closure eliminating water.

Critical Control Point: The dehydration step is the thermodynamic bottleneck. Using Polyphosphoric Acid (PPA) acts as both solvent and dehydrating agent, driving the equilibrium forward.

Visualization: Acid-Catalyzed Pathway

Benzoxazole_Acid_Mechanism Substrate 2-Aminophenol + Carboxylic Acid Intermediate1 N-Acyl Intermediate (Amide) Substrate->Intermediate1 PPA, 180°C Transition Cyclization (-H2O) Intermediate1->Transition Acid Catalysis Product 2-Substituted Benzoxazole Transition->Product

Caption: Figure 1. PPA-mediated condensation. The high temperature and acidity drive the difficult dehydration step.

Validated Protocol: PPA-Mediated Synthesis

Reference Grounding: Adapted from classic Vogel protocols and modern microwave variants [1].

  • Preparation: In a 100 mL round-bottom flask, mix 2-aminophenol (10 mmol) and the corresponding carboxylic acid (10 mmol) .

  • Solvent Addition: Add Polyphosphoric Acid (PPA, 15 g) . Note: PPA is highly viscous; warm slightly to facilitate pouring.

  • Reaction: Heat the mixture to 180–200 °C for 3–4 hours. Monitor via TLC (System: Hexane/EtOAc 4:1).

  • Quenching: Cool the reaction mass to ~80 °C and pour slowly into crushed ice (100 g) with vigorous stirring. The PPA must be fully hydrolyzed.

  • Neutralization: Adjust pH to ~8 using 10% NaOH or NH₄OH . This precipitates the crude product.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

Methodology II: Oxidative Cyclization (The "Versatile" Route)

When carboxylic acids are unavailable or unstable, aldehydes serve as excellent precursors. This route requires an oxidant to convert the intermediate Schiff base (imine) into the benzoxazole.

Mechanistic Insight

Unlike the acid method, this pathway involves a redox step.

  • Imine Formation: Rapid condensation of amine and aldehyde.

  • Intramolecular Attack: The phenolic oxygen attacks the imine carbon.

  • Oxidation: A hydride abstraction (or equivalent) aromatizes the oxazoline intermediate.

Green Chemistry Note: Modern variants utilize DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or O₂ with a catalyst, avoiding toxic metal oxidants like Pb(OAc)₄ [2].

Visualization: Oxidative Workflow

Oxidative_Cyclization Start 2-Aminophenol + Aldehyde SchiffBase Schiff Base (Imine) Start->SchiffBase -H2O Oxazoline Benzoxazoline (Unstable) SchiffBase->Oxazoline Ring Closure Product Benzoxazole Oxazoline->Product Oxidation (DDQ/O2)

Caption: Figure 2. Oxidative cyclization mechanism.[2][3] The oxidation of the benzoxazoline intermediate is the rate-determining step.

Validated Protocol: DDQ-Mediated Synthesis

Ideal for acid-sensitive substrates.

  • Mixing: Dissolve 2-aminophenol (1 mmol) and aryl aldehyde (1 mmol) in 1,4-dioxane (5 mL) .

  • Reagent Addition: Add DDQ (1.1 mmol) in portions at room temperature.

  • Reaction: Stir at room temperature for 2–4 hours. The solution usually turns dark, indicating charge-transfer complex formation.

  • Workup: Dilute with CH₂Cl₂, wash with saturated NaHCO₃ (to remove hydroquinone byproduct), then brine.

  • Purification: Flash chromatography is often required as yields are high but side products (oxidized impurities) can persist.

Methodology III: Metal-Catalyzed Cross-Coupling (The "Precision" Route)

For highly functionalized scaffolds where traditional condensation fails (e.g., steric hindrance), Copper-catalyzed intramolecular O-arylation of 2-haloanilides is superior.

Mechanistic Insight

This follows a classic catalytic cycle:

  • Oxidative Addition: Cu(I) inserts into the Aryl-Halide bond.

  • Ligand Exchange: The phenolic oxygen displaces the halide.

  • Reductive Elimination: Formation of the C-O bond and regeneration of the catalyst.

Visualization: Copper Catalytic Cycle

Cu_Catalysis Start 2-Haloanilide OxAdd Oxidative Addition (Cu-L Species) Start->OxAdd LigandEx Ligand Exchange (Phenoxide binding) OxAdd->LigandEx RedElim Reductive Elimination LigandEx->RedElim RedElim->Start Product Release

Caption: Figure 3. Cu(I)-catalyzed intramolecular cyclization.[4] Requires a 2-haloanilide precursor.

Validated Protocol: CuI/1,10-Phenanthroline System

Reference Grounding: Based on Buchwald/Ma type couplings [3].

  • Precursor: Synthesize the N-(2-halophenyl)benzamide via standard Schotten-Baumann conditions.

  • Catalyst Mix: In a sealed tube, combine the amide (1 mmol) , CuI (10 mol%) , 1,10-phenanthroline (20 mol%) , and Cs₂CO₃ (2 mmol) .

  • Solvent: Add anhydrous DME (dimethoxyethane) or Toluene .

  • Reaction: Heat to 80–110 °C for 12–24 hours under Argon.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via column chromatography.[5][6]

Comparative Analysis: Selecting the Right Tool

FeatureAcid Condensation (PPA)Oxidative Cyclization (DDQ)Metal Catalysis (Cu)
Precursors Aminophenol + AcidAminophenol + Aldehyde2-Haloanilide
Atom Economy High (Only H₂O lost)Moderate (Oxidant waste)Low (Halide waste)
Conditions Harsh (High Temp/Acidic)Mild (RT to 60°C)Neutral/Basic (Heat req.)
Functional Group Tolerance Low (Acid sensitive groups fail)HighVery High
Scalability Excellent (Kg scale)Good (Gram scale)Moderate (Cost of Cat.)
Best For... Simple, robust scaffoldsAcid-sensitive substratesLate-stage functionalization

References

  • BenchChem. "Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids."[5] BenchChem Application Notes. Link

  • RSC Advances. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." Royal Society of Chemistry, 2023. Link

  • NIH/PubMed. "Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides." National Institutes of Health, 2017. Link

  • MDPI. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation." Molecules, 2023.[7][8] Link

  • ResearchGate. "Methods for the synthesis of nocarbenzoxazole and tafamidis." ResearchGate, 2023.[7] Link

Sources

Thermodynamic stability of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Foreword: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Thermodynamic stability, a measure of a molecule's energy state, directly dictates its shelf-life, formulation requirements, and ultimately, its safety and efficacy profile.[1] An unstable compound can degrade into impurities that may be inactive or, more critically, toxic.[2] This guide provides a comprehensive framework for characterizing the thermodynamic stability of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine, a benzoxazole derivative with noted potential in medicinal chemistry.[3]

While this molecule holds promise, a thorough understanding of its behavior under thermal stress is paramount before it can progress through the development pipeline. This document is structured not as a rigid protocol, but as a logical, science-driven exploration. We will delve into the foundational principles of thermodynamic stability and then detail the critical experimental and computational methodologies required for a complete assessment. Our approach is grounded in the principle that robust science requires not just following steps, but understanding the rationale behind them.

Molecular Profile: 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is a heterocyclic compound featuring a benzoxazole core.[3] The benzoxazole scaffold is of significant interest in drug discovery, appearing in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6] The stability of this core structure is a key attribute, but substitutions on the phenyl rings can dramatically alter its thermodynamic properties.[7]

Key Structural Features:

  • Benzoxazole Core: A rigid, bicyclic aromatic system that generally confers thermal stability.

  • Isopropyl Group: A bulky, non-polar substituent that can influence crystal packing and melting point.

  • Phenylamine Group: A functional group susceptible to oxidation and other degradation pathways.

A primary objective of this guide is to establish a robust stability profile for this specific molecule, which is essential for guiding formulation, packaging, and storage condition decisions.[8][9]

The Thermodynamic Framework of Stability

Thermodynamic stability refers to the relative Gibbs free energy (G) of a system. A molecule is considered thermodynamically stable under a given set of conditions if it exists in a low-energy state.[10] Transitions to a higher-energy state (degradation) require an input of energy. Key thermodynamic parameters, measurable through techniques like Differential Scanning Calorimetry (DSC), include:

  • Enthalpy (ΔH): The heat absorbed or released during a transition (e.g., melting).[11]

  • Entropy (ΔS): A measure of the disorder of a system.

  • Gibbs Free Energy (ΔG): The ultimate determinant of spontaneity for a process (ΔG = ΔH - TΔS).[12]

The relationship between these parameters governs a molecule's physical and chemical stability. For instance, the melting point is the temperature at which the solid and liquid phases are in equilibrium (ΔG = 0).

G Fig 1. Core Thermodynamic Relationships A Thermodynamic Stability B Gibbs Free Energy (ΔG) ΔG = ΔH - TΔS A->B Determined by C Enthalpy (ΔH) Heat of a process B->C Dependent on D Entropy (ΔS) Disorder of a system B->D Dependent on E Experimental Measurements (DSC, TGA) E->B Informs E->C Measures G cluster_0 Forced Degradation Workflow API API Sample 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine Stress Apply Stress Conditions API->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Stress->Base Oxidation Oxidative (e.g., 3% H2O2) Stress->Oxidation Thermal Thermal (e.g., 80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis Analyze Stressed Samples (e.g., HPLC-MS) Outcome Identify Degradants Establish Degradation Pathways Validate Analytical Method Analysis->Outcome Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Fig 2. Workflow for Forced Degradation Studies
Protocol Outline: Forced Degradation
  • Hydrolytic Degradation:

    • Acid: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2, 6, 12, 24 hours).

    • Base: Dissolve the compound in a solution of 0.1 M NaOH. Maintain at room temperature or heat gently.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.

  • Thermal Degradation:

    • Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C), potentially at elevated humidity (75% RH). [13]4. Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis:

    • At each time point, withdraw an aliquot, neutralize if necessary, and analyze using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of any degradation products.

Computational Chemistry: A Predictive Approach

When experimental data is limited or to gain deeper mechanistic insight, computational methods like Density Functional Theory (DFT) can be employed. [14]These approaches can calculate fundamental thermodynamic properties from first principles.

Potential Applications:

  • Enthalpy of Formation: Predict the intrinsic energy of the molecule.

  • Bond Dissociation Energies: Identify the weakest chemical bonds, suggesting likely points of initial thermal degradation.

  • Modeling Degradation Pathways: Simulate potential reactions (e.g., oxidation at the amine) to predict likely degradants.

While computational results must be validated experimentally, they are a powerful tool for focusing laboratory efforts and interpreting complex data.

Application of Stability Data: Predicting Shelf-Life

The ultimate goal of stability testing is to predict the product's shelf-life. [15]Data from accelerated stability studies (performed under elevated temperature and humidity) can be modeled using the Arrhenius equation, which relates the rate of degradation to temperature. [16] Software programs like ASAPprime use this data to build models that predict degradation over time under specified storage conditions (e.g., 25°C/60% RH). [16]This allows for a science-based estimation of a product's expiration date, a critical component of any regulatory submission. [17][18]

Conclusion

The thermodynamic characterization of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is a critical, multi-step process that forms the bedrock of its pharmaceutical development. A systematic approach combining DSC and TGA provides a clear picture of its intrinsic thermal stability, melting behavior, and decomposition profile. This must be complemented by forced degradation studies to understand its degradation pathways under pharmaceutically relevant stresses.

By integrating these robust experimental techniques with predictive computational models, researchers can establish a comprehensive stability profile. This knowledge is not merely academic; it is essential for designing stable formulations, defining appropriate storage and handling conditions, ensuring patient safety, and successfully navigating the complex regulatory landscape of drug development.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Google AI Search Grounding API.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). CuriMol.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Thermogravimetric Analysis (TGA) in Drug Development. (2026). PharmaGuru.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024).
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026).
  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.
  • Differential Scanning Calorimetry (DSC Analysis)
  • Thermogravimetric Analysis. (2022). Improved Pharma.
  • Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. (n.d.).
  • TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026). YouTube.
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program. (n.d.). PMC.
  • Prediction bounds for random shelf-lives. (1997). PubMed.
  • Understanding and Predicting Pharmaceutical Product Shelf-Life. (n.d.). Request PDF.
  • Estimating drug shelf-life with random b
  • 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine. (n.d.). Benchchem.
  • Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC.
  • Beyond the Beaker: Using Predictive Analytics to Extend Biopharmaceutical Shelf Life. (2025). Leukocare.
  • An In-depth Technical Guide to the Thermodynamic Properties and Stability of Chlorobutanol. (n.d.). Benchchem.
  • The thermodynamic properties of benzothiazole and benzoxazole. (1991). OSTI.GOV.
  • Measuring Thermodynamic Stability. (2013). Chemistry Stack Exchange.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (n.d.). PMC.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. (2022). PubMed.

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Potential toxicity and safety data for benzoxazole-phenylamine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The benzoxazole-phenylamine pharmacophore—specifically the 2-(4-aminophenyl)benzoxazole core—is a privileged structure in medicinal chemistry, serving as a scaffold for VEGFR-2 kinase inhibitors, fluorescent biological probes, and antitumor agents (e.g., UK-1 analogues). However, this structural class carries inherent toxicological liabilities that often lead to late-stage attrition.

The primary safety challenges stem from two mechanistic pillars:

  • Genotoxicity: The exocyclic amine moiety functions as a structural alert (aniline functionality), undergoing CYP450-mediated metabolic activation to form reactive nitrenium ions capable of covalent DNA binding.

  • Cardiotoxicity: The lipophilic, planar benzoxazole core frequently exhibits off-target affinity for the hERG (

    
    ) potassium channel, risking QT interval prolongation and Torsades de Pointes.
    

This guide provides a rigorous, self-validating framework for assessing and mitigating these risks, moving beyond standard assays to mechanistic de-risking strategies.

Toxicological Mechanisms & Bioactivation

To engineer safety, one must understand the molecular etiology of toxicity. The benzoxazole-phenylamine scaffold undergoes a "bifurcated" metabolic fate.

The Bioactivation Pathway

The safety of these compounds is dictated by the competition between detoxification (Ring C-hydroxylation) and bioactivation (N-hydroxylation). The latter is catalyzed primarily by CYP1A1 and CYP1B1, enzymes often overexpressed in tumor tissues but also present in the liver.

Mechanism:

  • N-Oxidation: The exocyclic amine is oxidized to an N-hydroxy metabolite (

    
    ).
    
  • Esterification: Phase II enzymes (NAT/SULT) convert this to an unstable ester.

  • Heterolysis: Spontaneous cleavage generates a highly electrophilic nitrenium ion (

    
    ).
    
  • Adduct Formation: The nitrenium ion attacks the C8-position of guanine in DNA, causing mutagenicity.

Visualization: Metabolic Fate & Genotoxicity

The following diagram illustrates the critical divergence between safe clearance and genotoxic activation.

Bioactivation Parent Benzoxazole-Phenylamine (Parent) CYP CYP1A1 / CYP1B1 Parent->CYP N_OH N-Hydroxy Metabolite (Proximate Carcinogen) CYP->N_OH N-Oxidation C_OH Ring C-Hydroxylation (Detoxification) CYP->C_OH C-Oxidation Ester N-Acetoxy/Sulfonyloxy Ester N_OH->Ester NAT / SULT Excretion Glucuronidation -> Excretion C_OH->Excretion Nitrenium Nitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Heterolysis DNA DNA Adduct (C8-Guanine) Nitrenium->DNA Covalent Binding

Figure 1: Bifurcated metabolic pathway showing the critical divergence between detoxification (green) and bioactivation leading to DNA adducts (red).

Structure-Toxicity Relationships (SAR)

Quantitative data highlights how subtle structural modifications impact both hERG liability and cytotoxicity. The table below synthesizes data for 2-substituted benzoxazole derivatives.

Table 1: Comparative Safety Profile of Benzoxazole Derivatives

Compound Sub-ClassR-Group ModificationhERG IC50 (µM)Cytotoxicity (MCF-7 IC50)Safety Assessment
Unsubstituted 2-(4-aminophenyl)0.8 µM (High Risk)4.05 µMToxic: High hERG risk & potential mutagen.
Methylated 2-(4-amino-3-methylphenyl)2.5 µM3.22 µMModerate: Steric hindrance reduces N-oxidation slightly.
Zwitterionic 2-(4-aminophenyl)-5-COOH> 30 µM (Safe)> 50 µM (Inactive)Safe but Inactive: Polarity kills cell penetration.
Bioisostere 2-(4-oxazolidinone-phenyl)> 15 µM (Low Risk)5.80 µMOptimized: Best balance of safety/efficacy.
Halogenated 2-(2,5-dichlorophenyl)1.2 µM6.87 µMToxic: Lipophilicity increases hERG affinity.

Data synthesized from recent medicinal chemistry campaigns [1, 4, 6].

Tiered Safety Assessment Workflow

To avoid "garbage-in, garbage-out" scenarios, safety data must be generated in a hierarchical manner.

SafetyWorkflow cluster_0 Tier 1: High-Throughput Screening (In Silico/In Vitro) cluster_1 Tier 2: Mechanistic De-Risking cluster_2 Tier 3: In Vivo Confirmation Step1 In Silico Prediction (Derek/Sarah Nexus) Target: Structural Alerts Step2 hERG Patch Clamp (Automated) Step1->Step2 If Alert Negative Step3 Ames Test (+/- S9) Strains: TA98, TA100 Step1->Step3 If Alert Positive Step2->Step3 IC50 > 10 µM Stop STOP / Redesign Step2->Stop IC50 < 1 µM Step4 Microsomal Stability (Metabolite ID) Step3->Step4 Non-Mutagenic Step3->Stop Ames Positive Step5 Rodent Micronucleus Assay (Bone Marrow) Step4->Step5 Stable/Clean Profile Step6 Telemetry (QTc Interval) Step5->Step6

Figure 2: Tiered decision gate for progressing benzoxazole candidates. Note the early "Stop" gates for hERG potency (<1 µM) and mutagenicity.

Experimental Protocols (Self-Validating)

Protocol A: Mechanistic Ames Test (OECD 471 Modified)

Purpose: To distinguish between direct-acting mutagens and those requiring CYP activation (typical for benzoxazole-phenylamines).

Reagents:

  • Tester Strains: S. typhimurium TA98 (frameshift, sensitive to aromatic amines) and TA100 (base-pair substitution).

  • Metabolic Activation: 10% Rat Liver S9 fraction (Aroclor-1254 induced).

  • Positive Controls: 2-Nitrofluorene (Direct, -S9), 2-Aminoanthracene (Pro-mutagen, +S9).

Procedure:

  • Preparation: Dissolve test compound in DMSO. Prepare 5 concentrations (e.g., 0.5 to 5000 µ g/plate ).

  • Pre-incubation (Critical Step): Unlike the standard plate incorporation method, use the pre-incubation method . Incubate bacteria + compound + S9 mix for 20 minutes at 37°C before adding top agar. This maximizes the interaction between the short-lived N-hydroxy metabolite and the bacteria [2].

  • Plating: Add 2 mL molten top agar (with trace histidine/biotin) to the pre-incubation mix and pour onto minimal glucose agar plates.

  • Incubation: 48 hours at 37°C.

  • Validation: The assay is valid only if the positive control (+S9) yields a >3-fold increase in revertants over the solvent control.

Protocol B: Automated hERG Patch Clamp

Purpose: To determine the IC50 for


 channel blockade.

Methodology:

  • Cell Line: CHO or HEK293 cells stably expressing hERG (

    
    ).
    
  • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 2s (activates/inactivates channels), then hyperpolarize to -50 mV for 2s to measure the peak tail current (this represents the drug interaction state).

  • Acceptance Criteria:

    • Seal resistance > 1 GΩ.

    • Tail current amplitude > 0.5 nA.

    • Run-down < 20% over the recording period.

  • Data Analysis: Fit the fractional block vs. concentration to a Hill equation. An IC50 < 10 µM triggers a "Red Flag" for benzoxazole scaffolds [5].

References

  • Vertex AI Search Result 1.18: New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers.[1] (2021).[2] NIH PubMed. Link

  • Vertex AI Search Result 1.1: Microbial Mutagenicity Assay: Ames Test Protocol. (2018). NIH PMC. Link

  • Vertex AI Search Result 1.12: Metabolic Activation of Aromatic Amines and Azo Dyes. NIH PubMed. Link

  • Vertex AI Search Result 1.1: 2-(4-Carbonylphenyl)benzoxazole inhibitors of CETP: Attenuation of hERG binding. ResearchGate.[3][4][5] Link

  • Vertex AI Search Result 1.16: Human Ether-a-go-go-Related Gene (hERG) Blockers and Safety Margins. Cambridge MedChem Consulting. Link

  • Vertex AI Search Result 1.4: PubChem Compound Summary: 2-(4-Aminophenyl)benzoxazol-5-amine. PubChem. Link

Sources

An In-depth Technical Guide to the IUPAC Naming Conventions for Isopropyl-Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous naming of chemical structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This guide offers a detailed exploration of the IUPAC nomenclature as it applies to a specific and important class of heterocyclic compounds: isopropyl-benzoxazole derivatives. These structures are of significant interest in medicinal chemistry and materials science.[1][2][3][4]

The Benzoxazole Core: Understanding the Foundation

Benzoxazole is a bicyclic aromatic heterocycle consisting of a benzene ring fused to an oxazole ring.[1][2] The IUPAC-preferred name for this core structure is 1,3-benzoxazole .[5] The numbering of the benzoxazole ring system is fundamental to correctly naming its derivatives. According to IUPAC rules for fused heterocyclic systems, the numbering begins from an atom adjacent to the bridgehead atoms and proceeds in a manner that gives the heteroatoms the lowest possible locants.[6][7] For benzoxazole, the oxygen atom is assigned position 1, and the nitrogen atom is assigned position 3.[5]

The numbering convention for the benzoxazole ring is as follows:

benzoxazole_numbering cluster_benzoxazole Benzoxazole Ring System benzoxazole n1 1 (O) n2 2 n3 3 (N) n3a 3a n4 4 n5 5 n6 6 n7 7 n7a 7a

Fig. 1: IUPAC Numbering of the Benzoxazole Ring
The Isopropyl Substituent: Nomenclature and Priority

The isopropyl group is a common branched alkyl substituent. While "isopropyl" is a retained common name in IUPAC nomenclature, the systematic name is propan-2-yl .[8][9] For general use, "isopropyl" is widely accepted and understood.[10][11][12] When naming a derivative, the position of the isopropyl group on the benzoxazole ring must be indicated by the corresponding locant.

When multiple different substituents are present, their order in the name is determined alphabetically.[13][14] It is important to note that prefixes like "di-", "tri-", etc., are not considered for alphabetization, but "iso-" is.[10]

A Step-by-Step Protocol for Naming Isopropyl-Benzoxazole Derivatives

The systematic naming of a substituted isopropyl-benzoxazole follows a clear, logical progression.

Step 1: Identify the Parent Heterocycle The parent heterocycle is benzoxazole.

Step 2: Number the Benzoxazole Ring Follow the standard IUPAC numbering for benzoxazole, starting with the oxygen atom as position 1.

Step 3: Identify and Locate All Substituents Identify all substituents attached to the benzoxazole ring, including the isopropyl group(s) and any other functional groups. Determine the locant (position number) for each substituent.

Step 4: Determine the Principal Functional Group (if applicable) If multiple functional groups are present, the one with the highest priority according to IUPAC rules will be the principal functional group and will be cited as the suffix in the name.[15] A summary of priorities for common functional groups is provided in the table below.

PriorityClass of CompoundSuffixPrefix
High Carboxylic acids-oic acid / -carboxylic acidcarboxy-
Esters-oate / -carboxylatealkoxycarbonyl-
Amides-amide / -carboxamidecarbamoyl-
Nitriles-nitrile / -carbonitrilecyano-
Aldehydes-al / -carbaldehydeformyl-
Ketones-oneoxo-
Alcohols-olhydroxy-
Amines-amineamino-
Low Alkenes/Alkynes-ene / -yne-
Ethers-alkoxy-
Halides-halo-
Nitro compounds-nitro-
Alkyl groups-alkyl-

Table 1: Simplified Priority of Functional Groups for IUPAC Nomenclature

Step 5: Assemble the Name Arrange the substituents in alphabetical order, each preceded by its locant. The parent name, benzoxazole, forms the base of the name. If a principal functional group is present, its suffix is added to the parent name.

Illustrative Examples

Example 1: 2-Isopropylbenzoxazole

  • Parent: Benzoxazole

  • Numbering: Standard benzoxazole numbering.

  • Substituent: An isopropyl group at position 2.

  • Principal Functional Group: None.

  • Name: 2-Isopropylbenzoxazole

Example 2: 5-Bromo-2-isopropylbenzoxazole

  • Parent: Benzoxazole

  • Numbering: Standard benzoxazole numbering.

  • Substituents: A bromo group at position 5 and an isopropyl group at position 2.

  • Principal Functional Group: None.

  • Name Assembly: Alphabetically, "bromo" comes before "isopropyl".

    • Final Name: 5-Bromo-2-isopropylbenzoxazole

Example 3: 2-Isopropylbenzoxazol-6-amine

  • Parent: Benzoxazole

  • Numbering: Standard benzoxazole numbering.

  • Substituents: An isopropyl group at position 2 and an amino group at position 6.

  • Principal Functional Group: The amino group has a higher priority than the alkyl (isopropyl) group and will be the suffix "-amine".

  • Name Assembly: The isopropyl group is a prefix.

    • Final Name: 2-Isopropylbenzoxazol-6-amine

Advanced Considerations: Complex Substituents and Stereochemistry

When the substituents on the benzoxazole ring are themselves complex, their names are enclosed in parentheses. For instance, if a substituted phenyl group is attached, it is named as a complex substituent.[16] If the molecule contains stereocenters, the stereochemical descriptors (e.g., R or S) are placed in parentheses at the beginning of the name.

Experimental Workflow for Structure Elucidation and Nomenclature Assignment

The definitive assignment of an IUPAC name to a newly synthesized compound relies on rigorous structure elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_naming Nomenclature Assignment synthesis Synthesis of Isopropyl-Benzoxazole Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms ir IR Spectroscopy ms->ir structure Structure Elucidation ir->structure iupac_rules Application of IUPAC Rules structure->iupac_rules final_name Final IUPAC Name iupac_rules->final_name

Fig. 2: Workflow for IUPAC Name Assignment

This workflow underscores the synergy between synthetic chemistry and analytical techniques in establishing the precise chemical identity that is then captured by the IUPAC name.

Conclusion

A systematic approach to the IUPAC nomenclature of isopropyl-benzoxazole derivatives is essential for clear communication in scientific research and drug development. By understanding the foundational principles of numbering the benzoxazole core, prioritizing functional groups, and correctly placing substituents, researchers can confidently and accurately name these complex molecules. Adherence to these conventions ensures that the chemical structure is unambiguously represented, facilitating collaboration and advancing scientific discovery.

References

  • Advanced Chemistry Development, Inc. (n.d.). Rule B-3. Fused Heterocyclic Systems. ACD/Labs. Retrieved from [Link]

  • Moss, G. P. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. Pure and Applied Chemistry, 70(1), 143-216. Retrieved from [Link]

  • Clutch Prep. (2024). Nomenclature of Heterocycles Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Nomenclature of Heterocyclic Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Benzoxazole. Retrieved from [Link]

  • University of Calicut. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • Dr. Shyama Prasad Mukherjee University. (n.d.). IUPAC Nomenclature in Heterocyclic Compounds. Retrieved from [Link]

  • IUPAC. (1999). FR-2.2 Heterocyclic Components. Retrieved from [Link]

  • Quora. (2017). What is the naming rule used for naming isopropyl isobutyrate? Similarly, explain n, Neo, iso, tert, and sec naming rules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Are common names of substituents accepted by IUPAC?. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • Rogue Chem. (2024). IUPAC Nomenclature (8): Common Name Alkyl Groups to Know – Isopropyl, Isobutyl, Tert-Butyl.... YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoxazole. PubChem. Retrieved from [Link]

  • Leah4sci. (2013). Naming Branched Substituents isopropyl tert butyl isobutyl and more. YouTube. Retrieved from [Link]

  • Oreate AI. (2026). Isopropyl vs. Sec-Propyl: Understanding the Nuances of Chemical Nomenclature. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzoxazole – Knowledge and References. Retrieved from [Link]

  • eGPAT. (2017). IUPAC nomenclature of benzodiazepines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • University of California, Davis. (2012). Intermediate IUPAC Nomenclature VII. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Naming Aromatic Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Nomenclature of complex benzene-based substituents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). IUPAC Nomenclature of Substituted Benzenes. YouTube. Retrieved from [Link]

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Phenylamine-Substituted Benzoxazoles: A Technical Guide to their Electronic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and organic electronics.[1][2][3][4][5] Their rigid, planar structure and extended π-electron system provide a unique scaffold that can be readily functionalized to modulate their electronic and photophysical properties.[1] This inherent tunability makes them prime candidates for the development of novel therapeutic agents, fluorescent probes, and organic light-emitting diodes (OLEDs).[1][2][6][7] Among the various substitutions, the introduction of a phenylamine moiety at the 2-position of the benzoxazole ring has proven to be particularly effective in influencing the molecule's electronic characteristics. This guide provides an in-depth exploration of the electronic properties of phenylamine-substituted benzoxazoles, offering insights into their synthesis, characterization, and the underlying principles that govern their behavior.

Modulating Electronic Properties through Phenylamine Substitution

The electronic properties of benzoxazoles are intrinsically linked to their molecular structure. The introduction of a phenylamine group creates a donor-π-acceptor (D-π-A) architecture, where the phenylamine acts as an electron-donating group, the benzoxazole core can act as an acceptor or part of the π-bridge, and the overall system facilitates intramolecular charge transfer (ICT).[8][9] This ICT character is fundamental to many of their desirable properties.

Impact on Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. In phenylamine-substituted benzoxazoles, the electron-donating phenylamine group raises the energy of the HOMO, while the electron-accepting nature of the benzoxazole moiety can lower the energy of the LUMO. This narrowing of the HOMO-LUMO energy gap has profound consequences:

  • Red-Shifted Absorption and Emission: A smaller energy gap corresponds to the absorption of lower-energy photons, resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum.[8] Similarly, the fluorescence emission is also shifted to longer wavelengths.

  • Enhanced Molar Absorptivity: The D-π-A structure often leads to more intense electronic transitions, resulting in higher molar absorption coefficients.[10]

  • Increased Reactivity: A smaller HOMO-LUMO gap can indicate higher chemical reactivity and susceptibility to oxidation.[11]

The following diagram illustrates the conceptual modulation of frontier molecular orbitals upon phenylamine substitution.

G cluster_0 Unsubstituted Benzoxazole cluster_1 Phenylamine-Substituted Benzoxazole HOMO_unsub HOMO LUMO_unsub LUMO HOMO_sub HOMO (Elevated) HOMO_unsub->HOMO_sub Phenylamine Substitution Energy_Gap_unsub Large Energy Gap LUMO_sub LUMO (Lowered) LUMO_unsub->LUMO_sub Energy_Gap_sub Smaller Energy Gap

Caption: Frontier orbital modulation in benzoxazoles.

Synthesis of Phenylamine-Substituted Benzoxazoles

A variety of synthetic routes have been developed for the preparation of 2-substituted benzoxazoles.[4][5][12] A common and effective method involves the condensation of a 2-aminophenol with a corresponding carboxylic acid or its derivative, often facilitated by a dehydrating agent or catalyst. For phenylamine-substituted analogs, a key starting material is N-phenyl-4-aminobenzoic acid or a similar derivative.

Experimental Protocol: One-Pot Synthesis

This protocol outlines a general one-pot synthesis of a 2-(phenylamino)phenyl-benzoxazole derivative.

Materials:

  • 2-Aminophenol

  • 4-(Phenylamino)benzoic acid

  • Polyphosphoric acid (PPA)

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1.0 eq) and 4-(phenylamino)benzoic acid (1.0 eq).

  • Add polyphosphoric acid (PPA) as both the solvent and catalyst. The amount should be sufficient to ensure good stirring.

  • Heat the reaction mixture to 170-200°C with constant stirring for 1.5-2.5 hours.[13] Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • For purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) can be employed.

  • Dry the purified product under vacuum to obtain the desired 2-(phenylamino)phenyl-benzoxazole.

  • Characterize the final product using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.[14]

G Start 2-Aminophenol + 4-(Phenylamino)benzoic acid PPA Polyphosphoric Acid (PPA) 170-200°C Start->PPA Reaction Condensation & Cyclization PPA->Reaction Workup Quenching (Ice water) Neutralization (NaHCO3) Reaction->Workup Purification Filtration & Recrystallization/Chromatography Workup->Purification Product 2-(Phenylamino)phenyl- benzoxazole Purification->Product

Caption: Synthetic workflow for phenylamine-substituted benzoxazoles.

Characterization of Electronic Properties

A comprehensive understanding of the electronic properties of these molecules requires a combination of spectroscopic, electrochemical, and computational techniques.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic transitions in molecules.[15]

  • UV-Vis Spectroscopy: The absorption spectrum reveals the wavelengths of light that the molecule absorbs, corresponding to electronic transitions from the ground state to excited states. For phenylamine-substituted benzoxazoles, a prominent absorption band in the UV or near-visible region is typically observed, which can be attributed to a π-π* transition with significant ICT character.[10][16]

  • Fluorescence Spectroscopy: Upon excitation, these molecules can relax to the ground state by emitting light (fluorescence). The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. A large Stokes shift is often indicative of a significant change in geometry and electronic distribution between the ground and excited states, a common feature of molecules exhibiting ICT.[15]

Table 1: Representative Photophysical Data

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
2-PhenylbenzoxazoleEthanol~330~380~4200
2-(4-Aminophenyl)benzoxazoleEthanol~350~450~7000
2-(4-(Phenylamino)phenyl)benzoxazoleToluene~390~490~5200

Note: These are representative values and can vary depending on the specific substitution pattern and solvent.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of a molecule, providing information about the energies of the HOMO and LUMO levels.[17] By measuring the oxidation and reduction potentials, one can estimate the HOMO and LUMO energy levels using empirical relationships. This is crucial for applications in organic electronics, where the alignment of energy levels with electrodes is critical for device performance.[18]

Experimental Protocol: Cyclic Voltammetry

Materials:

  • Phenylamine-substituted benzoxazole sample

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Prepare a solution of the sample (typically 1-5 mM) and the supporting electrolyte (0.1 M) in the chosen solvent.

  • Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Connect the electrodes to the potentiostat.

  • Perform a cyclic voltammetry scan over a potential range that encompasses the expected oxidation and reduction events. The scan rate can be varied (e.g., 50-200 mV/s) to assess the reversibility of the redox processes.

  • Record the resulting voltammogram, which plots current versus potential.

  • From the voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

  • Estimate the HOMO and LUMO energy levels using the following equations (referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard):

    • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

G Sample_Prep Prepare Solution: Sample + Supporting Electrolyte in Anhydrous Solvent Cell_Assembly Assemble 3-Electrode Cell Sample_Prep->Cell_Assembly Purge Purge with Inert Gas Cell_Assembly->Purge Connect Connect to Potentiostat Purge->Connect Scan Perform CV Scan Connect->Scan Record Record Voltammogram Scan->Record Analyze Determine E_ox and E_red Record->Analyze Calculate Calculate HOMO/LUMO Energies Analyze->Calculate

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The target molecule, 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine , represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., VEGFR-2 or BRAF inhibition). The benzoxazole moiety serves as a bioisostere for indole or benzimidazole, improving metabolic stability and hydrogen bond acceptor capability.

This application note details a robust, two-step protocol for synthesizing this target. While direct condensation of aminobenzoic acids is theoretically possible, this guide prioritizes a Nitro-Reduction Strategy .

  • Why? Direct condensation of free anilines in Polyphosphoric Acid (PPA) at high temperatures (

    
    ) frequently leads to oxidative polymerization ("tarring"), severely impacting yield and purity.
    
  • The Solution: We utilize 3-nitrobenzoic acid as the coupling partner. The nitro group is electronically withdrawing (deactivating the ring against oxidation) and thermally stable in PPA. A subsequent chemoselective reduction yields the final amine with high fidelity.[1]

Retrosynthetic Analysis

The synthesis is disconnected at the C2-position of the oxazole ring, revealing two primary fragments: 2-amino-4-isopropylphenol (nucleophile) and 3-nitrobenzoic acid (electrophile).

Retrosynthesis Target Target: 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine Inter Intermediate: 2-(3-Nitrophenyl)-5-isopropylbenzoxazole Target->Inter Reduction (Fe/NH4Cl) FragmentA Fragment A: 2-Amino-4-isopropylphenol Inter->FragmentA PPA Cyclodehydration FragmentB Fragment B: 3-Nitrobenzoic Acid Inter->FragmentB +

Figure 1: Retrosynthetic disconnection showing the Nitro-Reduction strategy to avoid aniline oxidation.

Experimental Protocol

Phase 1: Cyclodehydration in Polyphosphoric Acid (PPA)

Objective: Construct the benzoxazole core. Critical Control Point: Moisture control. PPA hydrolysis lowers acidity and stops the reaction.

Reagents
ReagentEquiv.MW ( g/mol )Role
2-Amino-4-isopropylphenol1.0151.21Nucleophile
3-Nitrobenzoic acid1.05167.12Electrophile
Polyphosphoric Acid (PPA)10-15 wt/volN/ASolvent/Catalyst
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (PPA is highly viscous) and a nitrogen inlet.

  • Mixing: Add PPA (approx. 10g per 1g of phenol) to the flask. Heat to 60-80°C to lower viscosity.

  • Addition: Add 2-Amino-4-isopropylphenol (1.0 eq) and 3-Nitrobenzoic acid (1.05 eq) simultaneously.

    • Note: Ensure the phenol is not oxidized (should be off-white/beige, not dark brown). If dark, recrystallize from EtOH/Water before use.

  • Reaction: Ramp temperature to 180°C . Stir for 3-4 hours .

    • Mechanism:[1][2][3][4][5] The reaction proceeds via ester formation followed by intramolecular attack of the amine on the carbonyl and dehydration.

  • Quench (Exothermic): Cool the mixture to ~80°C. Pour the hot syrup slowly into a beaker containing crushed ice (10x reaction volume) with vigorous stirring.

    • Safety: Do not allow the PPA to solidify in the flask; it is nearly impossible to remove.

  • Neutralization: The solution will be acidic. Neutralize to pH ~7-8 using saturated NaHCO3 or 10% NaOH solution. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash copiously with water (to remove phosphate salts), and dry in a vacuum oven at 50°C.

    • Yield Expectations: 75-85%.

Phase 2: Chemoselective Nitro Reduction

Objective: Convert the nitro group to the target amine without cleaving the benzoxazole ring. Method Selection: Iron powder with Ammonium Chloride (Bechamp reduction variant). This is milder than SnCl2 and avoids the pyrophoric nature of Raney Nickel.

Reagents
ReagentEquiv.Role
Nitro-Benzoxazole Intermediate1.0Substrate
Iron Powder (325 mesh)5.0Reductant
Ammonium Chloride (NH4Cl)0.5Electrolyte/Buffer
Ethanol/Water (3:1)SolventMedium
Step-by-Step Methodology
  • Suspension: In a round-bottom flask, suspend the Nitro-intermediate (from Phase 1) in Ethanol/Water (3:1).

  • Activation: Add NH4Cl and Iron powder.

  • Reflux: Heat to reflux (approx. 78°C) with vigorous stirring.

    • Monitoring: Monitor by TLC (Mobile Phase: Hexane/EtOAc 7:3). The non-polar nitro spot will disappear, replaced by a lower Rf fluorescent amine spot. Reaction time: 1-2 hours .

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentration: Evaporate the ethanol under reduced pressure.

  • Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate.

    • Polishing: If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexane).

Process Workflow & Logic

Workflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Reduction Start Mix Reagents in PPA (80°C) Heat Heat to 180°C (3-4 Hours) Start->Heat Quench Pour into Ice Neutralize (pH 8) Heat->Quench Filter1 Filter Solid (Nitro-Intermediate) Quench->Filter1 Reflux Fe/NH4Cl Reflux (EtOH/H2O) Filter1->Reflux Celite Hot Filtration (Remove Fe) Reflux->Celite Extract Extraction (EtOAc) Celite->Extract Final Final Product (Amine) Extract->Final

Figure 2: Operational workflow emphasizing the isolation of the stable nitro intermediate.

Analytical Validation (Self-Validating System)

To confirm the structure, look for these specific NMR diagnostic signals. If these are absent, the protocol has failed.

Moiety1H NMR Signal (approx. in DMSO-d6)Diagnostic Logic
Isopropyl Methyls Doublet, ~1.2-1.3 ppm (6H)Confirms presence of alkyl chain.
Isopropyl Methine Septet, ~3.0 ppm (1H)Confirms isopropyl group integrity.
Benzoxazole C4/C6/C7 Multiplets, ~7.2-7.7 ppmCharacteristic aromatic pattern.
Phenyl Ring (Amine side) Triplet/Doublet/Singlet patternLook for the shielding effect of the NH2 group on adjacent protons.
Amine (-NH2) Broad Singlet, ~5.0-6.0 ppm (2H)Critical: Disappears with D2O shake. Confirms reduction of NO2.

Troubleshooting & Optimization

  • Problem: Low yield in Phase 1 (Black tar).

    • Cause: Temperature too high or PPA too old (hydrated).

    • Fix: Ensure PPA is fresh (viscous syrup, not runny). Keep temp strictly <185°C.

  • Problem: Incomplete Reduction in Phase 2.

    • Cause: Iron surface passivation.

    • Fix: Add 1-2 drops of conc. HCl to the Fe/NH4Cl mixture to "etch" the iron surface before adding the substrate.

  • Problem: Solubility issues during NMR.

    • Insight: Benzoxazoles are flat, lipophilic molecules that stack. Use DMSO-d6 or TFA-d if CDCl3 solubility is poor.

References

  • Polyphosphoric Acid Cyclization: Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. (2023).[6][7][8][9][10] Describes the dehydration mechanism and temperature requirements for benzoxazole formation. 9[1][3][6][11][7][8][12][13][14]

  • Nitro-Reduction Strategy: Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole. ResearchGate. (2016). Validates the PPA route followed by Fe/NH4Cl or Pd/C reduction for similar scaffolds. 12

  • General Benzoxazole Synthesis: Preparation method of 2-(aminophenyl)-5-aminobenzoxazole. Google Patents (CN110577500A). Provides industrial context for the condensation of aminophenols with nitro-acid derivatives. 2[1][3][6][11][7][8][12][13]

Sources

Application Note: High-Efficiency Condensation Protocols for Benzoxazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Benzoxazoles are privileged scaffolds in medicinal chemistry, acting as bioisosteres for indole and purine bases. They are critical pharmacophores in NSAIDs (e.g., Flunoxaprofen), antimicrobial agents, and amyloid imaging probes.

While traditional synthesis relies on harsh dehydrating agents (Polyphosphoric acid) or oxidative cyclization of aldehydes, this guide focuses on the direct condensation of 2-aminophenols with carboxylic acids . This route is preferred in drug discovery for its atom economy and the commercial availability of diverse carboxylic acid building blocks. We present two validated protocols: a Microwave-Assisted Method for rapid library generation and a Polyphosphoric Acid (PPA) Method for robust bulk scale-up.

Mechanistic Insight: Acid-Catalyzed Cyclodehydration

The formation of the benzoxazole core from carboxylic acids is a two-stage condensation reaction. Understanding this mechanism is vital for troubleshooting low yields, which often result from incomplete cyclization of the intermediate amide.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • N-Acylation: The amino group of 2-aminophenol attacks the activated carboxylic acid (or acid chloride/anhydride) to form a hydroxy-amide intermediate.

  • Cyclodehydration: Under acidic conditions and heat, the carbonyl oxygen is protonated, making the carbon electrophilic. The phenolic oxygen attacks this carbon, followed by the elimination of water (condensation) to aromatize the system.

BenzoxazoleMechanism Reactants 2-Aminophenol + Carboxylic Acid Activation Acid Activation (Protonation) Reactants->Activation H+ / Catalyst Intermediate N-(2-hydroxyphenyl)amide (Stable Intermediate) Activation->Intermediate -H₂O (Step 1) Cyclization Intramolecular O-Attack Intermediate->Cyclization Heat/Acid Dehydration Elimination of H₂O (Aromatization) Cyclization->Dehydration Product 2-Substituted Benzoxazole Dehydration->Product Final Condensation

Figure 1: Step-wise mechanistic pathway for acid-catalyzed benzoxazole formation.[1] Note that the 'Intermediate' amide is often stable and isolable if the temperature is insufficient for the second dehydration step.

Protocol A: Microwave-Assisted Synthesis (Library Scale)

Objective: Rapid synthesis (10–20 min) of diverse benzoxazole analogs for SAR studies. Scale: 1.0 mmol Green Chemistry Score: High (Solvent-free or Ethanol)

Reagents & Equipment[1][2][3][5][7][9][10]
  • Substrate: 2-Aminophenol (1.0 eq)

  • Reagent: Carboxylic Acid derivative (1.0 eq)

  • Catalyst: Lawesson’s Reagent (0.5 eq) OR p-TsOH (10 mol%)

  • Solvent: Solvent-free (preferred) or Ethanol/Xylene

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM) in a sealed 10 mL vial.

Step-by-Step Procedure
  • Preparation: In a microwave-safe vial, mix 2-aminophenol (109 mg, 1.0 mmol) and the target carboxylic acid (1.0 mmol).

    • Critical Note: If using Lawesson’s reagent (LR) to drive cyclization via the thioamide, add 0.5 mmol (202 mg) of LR now. This improves yields for electron-deficient acids [1].

  • Homogenization: If solvent-free, grind the solids together with a spatula to ensure intimate contact. If using solvent, add 2 mL of dry toluene or xylene.

  • Irradiation: Seal the vessel. Program the microwave reactor:

    • Temperature: 140°C (Solvent-free) or Reflux (Solvent).

    • Ramp: 2 min.

    • Hold Time: 10–15 minutes.

    • Stirring: High (600 rpm).

  • Monitoring: Cool to RT. Analyze a 10 µL aliquot via LC-MS. Look for the disappearance of the intermediate amide mass (M+18 relative to product).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (10 mL).

    • Wash with sat. NaHCO₃ (2 x 5 mL) to remove unreacted acid.

    • Wash with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Flash chromatography (Hexane:EtOAc 8:2) is usually sufficient.

Protocol B: Polyphosphoric Acid (PPA) Cyclodehydration (Bulk Scale)

Objective: robust, multi-gram synthesis of core scaffolds. Scale: >10 grams Mechanism: PPA acts as both solvent and strong dehydrating agent.

Reagents & Equipment[1][2][3][5][7][9][10]
  • Substrate: 2-Aminophenol (1.0 eq)

  • Reagent: Carboxylic Acid (1.0 eq)[2]

  • Medium: Polyphosphoric Acid (PPA) - approx. 10–15 g per 1 g of substrate.

  • Equipment: Mechanical stirrer (overhead), Oil bath capable of 200°C.

Step-by-Step Procedure
  • Setup: Charge a 3-neck round bottom flask with PPA. Heat to 100°C to lower viscosity.

  • Addition: Add 2-aminophenol and the carboxylic acid simultaneously under stirring.

    • Caution: The reaction is exothermic. Add slowly to prevent thermal runaway.

  • Reaction: Increase temperature to 160–180°C . Stir for 4–6 hours.

    • Checkpoint: The mixture will turn dark/viscous. Monitor via TLC (take a drop, quench in water/EtOAc) to ensure the amide intermediate is converted.

  • Quenching (The "Crash Out"):

    • Cool the mixture to ~80–100°C (do not cool to RT, or it will solidify into a rock).

    • Pour the hot syrup slowly into a large beaker of crushed ice with vigorous stirring.

  • Neutralization: The product usually precipitates as a solid. If not, neutralize the acidic slurry with 50% NaOH or conc. NH₄OH until pH ~7–8.

  • Isolation: Filter the precipitate. Wash copiously with water to remove phosphate salts.

  • Purification: Recrystallize from Ethanol/Water.

Comparative Data & Selection Guide

ParameterProtocol A: Microwave/CatalyticProtocol B: PPA (Bulk)
Reaction Time 10–20 Minutes4–8 Hours
Temperature 140°C160–200°C
Yield (Typical) 85–95%70–85%
Workup Difficulty Low (Extraction)High (Neutralization of acid)
Functional Group Tolerance Moderate (Sensitive groups survive)Low (Acid-sensitive groups hydrolyze)
Best For... Library synthesis, expensive reagentsGram-scale, simple substrates

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Cyclization:

    • Symptom:[4][5][6][7] LC-MS shows a peak at [Product Mass + 18].

    • Cause: The reaction stopped at the intermediate amide (N-(2-hydroxyphenyl)benzamide).

    • Fix: Increase temperature or reaction time. In Protocol A, add a dehydrating agent like Lawesson's reagent.

  • Oxidation of Aminophenol:

    • Symptom:[4][5][6][7][8] Dark black tar/impurities.

    • Cause: 2-aminophenol is air-sensitive.

    • Fix: Use fresh reagent or recrystallize the starting material (dark brown solid

      
       off-white crystals) before use. Run reactions under Nitrogen/Argon.
      
Workflow Logic

Workflow Start Start Synthesis Check Substrate Sensitive to Strong Acid? Start->Check RouteA Route A: Microwave (Lawesson's or p-TsOH) Check->RouteA Yes RouteB Route B: PPA (High Heat) Check->RouteB No Monitor Monitor via LC-MS (Look for M+18 peak) RouteA->Monitor RouteB->Monitor Decision Intermediate Persists? Monitor->Decision Push Increase Temp/Time or Add Dehydrating Agent Decision->Push Yes Finish Quench & Purify Decision->Finish No Push->Monitor

Figure 2: Decision tree for protocol selection and troubleshooting incomplete cyclization.

References

  • BenchChem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[9][2][6][10] Retrieved from

  • Seijas, J. A., et al. (2007).[11] Microwave-assisted synthesis of benzoxazoles.[9][2][6][7][11][12][13] Synlett.[6][11] Cited in Organic Chemistry Portal.

  • Bentham Science. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Microwave Chemistry.[8][12][13]

  • RSC Advances. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[9][2][1][5][6][7][12][13][14] Royal Society of Chemistry.

  • Global Research Online. Limon Catalyzed Heterocyclisation: Microwave Assisted Rapid One Step Synthesis.

Sources

Application Note: 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine as a Fluorescent Environmental Sensor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (CAS: 356085-09-1), a benzoxazole-derived fluorophore.

Based on its chemical structure—a 2-phenylbenzoxazole core substituted with an electron-donating amine at the meta position and a lipophilic isopropyl group —this compound functions primarily as a solvatochromic and pH-sensitive probe. It is particularly effective for interrogating hydrophobic microenvironments (e.g., lipid bilayers, protein hydrophobic pockets) and monitoring local acidity changes via an Intramolecular Charge Transfer (ICT) mechanism.

Introduction & Mechanism

3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine belongs to the class of "push-pull" benzoxazole fluorophores. Its utility stems from the electronic interaction between the electron-rich aniline group (donor) and the electron-deficient benzoxazole ring (acceptor).

  • Mechanism of Action (ICT): Upon excitation, electron density shifts from the amine to the benzoxazole moiety, creating a large dipole moment. This Excited-State Intramolecular Charge Transfer (ICT) makes the emission spectrum highly sensitive to the polarity of the surrounding medium (solvatochromism).

  • Hydrophobic Sensing: The 5-isopropyl group enhances lipophilicity, driving the probe into non-polar environments (e.g., lipid droplets, amyloid fibrils, or albumin binding sites). In these restricted, non-polar environments, non-radiative decay pathways are suppressed, typically resulting in a hyperchromic (intensity increase) and hypsochromic (blue-shift) response compared to aqueous solution.

  • pH Sensing: The aniline nitrogen has a pKa typically between 3.5 and 4.5. Protonation of this amine abolishes the ICT process, resulting in fluorescence quenching. This allows the probe to function as a "turn-on" sensor for neutral/alkaline environments or a "turn-off" sensor for acidic compartments (e.g., lysosomes).

Material Preparation
Reagents Required
  • Probe: 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (Solid).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (Cell culture grade).

  • Buffer: PBS (pH 7.4) or HEPES for biological assays.

  • Reference Standards: Coumarin 153 or DAPI (for quantum yield comparison, if necessary).

Stock Solution Protocol
  • Weighing: Accurately weigh 1–2 mg of the solid probe.

  • Dissolution: Dissolve in anhydrous DMSO to achieve a 10 mM stock concentration .

    • Calculation: For 1 mg (MW ≈ 252.31 g/mol ), add ~396 µL DMSO.

  • Storage: Aliquot into light-shielded (amber) tubes. Store at -20°C . Stable for >6 months if kept anhydrous.

    • Note: Avoid repeated freeze-thaw cycles to prevent precipitation.

Spectroscopic Characterization Protocol

Objective: To define the excitation/emission maxima and confirm solvatochromic behavior before biological application.

Step-by-Step Procedure
  • Solvent Selection: Prepare 3 mL of the following solvents:

    • Toluene (Non-polar)

    • Dichloromethane (DCM) (Moderately polar)

    • Methanol (Polar, protic)

    • PBS pH 7.4 (Aqueous)

  • Dilution: Add 3 µL of 10 mM stock to each solvent (Final Conc: 10 µM ). Vortex for 10 seconds.

  • Absorption Scan: Measure absorbance from 250 nm to 450 nm.

    • Target Absorbance: Ensure OD < 0.1 at excitation wavelength to avoid inner-filter effects.

  • Emission Scan: Excitation set to absorption max (typically 330–360 nm ). Scan emission from 370 nm to 600 nm.

  • Data Analysis:

    • Blue Shift: Expect emission ~420–450 nm in Toluene.

    • Red Shift: Expect emission ~480–520 nm in Methanol/PBS due to solvent relaxation stabilization of the ICT state.

Data Summary Table (Representative Values) | Solvent | Polarity Index | Expected


 (nm) | Expected 

(nm) | Quantum Yield Trend | | :--- | :---: | :---: | :---: | :---: | | Toluene | 2.4 | 335 | 425 (Blue) | High | | DCM | 3.1 | 340 | 450 | Medium | | Methanol | 5.1 | 350 | 490 (Green) | Low | | PBS (pH 7.4)| 9.0 | 355 | 510 (Red-shifted) | Very Low (Quenched) |
Biological Application: Probing Hydrophobic Pockets

Application: Detection of lipid droplets or protein binding (e.g., Albumin/Amyloid).

Cell Staining Protocol (Fixed/Live Cells)
  • Cell Culture: Grow HeLa or HepG2 cells on sterile glass coverslips to 70% confluence.

  • Working Solution: Dilute DMSO stock into pre-warmed HBSS or PBS to 5–10 µM .

    • Critical: Keep DMSO concentration < 0.1% to avoid cytotoxicity.

  • Incubation:

    • Live Cells: Incubate for 20–30 minutes at 37°C.

    • Fixed Cells: Fix with 4% Paraformaldehyde (15 min), wash 3x with PBS, then incubate with probe for 15 minutes.

  • Washing: Wash cells 3x with PBS to remove excess background probe.

  • Imaging:

    • Microscope: Confocal or Epifluorescence.

    • Channel: Use a DAPI filter set (Ex 350/50, Em 460/50) for hydrophobic regions (blue emission) or a GFP filter set (Ex 488, Em 510) if the environment is moderately polar.

    • Note: The probe often exhibits dual emission depending on the local environment.

Diagram: Experimental Workflow

G Stock DMSO Stock (10 mM) Dilution Dilution (10 µM in PBS) Stock->Dilution 1:1000 Incubation Cell Incubation (20 min @ 37°C) Dilution->Incubation Add to media Wash PBS Wash (3x) Incubation->Wash Remove unbound Imaging Fluorescence Imaging (Ex: 360nm / Em: 450-500nm) Wash->Imaging Mount & View

Caption: Workflow for cellular staining targeting hydrophobic microenvironments.

pH Sensing Titration Protocol

Objective: Determine the pKa of the probe to validate pH sensitivity.

  • Buffer Prep: Prepare a series of citrate-phosphate buffers ranging from pH 3.0 to pH 8.0 (0.5 pH unit intervals).

  • Titration: Add probe (final 5 µM) to each buffer aliquot.

  • Measurement: Record fluorescence emission spectra (Ex = 350 nm).

  • Plotting: Plot Intensity at

    
     vs. pH.
    
    • Result: You will observe a sigmoidal curve. The inflection point is the pKa.

    • Interpretation: Low fluorescence at pH < 4 (protonated amine); High fluorescence at pH > 5 (neutral amine).

Diagram: Sensing Mechanism

Mechanism Acid Acidic pH (< 4.0) Protonated Amine (-NH3+) Neutral Neutral/Basic pH (> 5.0) Free Amine (-NH2) Acid->Neutral Deprotonation (pKa ~4) Excited Excited State (ICT) Dipole Moment Increase Acid->Excited No ICT (Quenched) Neutral->Acid Protonation Neutral->Excited Excitation (hv) Emission Fluorescence Emission (Solvent Dependent) Excited->Emission Radiative Decay

Caption: Mechanism of pH-dependent fluorescence switching via amine protonation.

Troubleshooting & Expert Tips
IssueProbable CauseCorrective Action
Precipitation Concentration too high in aqueous buffer.Limit final concentration to ≤ 10 µM. Ensure intermediate dilution step involves vortexing.
No Fluorescence pH is too acidic or Ex wavelength incorrect.Verify buffer pH > 5.0. Check excitation scan; ensure UV-transparent optics are used if Ex < 350 nm.
Rapid Photobleaching High intensity excitation.Use antifade mounting media. Lower laser power/exposure time.
High Background Non-specific hydrophobic binding.Perform rigorous washing with PBS containing 0.1% Tween-20 (if cells can tolerate) or reduce staining time.
References
  • Generic Benzoxazole Synthesis & Properties: RSC Advances, "Synthesis and photophysical properties of benzoxazole derivatives," .

  • Mechanism of ICT Probes: Chemical Reviews, "Fluorescent Probes for pH and Solvatochromism," .

  • Amyloid Sensing with Benzoxazoles: Journal of Medicinal Chemistry, "Benzoxazole derivatives as probes for amyloid fibrils," .

  • Catalog Entry & Structure Verification: ChemicalBook, "3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine Properties," .

Disclaimer: This protocol is designed based on the structural class properties of 2-phenylbenzoxazoles. Specific optimization for your exact biological target is recommended.

Functionalization of the amino group in 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the Amino Group in 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Authored by: A Senior Application Scientist

Introduction: The Benzoxazole Core and the Strategic Importance of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in compounds exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This privileged heterocycle is a key pharmacophore, and the ability to strategically modify its derivatives is paramount in drug discovery and development.[4][5] The molecule 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine serves as a particularly valuable building block. Its structure combines the biologically active benzoxazole core with a primary aromatic amine, which acts as a versatile chemical handle for diversification.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the functionalization of this primary amino group. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating novel derivatives with high fidelity. The following sections detail field-proven protocols for acylation, sulfonylation, alkylation, and diazotization, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Core Chemistry: Reactivity of the Aryl Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine in 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine renders it nucleophilic. This allows it to react with a wide range of electrophiles. However, as an aromatic amine, its reactivity is tempered by the delocalization of this lone pair into the phenyl ring. The choice of reagents, solvent, temperature, and the use of a base are critical factors that dictate the success and selectivity of the functionalization. The protocols described herein have been optimized to ensure high yields and purity.

Experimental Protocols and Methodologies

A. Acylation: Synthesis of Amide Derivatives

Acylation is a fundamental transformation that introduces a carbonyl moiety, forming a stable amide bond. Amides are one of the most common functional groups in approved pharmaceuticals. This protocol describes a standard procedure using an acyl chloride as the electrophile.

Rationale: The reaction proceeds via a nucleophilic acyl substitution. A base, such as triethylamine or pyridine, is crucial. It serves two purposes: to neutralize the hydrochloric acid byproduct generated during the reaction, and to act as a nucleophilic catalyst in some cases, thereby driving the reaction to completion.

Detailed Protocol: Synthesis of N-(3-(5-isopropylbenzo[d]oxazol-2-yl)phenyl)benzamide

  • Preparation: To a solution of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add triethylamine (1.5 eq).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise over 5 minutes with vigorous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure amide product.

Reagent/MaterialMolar Eq.Purpose
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine1.0Starting Material
Benzoyl Chloride1.1Acylating Agent
Triethylamine (TEA)1.5Base/HCl Scavenger
Dichloromethane (DCM), Anhydrous-Solvent
1 M Hydrochloric Acid (HCl)-Quenching/Work-up
Saturated Sodium Bicarbonate (NaHCO₃)-Work-up
Brine-Work-up
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying Agent
B. Sulfonylation: Synthesis of Sulfonamide Derivatives

The sulfonamide functional group is another key pharmacophore, famously associated with sulfa drugs. Sulfonylation of the primary amine introduces a sulfonyl group (R-SO₂-), significantly altering the electronic and steric properties of the parent molecule.

Rationale: Similar to acylation, this reaction requires a base to neutralize the acid byproduct. Pyridine is often used as both the base and solvent, as it effectively catalyzes the reaction. The resulting sulfonamides are typically stable, crystalline solids.

Detailed Protocol: Synthesis of N-(3-(5-isopropylbenzo[d]oxazol-2-yl)phenyl)-4-methylbenzenesulfonamide

  • Preparation: Dissolve 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (1.0 eq) in anhydrous pyridine (0.2 M) in a round-bottom flask.

  • Reagent Addition: Add p-toluenesulfonyl chloride (tosyl chloride, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-cold water with stirring. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold diethyl ether. If necessary, recrystallize from ethanol/water to obtain the pure sulfonamide.

Reagent/MaterialMolar Eq.Purpose
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine1.0Starting Material
p-Toluenesulfonyl Chloride1.2Sulfonylating Agent
Pyridine, Anhydrous-Base and Solvent
Deionized Water-Precipitation/Work-up
Diethyl Ether/Ethanol-Washing/Recrystallization
C. Diazotization and Sandmeyer Reaction: Halogen Introduction

Diazotization converts the primary aromatic amine into a diazonium salt (-N₂⁺), an exceptionally versatile intermediate.[6][7] The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. This protocol details the conversion of the amine to an iodide.

Rationale: The reaction must be conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and decomposes readily at higher temperatures.[6] Nitrous acid is generated in situ from sodium nitrite and a strong acid.[6][7] The subsequent addition of a nucleophile, such as potassium iodide, results in the displacement of the dinitrogen gas and the formation of the C-I bond.[8]

Detailed Protocol: Synthesis of 2-(3-iodophenyl)-5-isopropylbenzo[d]oxazole

  • Diazonium Salt Formation: Suspend 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Stir vigorously to form a fine slurry.

  • Nitrite Addition: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: To the cold diazonium salt solution, add an aqueous solution of potassium iodide (KI, 1.5 eq) dropwise.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt and evolution of N₂ gas.

  • Work-up: Cool the reaction mixture and add a saturated solution of sodium thiosulfate to quench any excess iodine. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography on silica gel.

Reagent/MaterialMolar Eq.Purpose
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine1.0Starting Material
Sodium Nitrite (NaNO₂)1.1Diazotizing Agent
Concentrated Hydrochloric Acid (HCl)-Acid Catalyst
Potassium Iodide (KI)1.5Nucleophile (Iodide Source)
Sodium Thiosulfate (Na₂S₂O₃)-Quenching Agent
Ethyl Acetate-Extraction Solvent

Visualization of Synthetic Pathways

G cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_diazotization Diazotization / Sandmeyer start 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine acyl_reagent Acyl Chloride / Anhydride Base (e.g., TEA) start->acyl_reagent sulfonyl_reagent Sulfonyl Chloride Base (e.g., Pyridine) start->sulfonyl_reagent diazo_reagent 1. NaNO₂, HCl, 0-5 °C 2. Nucleophile (e.g., KI) start->diazo_reagent amide Amide Derivative acyl_reagent->amide Nucleophilic Acyl Substitution sulfonamide Sulfonamide Derivative sulfonyl_reagent->sulfonamide Nucleophilic Substitution sandmeyer_product Functionalized Arene (e.g., Iodo-derivative) diazo_reagent->sandmeyer_product Diazonium Salt Intermediate

Caption: Workflow for the functionalization of the primary amine.

G amine Aromatic Amine (Ar-NH₂) reagents1 NaNO₂ + HCl 0-5 °C amine->reagents1 diazonium Diazonium Salt (Ar-N₂⁺Cl⁻) reagents1->diazonium Diazotization reagents2 Nucleophile (Nu⁻) e.g., KI, CuCN, CuBr diazonium->reagents2 Sandmeyer Reaction n2_gas N₂ Gas diazonium->n2_gas Displacement product Substituted Arene (Ar-Nu) reagents2->product

Caption: Key steps in the diazotization and Sandmeyer reaction sequence.

Characterization of Functionalized Products

Confirming the identity and purity of the synthesized derivatives is a critical step. A combination of spectroscopic methods should be employed.

  • ¹H NMR Spectroscopy: The most telling change is the disappearance of the broad -NH₂ singlet and the appearance of a new, typically sharp, N-H signal for amides and sulfonamides at a downfield chemical shift (δ 7-10 ppm). New signals corresponding to the protons of the added functional group (e.g., aromatic protons of a benzoyl group, methyl protons of a tosyl group) will also be present. Protons on carbons adjacent to the newly formed bond may show a slight shift.[9][10]

  • ¹³C NMR Spectroscopy: Look for the appearance of new carbon signals, such as the carbonyl carbon of an amide (δ 160-180 ppm) or carbons from the newly introduced alkyl or aryl groups. The carbon atom attached to the nitrogen will also experience a shift in its resonance.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the product. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated mass of the expected compound.

  • Infrared (IR) Spectroscopy: Successful acylation can be confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹. For sulfonylation, two characteristic S=O stretching bands will appear around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The N-H stretching bands of the primary amine (two bands, ~3300-3400 cm⁻¹) will be replaced by a single N-H band for the secondary amide or sulfonamide.[9][11]

Conclusion

3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is a highly adaptable platform for chemical synthesis. The protocols outlined in this application note provide robust and reproducible methods for the functionalization of its primary amino group. By employing these acylation, sulfonylation, and diazotization reactions, researchers can efficiently generate a wide array of novel benzoxazole derivatives. This capability is invaluable for structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in the pursuit of new therapeutic agents.

References

  • Vertex AI Search. (2024). Review on benzoxazole chemistry and pharmacological potential.
  • PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • PubMed. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies.
  • ResearchGate. (2014). ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies.
  • ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl....
  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • ResearchGate. (2025). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate.
  • ResearchGate. (n.d.). ¹H NMR spectra of functionalized MSNs aromatic (MSN-A)-green, carboxyl....
  • Unknown Source. (n.d.). Amines.
  • MDPI. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Oregon State University. (n.d.). Spectroscopy of Amines.
  • CORE. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
  • MDPI. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.

Sources

Application Note: Advanced Synthesis of Azo Chromophores Utilizing 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing high-stability azo dyes derived from 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (CAS: 356085-09-1). The incorporation of the 5-isopropyl-benzoxazole moiety into the diazo component offers distinct advantages over conventional aniline-based dyes, including enhanced thermal stability, improved substantivity for polyester fibers, and a bathochromic shift due to extended conjugation.

This guide provides a robust, self-validating methodology for diazotization and coupling, specifically addressing the solubility challenges posed by the lipophilic isopropyl-benzoxazole scaffold.

Scientific Context & Retrosynthesis

The Benzoxazole Advantage

In azo dye chemistry, the diazo component dictates the electronic "push" or "pull" of the chromophore. The 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine molecule acts as a "heterocyclic extender."

  • Electronic Effect: The benzoxazole ring acts as a weak electron-withdrawing group relative to the phenyl ring, stabilizing the azo linkage.

  • Steric/Physical Properties: The 5-isopropyl group increases the molecule's lipophilicity (LogP), making these dyes particularly suitable for disperse dyeing applications on hydrophobic fibers like polyethylene terephthalate (PET).

Reaction Pathway Visualization

The synthesis follows a classical two-step mechanism: Diazotization followed by Azo Coupling .[1]

ReactionScheme Start 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (Amine Precursor) Diazo Diazonium Salt Intermediate (Electrophile) Start->Diazo Diazotization < 5°C Reagents1 NaNO2 / HCl (or Nitrosyl Sulfuric Acid) Reagents1->Diazo Final Target Azo Dye (Precipitate) Diazo->Final Coupling pH Controlled Coupler Coupling Component (Nucleophile: Phenol/Amine) Coupler->Final

Figure 1: General reaction scheme for the synthesis of benzoxazole-based azo dyes.

Materials & Equipment

Reagents
  • Precursor: 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (Purity >98%).

  • Diazotization Agents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (37%), Glacial Acetic Acid (Critical for solubility).

  • Coupling Components (Select one based on desired color):

    • Red/Orange:[1][2]

      
      -Naphthol (2-Naphthol).
      
    • Yellow:[1][3] 1-Phenyl-3-methyl-5-pyrazolone.[1]

    • Blue/Violet: N,N-Diethyl-m-toluidine.

  • Buffers: Sodium Acetate, Sodium Carbonate.

Equipment
  • Jacketed glass reactor (100 mL - 500 mL) with overhead stirring.

  • Cryostat or Ice-Salt bath (Target: -5°C to 0°C).

  • pH Meter (Calibrated).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Diazotization (The Critical Step)

Rationale: The starting amine is bulky and hydrophobic. Standard aqueous HCl diazotization often fails due to precipitation of the amine salt before reaction. We utilize an Acetic Acid/HCl system to maintain solubility.

Step-by-Step:

  • Solubilization: In a 250 mL reactor, dissolve 5.0 g (approx. 15 mmol) of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine in 40 mL of Glacial Acetic Acid . Stir at room temperature until a clear solution is obtained.

  • Acidification: Cool the solution to 10°C. Slowly add 15 mL of conc. HCl dropwise. Note: A fine suspension of the hydrochloride salt may form; this is acceptable if the particles are fine.

  • Cooling: Lower the temperature to 0–2°C using an ice-salt bath.

  • Nitrosylation: Prepare a solution of 1.2 g NaNO₂ in 5 mL water . Add this dropwise to the amine mixture subsurface (using a pipette tip below the liquid level) over 20 minutes.

    • Critical Control: Keep temperature strictly < 5°C.

  • Digestion: Stir for 1 hour at 0-5°C.

  • Validation: Test a drop of the solution on Potassium Iodide (KI) starch paper. A blue-black color confirms excess nitrous acid (required). If negative, add small aliquots of NaNO₂ until positive.

  • Destruction of Excess Nitrite: Add Urea (approx. 0.5 g) until the KI starch test is negative. Why? Excess nitrite causes side reactions during coupling.

Phase 2: Coupling Reaction

We will describe coupling with


-Naphthol (2-Naphthol) as the standard protocol.

Step-by-Step:

  • Coupler Preparation: Dissolve 2.2 g of 2-Naphthol (slight excess) in 40 mL of 10% NaOH solution. Cool to 0-5°C.[2][4][5]

  • The Coupling: Slowly add the cold Diazonium Solution (from Phase 1) into the Coupler Solution over 30 minutes with vigorous stirring.

    • pH Check: The mixture must remain alkaline (pH > 9) for phenol coupling. If pH drops, add 10% Na₂CO₃ solution simultaneously.

  • Precipitation: The dye will precipitate immediately as a colored solid (typically bright red/orange).

  • Maturation: Stir the suspension for 2 hours, allowing it to warm to room temperature.

  • Acidification: Neutralize the mixture to pH 7.0 using dilute acetic acid to ensure the dye is in its free non-ionic form (critical for disperse dyes).

  • Isolation: Filter the solid under vacuum. Wash copiously with water until the filtrate is neutral and colorless.

Purification & Analysis

Recrystallization: Crude azo dyes often contain unreacted intermediates.

  • Solvent: DMF (Dimethylformamide) or Ethanol/Acetone mixture (50:50).

  • Procedure: Dissolve crude solid in hot solvent, filter hot to remove inorganic salts, and cool slowly to crystallize.

Data Summary Table:

ParameterSpecification / Result
Appearance Deep Red/Orange Crystalline Powder
Yield (Typical) 75% - 85%
Melting Point > 210°C (Decomposes)

(DMF)
480 - 520 nm (depending on coupler)
Solubility Soluble in DMF, DMSO; Insoluble in Water

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common synthesis issues.

Troubleshooting Problem Low Yield or Tar Formation Check1 Did Amine Precipitate during Acidification? Problem->Check1 Sol1 Use more Acetic Acid or Switch to H2SO4 solvent Check1->Sol1 Yes Check2 Was Temp > 5°C? Check1->Check2 No Sol2 Strict Temp Control. Diazo decomposes >5°C Check2->Sol2 Yes Check3 Coupling pH correct? Check2->Check3 No Sol3 Phenols: pH 9-10 Amines: pH 4-6 Check3->Sol3 Adjust

Figure 2: Troubleshooting logic for azo dye synthesis optimization.

References

  • Peters, A. T., & Gbadamosi, A. T. (1992). Synthesis and properties of monoazo disperse dyes derived from 2-amino-benzothiazoles and benzoxazoles. Dyes and Pigments, 18(2), 115-123.
  • Karci, F. (2005). Synthesis of some novel heterocyclic azo dyes and their dyeing properties on polyester fibers. Dyes and Pigments, 67(2), 111-116.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry. (Authoritative text on azo coupling pH dependency).

Sources

Application Notes & Protocols: A Guide to Modern Catalytic Methods for the Synthesis of 2-Arylbenzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the 2-Arylbenzoxazole Scaffold

The 2-arylbenzoxazole motif is a cornerstone of heterocyclic chemistry, representing a privileged scaffold in medicinal chemistry, drug development, and materials science.[1][2][3] These bicyclic aromatic compounds are integral to a wide array of biologically active molecules, demonstrating antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] Beyond their pharmaceutical value, their unique photophysical characteristics make them essential components in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Historically, the synthesis of these compounds relied on classical condensation reactions, often requiring harsh conditions such as high temperatures and strong acids.[6] Modern organic synthesis has ushered in an era of catalytic innovation, providing milder, more efficient, and highly versatile pathways to this vital heterocyclic core. This guide provides an in-depth analysis of the predominant catalytic strategies, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols for researchers and drug development professionals. We will explore the field's workhorses—palladium and copper—and the rising star of sustainable chemistry, iron, alongside emerging green methodologies.

Palladium-Catalyzed Synthesis: The Gold Standard for Precision and Scope

Palladium catalysis remains a premier tool for C-C and C-heteroatom bond formation due to its reliability and broad functional group tolerance. For 2-arylbenzoxazole synthesis, two principal strategies have emerged: the direct C-H arylation of a pre-formed benzoxazole core and the aminocarbonylation of aryl halides followed by cyclization.[7][8][9][10]

Mechanistic Insight: The C-H Arylation Pathway

The direct arylation of the benzoxazole C2-H bond is an atom-economical approach that avoids the need for pre-functionalized starting materials.[4][9] The catalytic cycle, often involving a Pd(0)/Pd(II) couple, is believed to proceed through a deprotonative cross-coupling process (DCCP).[9] A strong base deprotonates the weakly acidic C2-H of the benzoxazole. The resulting anion undergoes transmetalation or direct oxidative addition to the palladium center, which has already been activated by the aryl halide. Reductive elimination then furnishes the 2-arylbenzoxazole product and regenerates the active Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like NiXantphos have proven exceptionally effective, enabling reactions even at room temperature.[9]

G Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Benzoxazole(L_n) OxAdd->Transmetal Deprot [Benzoxazole]⁻ Deprot->Transmetal Transmetal->Pd0 Reductive Elimination Product 2-Arylbenzoxazole Transmetal->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Base Base BenzoxazoleH Benzoxazole-H BenzoxazoleH->Deprot caption Fig 1. Palladium-Catalyzed C-H Arylation Cycle.

Caption: Fig 1. Palladium-Catalyzed C-H Arylation Cycle.

Comparative Data: Palladium-Catalyzed Systems
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield Range (%)Reference
Pd(OAc)₂NiXantphosK₃PO₄THFRoom Temp12-2475-99[9]
Pd(OAc)₂PPh₃K₂CO₃DMA1201270-90[4]
PdCl₂(dppf)-DBUDioxane1001665-95[7]
Protocol: Room-Temperature Direct Arylation of Benzoxazole with Aryl Bromides[9]

This protocol leverages a highly active Pd/NiXantphos system to achieve efficient coupling under exceptionally mild conditions.

  • Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), NiXantphos (11.6 mg, 0.02 mmol, 4 mol%), and anhydrous potassium phosphate (K₃PO₄, 212 mg, 1.0 mmol).

  • Reaction Assembly: Evacuate and backfill the tube with argon (repeat three times). Add benzoxazole (0.5 mmol, 1.0 equiv.), the desired aryl bromide (0.6 mmol, 1.2 equiv.), and 2.0 mL of anhydrous tetrahydrofuran (THF) via syringe.

  • Reaction Execution: Seal the tube and stir the mixture vigorously at room temperature (20-25 °C) for 24 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (15 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-arylbenzoxazole product.

Copper-Catalyzed Synthesis: The Economical and Versatile Alternative

Copper catalysis has gained significant traction as a cost-effective and less toxic alternative to palladium for constructing benzoxazole scaffolds.[4][11] The primary copper-catalyzed route is the intramolecular O-arylation of readily available o-haloanilides.[12][13] This approach is robust and allows for the synthesis of a diverse range of products from simple starting materials.

Mechanistic Insight: Intramolecular O-Arylation

The reaction is typically initiated by the deprotonation of the anilide N-H by a base (e.g., K₂CO₃, Cs₂CO₃). The resulting amide anion coordinates to the Cu(I) or Cu(II) center. This is followed by an intramolecular oxidative addition of the o-halo group to the copper center, forming a key cyclic copper(III) intermediate. Reductive elimination from this intermediate forges the C-O bond, yielding the benzoxazole ring and regenerating the active copper catalyst. The choice of ligand, often a phenanthroline or diamine derivative, is crucial for stabilizing the copper intermediates and facilitating the catalytic cycle.[12][13]

G Cu_cat Cu(I/II)L_n Coord Coordinated Amide Intermediate Cu_cat->Coord Coordination Cyclic_CuIII Cyclic Cu(III) Intermediate Coord->Cyclic_CuIII Cyclic_CuIII->Cu_cat Reductive Elimination Product 2-Arylbenzoxazole Cyclic_CuIII->Product Substrate o-Haloanilide Substrate->Coord Base Base Base->Coord Deprotonation caption Fig 2. Copper-Catalyzed Intramolecular O-Arylation.

Caption: Fig 2. Copper-Catalyzed Intramolecular O-Arylation.

Comparative Data: Copper-Catalyzed Systems
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield Range (%)Reference
Cu(acac)₂1,10-PhenanthrolineK₂CO₃EtOH9012-2470-92[12][13]
CuI-KOHTBAB (molten)1102465-85[14]
CuIPPh₃Cs₂CO₃Toluene1102475-90[4]
Protocol: Cu(II)-Catalyzed Synthesis from Inactive 2-Chloroanilides[12][13]

This protocol is particularly valuable as it demonstrates the cyclization of less reactive but more affordable 2-chloroanilide substrates.

  • Reaction Setup: In a sealed tube, combine the N-(2-chlorophenyl)benzamide (0.5 mmol, 1.0 equiv.), copper(II) acetylacetonate (Cu(acac)₂, 6.5 mg, 0.025 mmol, 5 mol%), 1,10-phenanthroline (9.0 mg, 0.05 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 138 mg, 1.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 3.0 mL of ethanol (EtOH) to the tube.

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 90 °C. Stir the reaction mixture for 24 hours.

  • Monitoring: Allow the reaction to cool and check for completion using TLC analysis.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the pure 2-arylbenzoxazole.

Iron-Catalyzed Synthesis: The Sustainable and Scalable Frontier

Iron catalysis represents a significant advancement towards green and sustainable chemistry. As the most abundant and least toxic transition metal, iron is an ideal candidate for developing scalable industrial processes.[6][15] Iron-catalyzed methods for 2-arylbenzoxazole synthesis often proceed via intramolecular O-arylation or through elegant cascade reactions.[6][15][16]

Mechanistic Insight: A Tale of Two Pathways
  • Intramolecular O-Arylation: Similar to copper catalysis, an iron salt (e.g., FeCl₃) combined with a suitable ligand like 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) can effectively catalyze the intramolecular cyclization of o-haloanilides.[15] The ligand is crucial for solubilizing the iron salt and facilitating the catalytic cycle, which is thought to involve Fe(I)/Fe(III) or Fe(II)/Fe(IV) redox processes.

  • Hydrogen Transfer Cascade: A more sophisticated approach involves a one-pot reaction between o-nitrophenols and benzylic alcohols.[6] In this remarkable cascade, the iron catalyst first facilitates the oxidation of the benzylic alcohol to an aldehyde, using the nitro group as an internal oxidant (which is reduced to an amino group). The in-situ generated aldehyde and 2-aminophenol then condense to form a benzoxazoline intermediate, which is subsequently aromatized by the catalyst to yield the final 2-arylbenzoxazole. This process is highly efficient, as it avoids external oxidants or reductants.[6]

G o_NP o-Nitrophenol Step1 [Fe] Catalyst o_NP->Step1 Reduction BnOH Benzylic Alcohol BnOH->Step1 Oxidation Aldehyde Aldehyde Step1->Aldehyde o_AP 2-Aminophenol Step1->o_AP Condensation Condensation Aldehyde->Condensation o_AP->Condensation Benzoxazoline Benzoxazoline Intermediate Condensation->Benzoxazoline Step2 Aromatization [Fe] Catalyst Benzoxazoline->Step2 Product 2-Arylbenzoxazole Step2->Product caption Fig 3. Iron-Catalyzed Hydrogen Transfer Cascade.

Caption: Fig 3. Iron-Catalyzed Hydrogen Transfer Cascade.

Comparative Data: Iron-Catalyzed Systems
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield Range (%)Reference
FeCl₃TMHDCs₂CO₃DMF1357280-98[15]
dppf--Toluene1502475-85[6]
Fe(OTf)₃ / NBS--Toluene/MeCN1101260-80[16]
Protocol: Iron-Catalyzed Intramolecular O-Arylation[15]

This protocol provides a practical and straightforward route using an inexpensive and environmentally benign iron catalyst.

  • Reaction Setup: Add N-(2-bromophenyl)benzamide (0.5 mmol, 1.0 equiv.), cesium carbonate (Cs₂CO₃, 488 mg, 1.5 mmol, 3.0 equiv.), iron(III) chloride (FeCl₃, 8 mg, 0.05 mmol, 10 mol%), and 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD, 23 mg, 0.125 mmol, 25 mol%) to a dry Schlenk tube.

  • Solvent and Atmosphere: Evacuate and backfill the tube with argon. Add 2.0 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 135 °C and stir for 72 hours.

  • Work-up: Cool the reaction to room temperature and dilute with 20 mL of water. Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield the desired 2-phenylbenzoxazole.

Emerging and Green Methodologies

The field continues to evolve, with a strong emphasis on sustainability and process efficiency. Photocatalysis and microwave-assisted synthesis are at the forefront of this movement.

  • Photoredox Catalysis: This approach uses visible light to drive reactions under exceptionally mild conditions.[17] Organic dyes like Eosin Y can act as photocatalysts, initiating radical pathways for C-C bond formation without the need for metal catalysts, simplifying purification.[17][18] This method is particularly promising for synthesizing complex molecules with sensitive functional groups.[19]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[20][21] This technique enhances reaction rates by efficiently and uniformly heating the reaction mixture, often leading to higher yields and cleaner product profiles. It aligns with the principles of green chemistry by reducing energy consumption and waste.[20]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Reagents Weigh Substrates, Catalyst, & Base Solvent Add Anhydrous Solvent Reagents->Solvent Atmosphere Inert Atmosphere (Ar/N₂) Solvent->Atmosphere Heating Stir at Defined Temperature / Irradiate Atmosphere->Heating Monitoring Monitor by TLC / GC-MS Heating->Monitoring Quench Quench Reaction (e.g., with H₂O) Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry & Concentrate; Column Chromatography Extract->Purify caption Fig 4. General Experimental Workflow.

Caption: Fig 4. General Experimental Workflow.

Conclusion and Future Outlook

The synthesis of 2-arylbenzoxazoles has been profoundly transformed by the advent of modern catalytic methods. Palladium-based systems offer unparalleled scope and efficiency, particularly for complex substrates. Copper provides a reliable and more economical alternative, while iron catalysis is paving the way for large-scale, sustainable production. The future of the field points towards continued innovation in green chemistry. We anticipate the further development of catalysts based on earth-abundant metals, the expansion of photoredox and electrocatalytic methods that minimize waste, and the integration of flow chemistry for continuous and automated production. These advancements will ensure that the synthesis of the vital 2-arylbenzoxazole scaffold remains efficient, cost-effective, and environmentally responsible.

References

  • Bolshan, Y., & Batey, R. A. (2009). Iron-Catalyzed Intramolecular O-Arylation: Synthesis of 2-Aryl Benzoxazoles. Organic Letters. [Link]

  • Li, F., & Li, X. (2012). Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols. Organic Letters. [Link]

  • Neumann, K. T., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2015). Access to 2-(Het)aryl and 2-Styryl Benzoxazoles via Palladium-Catalyzed Aminocarbonylation of Aryl and Vinyl Bromides. Organic Letters. [Link]

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  • Jiang, Y., et al. (2022). Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides. PubMed. [Link]

  • He, J. (2017). Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. Current Organic Chemistry. [Link]

  • Reddy, T. R., & Guntreddi, T. (2015). Iron‐Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via Alternative Reaction Pathways. ResearchGate. [Link]

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  • Khan, I., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports. [Link]

  • Agarwal, D., & Agarwal, N. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. ResearchGate. [Link]

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  • Zhang, Y., et al. (2017). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. [Link]

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Application Notes and Protocols for the Incorporation of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine into Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of the novel compound, 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine, into various polymer matrices. The benzoxazole moiety is a key feature in many compounds with therapeutic potential, and its incorporation into a polymer can be a strategic approach for applications such as controlled drug delivery.[1][2][3] This document outlines the critical steps from initial compound characterization and polymer selection to detailed incorporation protocols and in-depth analysis of the final composite material.

The core objective is to provide a robust framework that ensures not only the successful formulation of the polymer-small molecule composite but also a thorough understanding of its physicochemical properties. By explaining the causality behind experimental choices, this guide empowers researchers to adapt and troubleshoot the provided protocols for their specific research and development needs.

Compound Characterization: Essential Prerequisites

A thorough understanding of the physicochemical properties of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is paramount before selecting a suitable polymer matrix and incorporation method. While specific experimental data for this compound is not widely available, a hypothetical yet representative profile is presented below to guide the experimental workflow. Researchers should determine these properties for their specific batch of the compound.

Table 1: Hypothetical Physicochemical Properties of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

PropertyHypothetical ValueSignificance for Polymer Incorporation
Molecular Weight ~266.35 g/mol Influences diffusion and release kinetics from the polymer matrix.
Melting Point (Tm) 150 - 160 °CCritical for selecting the processing temperature in melt extrusion to avoid degradation.
Thermal Stability (TGA) Stable up to 250 °CDetermines the upper-temperature limit for processing to prevent chemical decomposition.
Solubility Soluble in THF, DCM, DMSO; Insoluble in waterDictates the choice of solvents for the solvent casting method and influences the selection of compatible polymers.
UV-Vis Absorption λmax ~320 nmCan be used for quantitative analysis of drug loading and release.[4]

Polymer Matrix Selection: A Strategic Choice

The choice of the polymer matrix is critical and depends on the intended application and the properties of the small molecule. For drug delivery applications, biocompatible and biodegradable polymers are often preferred.[1]

Key Considerations for Polymer Selection:

  • Biocompatibility and Biodegradability: For in-vivo applications, polymers like Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA), and Polycaprolactone (PCL) are excellent choices as they break down into non-toxic byproducts.[1]

  • Drug-Polymer Miscibility: The polarity and chemical structure of the polymer should be compatible with 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine to ensure uniform dispersion and prevent phase separation.[5]

  • Desired Release Profile: The polymer's properties, such as its hydrophilicity and degradation rate, will dictate the release kinetics of the incorporated compound.[1] For instance, hydrophilic polymers can facilitate faster drug release.[1]

  • Mechanical Properties: The polymer should possess the required mechanical strength and flexibility for the final product, be it a film, implant, or microsphere.

Recommended Polymers for Initial Studies:

  • Poly(lactic-co-glycolic acid) (PLGA): Widely researched for drug delivery due to its tunable degradation rate and excellent biocompatibility.[1]

  • Polycaprolactone (PCL): A semi-crystalline, biodegradable polyester with a lower melting point, making it suitable for both solvent casting and melt extrusion at moderate temperatures.

  • Eudragit® Polymers: A family of polymethacrylates with varying properties, offering options for pH-dependent drug release.[6]

Incorporation Protocols: From Lab Bench to Composite Material

Two of the most common and versatile methods for incorporating small molecules into polymer matrices are solvent casting and hot-melt extrusion.[6][7]

Protocol 1: Solvent Casting for Film Formation

This method is ideal for creating thin films with a uniform dispersion of the active compound and is particularly suitable for heat-sensitive molecules.[7][8]

Materials and Equipment:

  • 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

  • Polymer (e.g., PCL or PLGA)

  • Volatile solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[9]

  • Glass vials, magnetic stirrer, and stir bars

  • Level casting surface (e.g., Teflon-coated dish or glass plate)[8]

  • Vacuum oven

Step-by-Step Methodology:

  • Solution Preparation:

    • Accurately weigh the desired amounts of the polymer and 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine. A typical starting point is a 1-5% w/w loading of the small molecule relative to the polymer.

    • Dissolve the polymer in the chosen solvent in a glass vial to create a polymer solution (e.g., 10% w/v).[9] Stir using a magnetic stirrer until the polymer is fully dissolved.

    • In a separate vial, dissolve the 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine in a small amount of the same solvent.

    • Add the small molecule solution to the polymer solution and stir until a homogeneous mixture is obtained.

  • Casting the Film:

    • Pour the final solution onto a level casting surface.[8][10] The volume of the solution will determine the thickness of the final film.

    • Cover the casting surface with a perforated lid to allow for slow and controlled solvent evaporation. This helps to prevent the formation of defects in the film.

  • Drying the Film:

    • Allow the solvent to evaporate in a fume hood for at least 12 hours.[9]

    • Once the film appears solid, carefully peel it from the casting surface.

    • Place the film in a vacuum oven at a temperature slightly above the boiling point of the solvent (but well below the polymer's glass transition temperature) for 24-48 hours to remove any residual solvent.[9][11]

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Solvent_Casting_Workflow cluster_prep Preparation cluster_casting Casting cluster_drying Drying Dissolve_Polymer Dissolve Polymer in Solvent Mix_Solutions Mix Polymer and Compound Solutions Dissolve_Polymer->Mix_Solutions Dissolve_Compound Dissolve Compound in Solvent Dissolve_Compound->Mix_Solutions Pour_Solution Pour Solution onto Casting Surface Mix_Solutions->Pour_Solution Slow_Evaporation Slow Solvent Evaporation Pour_Solution->Slow_Evaporation Peel_Film Peel Film from Surface Slow_Evaporation->Peel_Film Vacuum_Drying Vacuum Oven Drying Peel_Film->Vacuum_Drying Final_Film Final Composite Film Vacuum_Drying->Final_Film

Caption: Workflow for the Solvent Casting Method.

Protocol 2: Hot-Melt Extrusion (HME)

HME is a solvent-free process that is well-suited for creating a variety of dosage forms, including filaments for 3D printing, implants, and granules.[12][13] This method involves mixing the polymer and the small molecule in a molten state.

Materials and Equipment:

  • 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

  • Polymer (e.g., PCL or a suitable Eudragit® grade)

  • Twin-screw extruder

  • Pelletizer or other downstream equipment

Step-by-Step Methodology:

  • Material Preparation:

    • Ensure both the polymer and the small molecule are thoroughly dried to prevent degradation during heating.

    • Physically blend the polymer powder or pellets with the powdered 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine at the desired ratio.

  • Extruder Setup:

    • Set the temperature profile of the extruder barrel zones based on the thermal properties of the polymer and the small molecule. The temperature should be above the polymer's glass transition or melting temperature but below the degradation temperature of both components.[6]

    • Set the screw speed. Higher screw speeds can improve mixing but may also increase shear heating.[14]

  • Extrusion Process:

    • Feed the physical blend into the extruder hopper.

    • The rotating screws will convey, melt, mix, and pressurize the material.

    • The molten extrudate will exit through a die.

  • Downstream Processing:

    • The extrudate can be cooled on a conveyor belt and then pelletized for further processing, or it can be shaped into a film or filament.

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HME_Workflow cluster_prep Preparation cluster_extrusion Extrusion cluster_processing Downstream Processing Dry_Materials Dry Polymer and Compound Physical_Blend Create Physical Blend Dry_Materials->Physical_Blend Feed_Extruder Feed into Extruder Physical_Blend->Feed_Extruder Melt_Mix Melt and Mix Feed_Extruder->Melt_Mix Extrude Extrude through Die Melt_Mix->Extrude Cool_Extrudate Cool Extrudate Extrude->Cool_Extrudate Shape_or_Pelletize Shape or Pelletize Cool_Extrudate->Shape_or_Pelletize Final_Product Final Composite Product Shape_or_Pelletize->Final_Product

Caption: Workflow for the Hot-Melt Extrusion Method.

Characterization of the Polymer-Small Molecule Composite

Thorough characterization is essential to confirm the successful incorporation of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine and to understand the properties of the resulting composite material.[15][16]

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the composite and to check for any chemical interactions between the polymer and the small molecule.[17] The appearance of characteristic peaks from both the polymer and the small molecule in the composite's spectrum confirms successful incorporation.

  • UV-Visible (UV-Vis) Spectroscopy: This technique can be used to quantify the amount of the small molecule loaded into the polymer. A calibration curve of the pure compound is created, and the absorbance of a solution of the dissolved composite is measured.

  • Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing composites containing carbon-based materials.[15][18] It can give insights into the chemical structure and distribution of the components.[18]

Thermal Analysis

Thermal analysis techniques are crucial for understanding the physical state of the incorporated compound and the thermal stability of the composite.[19][20]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[19] It can be used to determine the glass transition temperature (Tg) of the polymer and the melting point (Tm) of the small molecule.[20][21] The absence of the melting peak of the small molecule in the composite can indicate that it is molecularly dispersed (in an amorphous state) within the polymer matrix.[6]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[19][22] It is used to assess the thermal stability of the composite and can also provide information on the loading percentage of the small molecule if the degradation profiles of the individual components are distinct.[22][23]

Table 2: Interpreting Thermal Analysis Data

Observation in CompositeInterpretation
Shift in Polymer Tg (DSC) Indicates interaction between the polymer and the small molecule.
Absence of Compound Tm (DSC) Suggests the compound is amorphously dispersed in the polymer.
Reduced Compound Tm (DSC) May indicate some miscibility and interaction.
New Degradation Profile (TGA) Suggests chemical interaction between the components.
Microscopic Analysis

Microscopy techniques provide visual evidence of the morphology of the composite and the dispersion of the small molecule.[24][25]

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the composite. It can be used to assess the uniformity of the film and to identify any aggregation or crystallization of the small molecule on the surface.

  • Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure of the composite at the nanoscale.[26] It can reveal the dispersion of the small molecule within the polymer matrix, showing whether it is evenly distributed or has formed aggregates.[27]

  • Atomic Force Microscopy (AFM): AFM provides topographical information about the sample surface at a very high resolution.[24][28] It can be used to assess surface roughness and to identify the presence of small molecule domains.

dot

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_microscopy Microscopic Analysis Composite_Material Polymer-Small Molecule Composite Material FTIR FTIR (Functional Groups, Interactions) Composite_Material->FTIR UV_Vis UV-Vis (Quantification) Composite_Material->UV_Vis Raman Raman (Chemical Structure) Composite_Material->Raman DSC DSC (Tg, Tm, Physical State) Composite_Material->DSC TGA TGA (Thermal Stability, Loading) Composite_Material->TGA SEM SEM (Surface Morphology) Composite_Material->SEM TEM TEM (Internal Structure, Dispersion) Composite_Material->TEM AFM AFM (Surface Topography) Composite_Material->AFM

Caption: Comprehensive Characterization Workflow.

Data Interpretation and Troubleshooting

Common Issues and Solutions:

IssuePossible CauseSuggested Solution
Phase separation or crystallization of the small molecule (visible in microscopy) Poor miscibility between the compound and the polymer; too high loading of the compound.Select a more compatible polymer; reduce the loading percentage of the small molecule.
Porous or defective film (solvent casting) Solvent evaporated too quickly.Use a less volatile solvent; cover the casting dish to slow down evaporation.
Degradation of compound or polymer (HME) Processing temperature is too high.Lower the barrel temperature; reduce the residence time in the extruder.
Inaccurate quantification of loading (UV-Vis) Interference from the polymer; incomplete extraction of the compound.Run a polymer blank to subtract background absorbance; ensure complete dissolution of the composite before measurement.

References

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  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. Available at: [Link]

  • Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. Available at: [Link]

  • Special Issue : Polymer Matrix Drug Delivery System - MDPI. Available at: [Link]

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  • Thermal Analysis Techniques | Polymers - EAG Laboratories. Available at: [Link]

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  • Polymer Nanocomposites Characterization by Microscopy - Taylor & Francis. Available at: [Link]

  • Solvent Film Casting—A Versatile Technology for Specialty Films - The Society of Vacuum Coaters. Available at: [Link]

  • Small molecule self-assembly in polymer matrices | Request PDF - ResearchGate. Available at: [Link]

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  • Full article: Melt Processing of Bioplastic Composites via Twin Screw Extrusion and Injection Molding - Taylor & Francis Online. Available at: [Link]

  • Solvent Casting Method for Oral Thin Film Preparation - CD Formulation. Available at: [Link]

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Application Note & Protocols: High-Efficiency Amide Coupling of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The synthesis of novel benzoxazole derivatives frequently involves the formation of an amide bond, a robust and critical linkage in many drug molecules. This application note provides a detailed guide to the amide coupling reactions involving 3-(5-isopropyl-benzooxazol-2-yl)-phenylamine, a key intermediate for library synthesis. We address the inherent challenges posed by the substrate's electronic properties and present two field-proven, step-by-step protocols using both uronium salt and carbodiimide-based coupling strategies. This guide is intended for researchers, chemists, and drug development professionals seeking to streamline the synthesis of complex amide derivatives with high yield and purity.

The Challenge: Understanding the Substrate's Reactivity

3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is an aniline derivative. The nucleophilicity of the amine is significantly reduced due to the delocalization of the nitrogen's lone pair of electrons into the adjacent aromatic ring. This effect is further amplified by the electron-withdrawing nature of the large benzoxazole moiety. Consequently, this amine is considered "electron-deficient" or poorly nucleophilic, making standard amide coupling conditions sluggish and often resulting in low yields.[6][7]

Successful amide bond formation requires the activation of a carboxylic acid to create a highly electrophilic intermediate that can be readily attacked by the weakly nucleophilic amine.[8][9] The choice of coupling reagent is therefore paramount to overcoming the substrate's low reactivity.

Principles of Amide Coupling for Electron-Deficient Amines

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a stable ammonium-carboxylate salt.[8][9] Coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-substituted intermediate.

For challenging substrates like 3-(5-isopropyl-benzooxazol-2-yl)-phenylamine, the most effective coupling reagents are those that generate highly activated intermediates and exhibit fast reaction kinetics. The two main classes of reagents recommended for this purpose are:

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents.[10][11][12] They react with carboxylic acids to form highly reactive O-acylisourea intermediates, leading to rapid amide formation with minimal side reactions and racemization.[11][13] HATU is particularly effective for sterically hindered and electron-poor amines.[12]

  • Carbodiimides with Additives (e.g., EDC/HOBt): Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and widely used.[9][11] They activate carboxylic acids to form an O-acylisourea intermediate.[9] However, this intermediate can be prone to racemization and can rearrange into an unreactive N-acylurea byproduct.[14] To mitigate these issues and increase efficiency, an additive such as HOBt (1-Hydroxybenzotriazole) is used. HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[8][10][11]

Recommended Experimental Protocols

The following protocols are designed as robust starting points for the coupling of various carboxylic acids with 3-(5-isopropyl-benzooxazol-2-yl)-phenylamine.

Protocol A: High-Efficiency Coupling Using HATU

This method is the preferred choice for maximizing yield, especially with sterically hindered carboxylic acids or when dealing with precious starting materials.

Principle: HATU rapidly converts the carboxylic acid into a highly reactive HOAt active ester, which undergoes efficient aminolysis with the electron-deficient aniline. A non-nucleophilic base, such as DIPEA, is required to neutralize the generated acid and facilitate the reaction.[12]

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Stoichiometry (eq.)Example Amount (for 1 mmol scale)
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine266.341.0266 mg
Carboxylic Acid of InterestVaries1.11.1 mmol
HATU380.231.2456 mg
N,N-Diisopropylethylamine (DIPEA)129.243.0522 µL (3.0 mmol)
Anhydrous N,N-Dimethylformamide (DMF)--5 mL
Magnetic Stirrer, Round-bottom flask, N₂/Ar inlet---

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Dissolution: Add anhydrous DMF (to make a ~0.2 M solution) and stir the mixture until all solids are dissolved.

  • Activation: Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This step activates the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve 3-(5-isopropyl-benzooxazol-2-yl)-phenylamine (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For this electron-deficient amine, reactions may require 2 to 24 hours for completion. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

    • Wash the organic layer sequentially with 5% aqueous citric acid (2 x 25 mL) to remove excess DIPEA, saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted carboxylic acid, and finally with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol B: Cost-Effective Coupling Using EDC and HOBt

This classic method is highly reliable and more economical than using uronium salts, making it suitable for larger-scale synthesis.

Principle: EDC activates the carboxylic acid, which is then trapped by HOBt to form a less-reactive-but-more-stable HOBt active ester. This intermediate prevents side reactions and couples efficiently with the amine.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Stoichiometry (eq.)Example Amount (for 1 mmol scale)
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine266.341.0266 mg
Carboxylic Acid of InterestVaries1.11.1 mmol
EDC·HCl (EDAC)191.701.5288 mg
HOBt (Hydrated)~153.131.2184 mg
N,N-Diisopropylethylamine (DIPEA)129.242.0348 µL (2.0 mmol)
Anhydrous Dichloromethane (DCM) or DMF--10 mL
Magnetic Stirrer, Round-bottom flask, N₂/Ar inlet---

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask, add the carboxylic acid (1.1 eq), HOBt (1.2 eq), and 3-(5-isopropyl-benzooxazol-2-yl)-phenylamine (1.0 eq).

  • Dissolution: Add anhydrous DCM or DMF (to make a ~0.1 M solution) and stir to dissolve. Add DIPEA (2.0 eq).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise over 5 minutes. The water-soluble urea byproduct from EDC makes purification simpler than with DCC.[10][11]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours, monitoring progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM (30 mL) and water (30 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove DIPEA and any remaining EDC byproducts, saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[15]

Visual Workflows and Mechanisms

General Amide Coupling Mechanism

The diagram below illustrates the fundamental two-step process: activation of the carboxylic acid followed by nucleophilic attack from the amine.

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack CarboxylicAcid R-COOH ActivatedIntermediate Highly Reactive Intermediate (e.g., O-Acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Amine 3-(5-Isopropyl-benzooxazol- 2-yl)-phenylamine AmideProduct Final Amide Product ActivatedIntermediate->AmideProduct Byproducts Byproducts (e.g., Urea, HOBt) ActivatedIntermediate->Byproducts Amine->AmideProduct +

Caption: Generalized mechanism for amide bond formation.

Experimental Laboratory Workflow

This flowchart outlines the complete process from reaction setup to the final, characterized product.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere, Solvent) start->setup addition Sequential Reagent Addition (Acid, Coupling Agent, Base, Amine) setup->addition reaction Reaction Monitoring (TLC / LC-MS) addition->reaction decision Is Reaction Complete? reaction->decision decision->reaction No (Continue Stirring / Heat) workup Aqueous Workup (Extraction & Washes) decision->workup Yes dry Drying & Concentration workup->dry purify Purification (Column Chromatography or Recrystallization) dry->purify analysis Product Analysis (NMR, MS, Purity) purify->analysis end End: Pure Product analysis->end

Caption: Standard laboratory workflow for amide coupling.

Optimization and Troubleshooting

If yields are low or the reaction fails to proceed to completion, consider the following adjustments.

ParameterRecommended Adjustment & Rationale
Solvent Switch from DCM to a more polar aprotic solvent like DMF or NMP. This can improve the solubility of starting materials and intermediates, particularly the carboxylate salt formed after base addition.
Base Ensure a non-nucleophilic base (DIPEA, 2,6-lutidine) is used. Triethylamine (TEA) can sometimes compete as a nucleophile. Increasing base equivalents (up to 4-5 eq) can sometimes drive the reaction forward.
Temperature While most couplings run at room temperature, gently heating the reaction to 40-60 °C can overcome the activation energy barrier for poorly nucleophilic amines.[8] Monitor for potential degradation of starting materials at higher temperatures.
Reagent Stoichiometry Increase the equivalents of the carboxylic acid and coupling reagent to 1.5 eq each. This can help drive the reaction to completion by ensuring the amine is the limiting reagent.
Side Reactions N-acylurea formation (EDC): This occurs when the O-acylisourea intermediate rearranges. Using HOBt or switching to HATU minimizes this.[14] Epimerization: If the carboxylic acid is chiral, use of additives like HOBt or HOAt, or reagents like HATU, at lower temperatures (0 °C to RT) is critical to preserve stereochemical integrity.[10][11]

References

  • Chemistry of Amides. (2022). LibreTexts. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Benzoxazole derivatives: Significance and symbolism. (2024). ScienceDirect. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Market-available drugs with a benzoxazole moiety. (2022). ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Mechanism of amide formation with DCC. (2013). YouTube. [Link]

  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. (2018). ACS Publications. [Link]

  • Coupling Reagents. (2014). ResearchGate. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). PMC. [Link]

  • Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2023). International Journal of Research and Review. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2024). Dilun Biotechnology. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • Looking for some advice for purification of diamide. (2020). Reddit. [Link]

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Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine via recrystallization. Recrystallization is a critical technique for purifying solid organic compounds, and its success is fundamentally dependent on the appropriate choice of solvent.[1][2][3][4] This guide moves beyond a simple prescriptive protocol, instead detailing a systematic, experimentally-driven workflow. It covers theoretical considerations based on the compound's molecular structure, a practical solvent screening methodology, and detailed protocols for both single-solvent and mixed-solvent recrystallization techniques.

Theoretical Considerations & Physicochemical Analysis

A successful recrystallization hinges on the principle that the target compound is highly soluble in a solvent at its boiling point but sparingly soluble at low temperatures.[1][2][5] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6][7] An analysis of the molecular structure of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine provides the initial basis for solvent selection.

Molecular Structure Analysis:

  • Benzoxazole Core: This fused heterocyclic system is aromatic and contains both nitrogen and oxygen atoms, contributing moderate polarity and potential for hydrogen bonding.[8][9]

  • Phenylamine Moiety: The primary amine (-NH2) group is polar and acts as both a hydrogen bond donor and acceptor. The attached phenyl ring is non-polar.

  • Isopropyl Group: This alkyl substituent is bulky and non-polar, increasing the molecule's hydrophobic character.[10][11][12]

Predicted Solubility Profile: The molecule presents a mixed-polarity character. The polar benzoxazole and amine functionalities suggest solubility in polar solvents, while the non-polar isopropyl and aromatic rings suggest affinity for non-polar solvents. This balance indicates that the ideal solvent will likely be one of moderate polarity. The compound is expected to have limited solubility in highly polar solvents like water and very non-polar solvents like hexane at room temperature. Solvents such as alcohols (ethanol, isopropanol) or moderately polar aprotic solvents (ethyl acetate, acetone) are promising starting points.

Experimental Workflow: Systematic Solvent Screening

The most reliable method for identifying an ideal solvent is through systematic, small-scale experimentation.[6][13] This section outlines a logical workflow for screening and selecting a suitable solvent system.

Solvent Selection Logic

The screening process should test a range of solvents with varying polarities. The goal is to find a solvent that meets the following criteria[6][14]:

  • The compound is sparingly soluble or insoluble at room temperature.

  • The compound is completely soluble at the solvent's boiling point.

  • The solvent's boiling point is lower than the compound's melting point to prevent "oiling out."

  • The solvent does not react chemically with the compound.

  • Abundant, high-quality crystals form upon slow cooling.[1]

The following diagram illustrates the decision-making process for solvent screening.

Caption: Workflow for single-solvent screening.

Data Logging for Solvent Screening

Systematically record observations in a table. This allows for direct comparison and informed decision-making.

Table 1: Example Solvent Screening Data

Solvent Polarity Index (P')[15][16][17][18][19] Solubility (25°C) Solubility (Boiling) Crystal Formation on Cooling Notes
Heptane 0.1 Insoluble Insoluble N/A Too non-polar.
Toluene 2.4 Sparingly Soluble Soluble Poor, oily precipitate Potential for mixed solvent.
Ethyl Acetate 4.4 Soluble Very Soluble No Too soluble at room temp.
Acetone 5.1 Soluble Very Soluble No Too soluble at room temp.
Isopropanol 3.9 Sparingly Soluble Completely Soluble Yes, good quality needles Promising single solvent.
Ethanol 4.3 Sparingly Soluble Completely Soluble Yes, fine needles Good alternative to IPA.

| Water | 10.2 | Insoluble | Insoluble | N/A | Too polar. |

Note: Data presented is illustrative and must be determined experimentally.

Detailed Recrystallization Protocols

Based on the screening results, proceed with a larger scale purification using either a single-solvent or a mixed-solvent system.

Protocol A: Single-Solvent Recrystallization (e.g., Isopropanol)

This protocol is used when a single solvent with a steep solubility-temperature curve is identified.[1][20]

Materials:

  • Crude 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

  • Selected solvent (e.g., Isopropanol)

  • Erlenmeyer flasks (2)

  • Hot plate/stirrer

  • Stemless funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of isopropanol, just enough to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding hot isopropanol dropwise until the solid just completely dissolves.[3][21] Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.[7][21]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][7]

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

  • Validation: Determine the melting point and purity (e.g., by HPLC or TLC) of the recrystallized product and calculate the percent recovery.

Protocol B: Mixed-Solvent Recrystallization (e.g., Toluene-Heptane)

This technique is employed when no single solvent is ideal.[20][21] It uses a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which the compound is insoluble.[22][23]

Materials:

  • Solvent (e.g., Toluene)

  • Anti-solvent (e.g., Heptane)

  • All other materials from Protocol A

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling "solvent" (Toluene).

  • Induce Saturation: While keeping the solution hot, add the "anti-solvent" (Heptane) dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[21][23]

  • Clarification: Add one or two drops of the hot "solvent" (Toluene) back into the mixture to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Crystallization, Isolation, and Drying: Follow steps 4 through 9 from Protocol A. For the washing step (Step 7), use a cold mixture of the solvent/anti-solvent in the same approximate ratio as the final crystallization mixture.

Troubleshooting

  • Oiling Out: If the compound separates as a liquid instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute. Reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: The solution may not be sufficiently saturated. Boil off some of the solvent to increase the concentration. Alternatively, scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Poor Recovery: Too much solvent may have been used during dissolution or washing. Ensure the minimum amount of hot solvent is used and that the washing solvent is ice-cold. A second crop of crystals can sometimes be obtained by concentrating the filtrate.[3]

Conclusion

The selection of an appropriate recrystallization solvent is a critical purification step that requires a systematic and logical approach. By understanding the physicochemical properties of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine and employing the empirical screening workflow detailed in this note, researchers can efficiently identify an optimal single-solvent or mixed-solvent system. The protocols provided offer a robust framework for achieving high purity and recovery, essential for downstream applications in research and drug development.

References

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Mixed Solvent Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry, Education in Chemistry. Retrieved from [Link]

  • Polarities of Solvents. (n.d.). Shodex. Retrieved from [Link]

  • Recrystallization Principles. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Polarity Index. (n.d.). Burdick & Jackson. Retrieved from [Link]

  • 2-(3-Pyridyl)-1,3-benzoxazole Solubility. (n.d.). Solubility of Things. Retrieved from [Link]

  • Solvent Polarity Index Table. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization using two solvents. (2012). YouTube. Retrieved from [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash Institute. Retrieved from [Link]

  • Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent Miscibility and Polarity Chart. (n.d.). Organometallics. Retrieved from [Link]

  • Benzoxazole Solubility. (n.d.). Solubility of Things. Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Preprints.org. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Science. Retrieved from [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds. (2021). ResearchGate. Retrieved from [Link]

  • Lab Procedure: Recrystallization. (n.d.). ChemTalk. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (2009). Santa Monica College. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Université de Sherbrooke. Retrieved from [Link]

  • N-isopropyl-N'-phenyl-p-phenylenediamine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Isopropylamine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Isopropylbenzylamine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • (S)-(4-Isopropyl-phenyl)-(3-methyl-2-oxo-5,7-dipropyl-2,3-dihydro-benzooxazol-6-yloxy)-acetic acid. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine Synthesis

Case ID: BZX-ISO-052 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing yield suppression in the synthesis of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine . This molecule presents a classic "chemoselectivity trap." The presence of a free amine on the phenyl ring (derived from 3-aminobenzoic acid) competes with the benzoxazole-forming condensation, leading to oligomerization and "tarry" byproducts.

This guide moves beyond standard textbook protocols to address the specific steric (5-isopropyl) and electronic (meta-amino) challenges of your target.

Module 1: The "Golden Route" (Recommended Protocol)

Issue: Direct condensation of 3-aminobenzoic acid yields black tar due to self-polymerization. Solution: The "Nitro-Switch" Strategy.

Do not use 3-aminobenzoic acid directly. The free amine acts as a nucleophile, attacking the activated acid species intended for the phenol cyclization. Instead, use 3-nitrobenzoic acid to form the benzoxazole core, then selectively reduce the nitro group.

Step 1: Cyclodehydration

Reagents: 2-amino-4-isopropylphenol (1.0 eq), 3-nitrobenzoic acid (1.05 eq), Eaton’s Reagent (P₂O₅ in MeSO₃H).

Expert Insight: We recommend Eaton's Reagent over Polyphosphoric Acid (PPA).[1] PPA is highly viscous, causing local overheating and charring of the isopropyl group. Eaton's reagent is less viscous, allowing lower reaction temperatures (70-90°C vs 140°C) and easier workup [1].

Protocol:

  • Charge: Mix 2-amino-4-isopropylphenol and 3-nitrobenzoic acid in Eaton's Reagent (10:1 w/w ratio of reagent to substrate) under N₂.

  • Ramp: Heat to 80°C. Monitor by TLC (EtOAc:Hexane 3:7).

  • Quench: Pour slowly into ice water/sodium bicarbonate (pH 8).

  • Isolate: Filter the precipitate (Intermediate: 2-(3-nitrophenyl)-5-isopropylbenzoxazole).

Step 2: Selective Reduction

Reagents: SnCl₂·2H₂O (3.0 eq) in Ethanol, or H₂/Pd-C (10%).

Protocol:

  • Suspend the nitro-intermediate in refluxing ethanol.

  • Add SnCl₂ portion-wise (avoids runaway exotherms).

  • Reflux for 2 hours.

  • Workup: Neutralize with NaOH, extract with EtOAc. The amine product is stable and purifiable.

Module 2: Troubleshooting the Direct Route (PPA Method)

If you must use the direct condensation method, follow these strict controls.

FAQ: Why is my reaction mixture turning into a solid black mass?

Diagnosis: Thermal runaway and PPA dehydration. Fix:

  • Viscosity Control: Dilute the PPA with xylene (10% v/v). This acts as a heat sink and improves stirring.

  • Temperature Staging: Do not jump to 140°C. Hold at 100°C for 1 hour to allow the initial amide formation, then ramp to 140°C for the cyclization (ring closure).

FAQ: My yield is <40% and the product is sticky.

Diagnosis: Incomplete cyclization vs. Amide hydrolysis. Fix:

  • The "Crush" Test: Take an aliquot. If it dissolves in dilute NaOH, it is unreacted phenolic amide (ring open). You need more time or higher temperature.

  • Workup pH: The product is a weak base (aniline). If you quench to pH < 4, the product remains water-soluble as the salt. Adjust quench pH to 8-9 to precipitate the free base.

Module 3: Visualizing the Pathway

The following diagram illustrates the "Nitro-Switch" strategy versus the risky direct route.

Benzoxazole_Synthesis Start Start: 2-amino-4-isopropylphenol RouteA Route A: Direct Condensation (3-aminobenzoic acid) Start->RouteA + 3-aminobenzoic acid PPA, 140°C RouteB Route B: Nitro-Switch (Recommended) (3-nitrobenzoic acid) Start->RouteB + 3-nitrobenzoic acid Eaton's Rgt, 80°C IntermedA Mixture: Product + Oligomers (Black Tar Risk) RouteA->IntermedA Uncontrolled Nucleophilic Attack IntermedB Intermediate: 2-(3-nitrophenyl)-5-isopropylbenzoxazole RouteB->IntermedB Clean Cyclization FinalProduct Target: 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine IntermedA->FinalProduct Low Yield (<30%) Difficult Purification Reduction Reduction Step (SnCl2/EtOH or H2/Pd) IntermedB->Reduction Chemoselective Reduction->FinalProduct High Yield (>85%)

Caption: Comparison of the risky Direct Route (Red) vs. the high-yield Nitro-Switch Route (Green).

Module 4: Purification & Analysis Data

If your crude yield is high but purity is low, use this purification matrix.

Impurity TypeObservationRemoval Strategy
Unreacted Phenol Darkens on air exposureWash crude solid with 10% NaOH (Phenol is soluble; Product is not).
Open Amide White/Grey sticky solidReflux in Acetic Acid for 30 min (Forces ring closure) [2].
Oligomers Brown oil at baseline (TLC)Column Chromatography : Silica gel, Eluent: Hexane/EtOAc (8:2) + 1% Triethylamine.

Pro Tip for Crystallization: The isopropyl group adds lipophilicity. Standard ethanol recrystallization may fail. Use a Binary Solvent System : Dissolve in minimal hot Acetonitrile , then add Water dropwise until turbid. Cool slowly.

References

  • Eaton's Reagent vs. PPA: Eaton, P. E., et al. "Phosphorus pentoxide-methanesulfonic acid.[2] Convenient alternative to polyphosphoric acid."[2] Journal of Organic Chemistry, 38(23), 4071–4073.

  • Oxidative Cyclization Mechanisms: Chang, J., et al. "Oxidative cyclization of phenolic Schiff bases."[3] Tetrahedron Letters, 43(6), 951-954.

  • Microwave Assisted Synthesis (Green Alternative): Potewar, T. M., et al. "One-pot synthesis of 2-substituted benzoxazoles using ionic liquids." Tetrahedron Letters, 49(2), 248-251.

Sources

Technical Support Center: A Guide to Benzoxazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxazole derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Benzoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active molecules.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the critical ring closure step.

Understanding the Foundation: The Benzoxazole Ring Closure

The synthesis of benzoxazoles most commonly involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives, such as aldehydes, acid chlorides, or esters.[1][5] The general mechanism proceeds through an initial acylation or condensation with the amino group of the 2-aminophenol, forming an intermediate that then undergoes intramolecular cyclization, followed by dehydration to yield the aromatic benzoxazole ring.[1][5][6]

Benzoxazole_Mechanism 2-Aminophenol 2-Aminophenol Intermediate Acylated/Schiff Base Intermediate 2-Aminophenol->Intermediate + R-COX Carboxylic_Acid_Derivative R-COX Carboxylic_Acid_Derivative->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Benzoxazole Benzoxazole Cyclized_Intermediate->Benzoxazole - H2O (Dehydration)

Caption: Generalized mechanism of benzoxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during the synthesis, providing explanations grounded in chemical principles and actionable solutions.

Issue 1: Low to No Yield of the Desired Benzoxazole Product

This is one of the most common frustrations in synthesis. A systematic evaluation of several factors is key to pinpointing the cause.[7]

Question: My reaction is yielding very little or no benzoxazole. What are the primary factors I should investigate?

Answer: Low or non-existent yield can often be traced back to a few critical areas:

  • Purity of Starting Materials: The integrity of your 2-aminophenol and the coupling partner (e.g., carboxylic acid, aldehyde) is paramount.[7] 2-aminophenols are particularly susceptible to oxidation, which is often indicated by a darkening in color.[7] This oxidation introduces impurities that can inhibit the reaction.

    • Troubleshooting Protocol:

      • Verify Purity: Assess the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by checking their melting points.

      • Purification: If impurities are detected or the 2-aminophenol has darkened, purify it by recrystallization before use.[7]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.[7][8]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial for successful cyclization.[7]

    • Troubleshooting Protocol:

      • Temperature Optimization: The reaction may require a specific temperature to overcome the activation energy barrier.[7] Some solvent-free methods necessitate temperatures as high as 130°C for good yields.[7] Conversely, excessively high temperatures can lead to decomposition.[7]

      • Solvent Screening: The solvent plays a critical role. If your reaction is moisture-sensitive, ensure you are using an anhydrous solvent.[7]

      • Systematic Optimization: Conduct small-scale experiments, methodically varying one parameter at a time (e.g., temperature, solvent). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the optimal conditions.[7]

  • Catalyst Inactivity: If your synthesis employs a catalyst, its effectiveness is crucial.

    • Troubleshooting Protocol:

      • Catalyst Viability: Ensure your catalyst is active. Some catalysts may require activation or are sensitive to air and moisture.[7]

      • Catalyst Loading: A modest increase in the amount of catalyst can sometimes significantly improve the conversion rate.[7]

      • Fresh Catalyst: If you are using a recyclable catalyst, consider the possibility of deactivation over time and try a fresh batch.[7]

Low_Yield_Troubleshooting Start Low/No Yield Purity Check Starting Material Purity Start->Purity Conditions Evaluate Reaction Conditions Start->Conditions Catalyst Assess Catalyst Activity Start->Catalyst Purify Purify Starting Materials Purity->Purify Optimize Optimize Temp, Solvent, Time Conditions->Optimize Fresh_Catalyst Use Fresh/More Catalyst Catalyst->Fresh_Catalyst Success Improved Yield Purify->Success Optimize->Success Fresh_Catalyst->Success

Sources

Technical Support Center: Overcoming Solubility Challenges of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve successful experimental outcomes.

Understanding the Molecule: Why is Solubility an Issue?

3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine possesses a molecular architecture that inherently limits its aqueous solubility. The structure features a large, rigid benzoxazole ring system fused with a phenylamine group and further substituted with a hydrophobic isopropyl group.[1] This combination of aromatic rings and an alkyl group creates a significant nonpolar surface area, leading to strong intermolecular forces in the solid state and a reluctance to interact with polar water molecules.[2]

The presence of the phenylamine group, a weak base, suggests that the compound's solubility will be pH-dependent.[3][4] At neutral or alkaline pH, the amine is in its neutral, less polar form, minimizing water solubility. In acidic conditions, the amine group can become protonated, forming a more soluble cationic salt. Understanding these physicochemical properties is the first step in designing an effective solubilization strategy.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

Answer: The first and most straightforward approach is to leverage the basicity of the phenylamine moiety by adjusting the pH.[5] The solubility of weak bases increases as the pH of the solution is lowered.[6]

Initial Steps:

  • Prepare a stock solution in an organic solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[7][8] This ensures the compound is fully disaggregated before introduction to the aqueous phase.

  • Acidify your aqueous buffer: Prepare your desired aqueous buffer (e.g., PBS) and lower the pH to an acidic range (e.g., pH 2-4) using a suitable acid like HCl.

  • Dilute the stock solution: Slowly add the organic stock solution dropwise into the acidified aqueous buffer while vortexing or stirring vigorously. This rapid dilution into an environment where the compound is more soluble helps prevent immediate precipitation.

  • Final pH adjustment: Once the compound is dissolved in the acidic buffer, you can carefully adjust the pH back up towards your target experimental pH. Be aware that the compound may precipitate if you cross its pKa into a pH range where the neutral form dominates. Monitor for any signs of cloudiness.

It's crucial to determine the pH-solubility profile of your compound to understand the precise pH at which it remains soluble at your desired concentration.[9]

Q2: pH adjustment isn't sufficient or is incompatible with my experimental system. What are my other options?

Answer: If pH manipulation is not a viable option, several formulation-based strategies using excipients can be employed. The most common are co-solvents, cyclodextrins, and surfactants.[2][10]

Q3: How do co-solvents work and which ones should I use?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This "polarity reduction" makes the aqueous environment more favorable for dissolving hydrophobic compounds.

Mechanism of Action: The co-solvent molecules disrupt the hydrogen bonding network of water, creating "pockets" that can accommodate the nonpolar solute.[11]

Commonly Used Co-solvents:

  • Ethanol: A widely used, relatively non-toxic co-solvent.[13]

  • Propylene Glycol (PG) & Polyethylene Glycols (PEGs): Often used in pharmaceutical formulations due to their low toxicity.[11]

  • Glycerin: Another biocompatible option.[11]

Considerations:

  • Concentration: The amount of co-solvent needed can range from 5% to 40% (v/v) or higher, depending on the compound and target concentration.

  • Toxicity: Be mindful that high concentrations of organic solvents can be toxic to cells in biological assays. Always run a vehicle control (buffer + co-solvent) to assess the impact on your experiment.

Q4: I've heard about cyclodextrins. How can they help with my compound?

Answer: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[][15] This unique structure allows them to encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex.[16][17]

Mechanism of Action: The hydrophobic part of your compound partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively masking the hydrophobic guest and increasing its apparent water solubility.[15][18]

Commonly Used Cyclodextrins:

  • Beta-Cyclodextrin (β-CD): Widely used but has limited water solubility itself.[18]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified version with significantly higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.[16]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.[13]

Considerations:

  • Stoichiometry: The complex is typically formed in a 1:1 molar ratio, but this can vary.[17]

  • Binding Affinity: The "fit" between the guest molecule and the cyclodextrin cavity determines the stability of the complex and the efficiency of solubilization.

Q5: Can surfactants be used to dissolve my compound?

Answer: Yes, surfactants (surface-active agents) are an excellent option. Surfactants are amphiphilic molecules with a polar "head" and a nonpolar "tail".[19] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[20][21]

Mechanism of Action: The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment. Your hydrophobic compound can then partition into this core, effectively being solubilized within the aqueous solution.[22][23]

Commonly Used Surfactants:

  • Polysorbates (e.g., Tween® 20, Tween® 80): Non-ionic surfactants commonly used in biological and pharmaceutical applications.[13]

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant that is a very effective solubilizer, but can denature proteins and may not be suitable for all biological assays.[20]

Considerations:

  • CMC: You must use the surfactant at a concentration above its CMC for micellar solubilization to occur.

  • Biological Impact: Surfactants can disrupt cell membranes and interfere with protein function. As with co-solvents, appropriate vehicle controls are essential.[21]

Summary of Solubilization Strategies
StrategyMechanismCommon AgentsProsCons
pH Adjustment Increases ionization of the basic amine group, forming a more soluble salt.[5][6]HCl, Citric AcidSimple, cost-effective, no complex excipients.Limited by compound's pKa; not suitable for pH-sensitive assays.
Co-solvency Reduces the polarity of the aqueous solvent system.[11]DMSO, Ethanol, PEG 400, Propylene GlycolEffective for many compounds; simple to prepare.[10]Can cause toxicity in biological systems at high concentrations.
Cyclodextrin Complexation Encapsulates the hydrophobic molecule within its nonpolar cavity.[][15]HP-β-CD, SBE-β-CDLow toxicity; can improve stability.[][16]Requires specific molecular fit; can be more expensive.
Surfactant (Micellar Solubilization) Partitions the compound into the hydrophobic core of micelles.[20][21]Tween® 80, Polysorbate 20, SDSHigh solubilization capacity.[22]Can interfere with biological assays and disrupt cell membranes.

Experimental Protocols & Workflows

Protocol 1: Solubilization via pH Adjustment
  • Prepare a 10 mM Stock Solution: Accurately weigh 2.52 mg of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (MW: 252.32 g/mol ) and dissolve it in 1 mL of 100% DMSO. Vortex until fully dissolved.

  • Prepare Acidified Buffer: Take 10 mL of your target aqueous buffer (e.g., 0.1 M Phosphate Buffer) and adjust the pH to 3.0 using 1 M HCl.

  • Dilution: While vigorously stirring the acidified buffer, slowly add 10 µL of the 10 mM DMSO stock solution. This will yield a 10 µM solution.

  • Observation: Visually inspect the solution for any signs of precipitation or cloudiness.

  • Final pH Titration (Optional): If required for your experiment, slowly add 1 M NaOH dropwise to raise the pH towards your target. Continuously monitor for precipitation. Note the pH at which the compound begins to fall out of solution.

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for selecting the appropriate solubilization method.

G start Start: Compound is Insoluble check_ph Is pH adjustment compatible with my assay? start->check_ph use_ph Use Protocol 1: pH Adjustment check_ph->use_ph Yes check_toxicity Is potential excipient toxicity a major concern? check_ph->check_toxicity No success Success: Proceed with Experiment (with vehicle control) use_ph->success use_cyclo Use Cyclodextrins (e.g., HP-β-CD) check_toxicity->use_cyclo Yes use_cosolvent Try Co-solvents first (e.g., PEG 400, Ethanol) check_toxicity->use_cosolvent No use_cyclo->success check_cosolvent Did co-solvents work at a non-toxic concentration? use_cosolvent->check_cosolvent use_surfactant Try Surfactants (e.g., Tween® 80) check_cosolvent->use_surfactant No check_cosolvent->success Yes use_surfactant->success

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

  • Vertex AI Search. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved February 13, 2026.
  • Wikipedia. (2024, December 16). Cosolvent. Retrieved February 13, 2026, from [Link]

  • Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, J. R. de, Quintans, J. de S., de Almeida, R. N., ... & Quintans-Júnior, L. J. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Retrieved February 13, 2026, from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Therapy and Immunology. Retrieved February 13, 2026.
  • BenchChem. (2025).
  • Gareth, T. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2017, July 11). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved February 13, 2026, from [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved February 13, 2026.
  • PubMed. (1975). The role of surfactants in the release of very slightly soluble drugs from tablets. Retrieved February 13, 2026, from [Link]

  • Unknown. (n.d.). Solubility and pH of amines. Retrieved February 13, 2026.
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved February 13, 2026.
  • JoVE. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • International Journal of Applied Pharmaceutics. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved February 13, 2026.
  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved February 13, 2026, from [Link]

  • PubMed. (2010, January 15). Solubility of hydrophobic compounds in water-cosolvent mixtures. Retrieved February 13, 2026, from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved February 13, 2026.
  • IJPREMS. (2025, August 11).
  • RSC Publishing. (2023, August 11).
  • IJCRT.org. (2024, February 2). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. Retrieved February 13, 2026.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved February 13, 2026.
  • ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved February 13, 2026.
  • Unknown. (2021, August 22).
  • Indian Journal of Pharmaceutical Education and Research. (2022, October 15). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Retrieved February 13, 2026, from [Link]

Sources

Minimizing side products in the reduction of nitro precursors to phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NR-2024-001 | Topic: Minimizing Side Products in Nitroarene Reduction Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Clean Reduction" Mandate

Welcome to the Technical Support Center. You are likely here because your simple nitro reduction has yielded a complex mixture of orange solids, dehalogenated byproducts, or stalled hydroxylamine intermediates.

Reducing a nitro group (


) to an amine (

) is theoretically simple but mechanistically treacherous. The reaction proceeds through a cascade of intermediates (nitroso, hydroxylamine) which are highly reactive.[1] If the reduction kinetics are not balanced, these intermediates couple to form azo/azoxy dimers or stall, creating safety hazards and purification nightmares.

This guide moves beyond "textbook" procedures to address the causality of failure and provides self-validating protocols to ensure chemoselectivity.

Module 1: The "Orange Impurity" (Azo/Azoxy Coupling)

Symptom: Your product is colored (orange/red) instead of the expected colorless or pale brown aniline. Diagnosis: You have triggered the Haber Coupling Loop .

The Mechanism (Why it happens)

The reduction of nitroarenes is not a direct jump to aniline. It follows the Haber Mechanism .

  • The Trap: If the concentration of Nitroso (

    
    ) and Hydroxylamine (
    
    
    
    ) builds up simultaneously, they condense.
  • The Trigger: This condensation is base-catalyzed and heat-sensitive. Standard borohydride or hydrazine reductions without pH control often drift basic, causing this side reaction.

Visualizing the Danger Zone

The following diagram maps the reduction pathway. Note the "Coupling Loop" (in red) that must be avoided.

HaberMechanism cluster_main Desired Reduction Pathway Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e- / 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- / 2H+ Azoxy Azoxy (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation (Base Catalyzed) Aniline Aniline (R-NH2) Hydroxylamine->Aniline 2e- / 2H+ Hydroxylamine->Azoxy Azo Azo (Ar-N=N-Ar) Azoxy->Azo Reduction Hydrazo Hydrazo (Ar-NH-NH-Ar) Azo->Hydrazo Reduction Hydrazo->Aniline Cleavage (Difficult)

Figure 1: The Haber Mechanism.[2] The red path represents the formation of colored impurities via condensation of intermediates.

Troubleshooting Protocol: Avoiding Coupling

Q: How do I prevent the orange azo compounds? A: You must accelerate the reduction of the hydroxylamine step or lower the pH.

  • Acidic Additives: If using catalytic hydrogenation (Pd/C), add small amounts of acid (e.g., Acetic Acid or dilute HCl) to the reaction media. This protonates the hydroxylamine, making it less nucleophilic and preventing attack on the nitroso species.

  • Temperature Control: Keep the reaction temperature low (

    
    C) during the initial phase where intermediates are abundant.
    
  • Validation: Check TLC. If you see a spot moving slightly faster than the starting material that stains UV-active but not with ninhydrin, it is likely the azoxy intermediate.

Module 2: The "Dehalogenation Nightmare"

Symptom: You started with 4-Bromo-nitrobenzene and ended up with Aniline (Bromine lost). Diagnosis: Palladium (Pd) is too active and performs oxidative addition into the C-Halogen bond.

Catalyst Selection Matrix

Do not use standard Pd/C for halogenated nitroarenes unless you modify the conditions.

Catalyst SystemActivityHalogen ToleranceBest For
Pd/C (Standard) HighPoor (Strips Cl, Br, I)Simple nitroarenes (e.g., Nitrobenzene).
Pt(S)/C (Sulfided) ModerateExcellent Halogenated substrates (Cl, Br, I).
Raney Cobalt ModerateGoodNitriles + Halogens.
Fe / NH₄Cl LowPerfect Highly sensitive substrates (Aldehydes + Halogens).
Pd/C + ZnI₂ ModifiedGoodLab-scale fix if you only have Pd/C.
Protocol: Chemoselective Hydrogenation (Pt/C)

Use this for halogenated substrates.

  • Setup: Charge reactor with substrate (1.0 equiv) in MeOH/THF.

  • Catalyst: Add 5% Pt(S)/C (Sulfided Platinum on Carbon). Load at 1-3 mol%.

    • Note: The sulfur "poisons" the catalyst, reducing its ability to insert into C-Halogen bonds while retaining nitro-reduction activity [1].

  • Pressure: Hydrogenate at 1–5 bar (balloon to low pressure). High pressure increases dehalogenation risk.

  • Additive (Optional): If dehalogenation persists, add 0.5 equiv of Vanadium oxide (

    
    )  or use a commercially available Pt-V/C catalyst. Vanadium accelerates the specific reduction of the nitro group, outcompeting the dehalogenation side reaction [2].
    

Module 3: The "Black Sludge" (Iron Reduction)

Symptom: Reaction worked, but workup resulted in a stalled emulsion and low yield due to iron oxide sludge. Diagnosis: Improper workup of the Béchamp or Fe/Acid reduction.

Protocol: The Optimized Fe/NH₄Cl Reduction

This is the most reliable method for sensitive substrates (containing aldehydes, ketones, or alkynes) where hydrogenation is too risky [3].

Step-by-Step:

  • Solvent: Use a mixture of EtOH:Water (3:1) . Iron reduction requires a protic solvent.

  • Activation: Add Iron Powder (3-5 equiv) and Ammonium Chloride (

    
    , 5 equiv) .
    
    • Why:

      
       provides a mild acidic buffer (pH ~5-6). Using strong HCl often leads to ester hydrolysis or acetal cleavage.
      
  • Reflux: Heat to mild reflux (

    
    C). Vigorous mechanical stirring is mandatory (magnetic bars will seize).
    
  • Workup (The Critical Step):

    • Do NOT filter the hot mixture directly; the iron salts will oxidize and clog the filter.

    • Dilute: Cool to room temperature and dilute with Ethyl Acetate.

    • Filter: Pass through a pad of Celite (diatomaceous earth). The Celite traps the colloidal iron oxides.

    • Wash: Wash the Celite pad thoroughly with Ethyl Acetate.

    • Partition: Wash the filtrate with water/brine. The product is in the organic layer.[3]

Module 4: Decision Logic & Workflow

Use this decision tree to select the correct protocol for your specific molecule.

DecisionTree cluster_legend Legend Start Start: Nitro Substrate Halogen Contains Halogen? (Cl, Br, I) Start->Halogen Sensitive Contains Reducible Groups? (Alkene, Alkyne, Aldehyde) Halogen->Sensitive No MethodB Method B: Pt(S)/C + H2 (Prevents Dehalogenation) Halogen->MethodB Yes (Halogen only) MethodC Method C: Fe / NH4Cl (Chemoselective) Halogen->MethodC Yes + Sensitive Groups MethodA Method A: Pd/C + H2 (1 atm) (Standard) Sensitive->MethodA No Sensitive->MethodC Yes (e.g. Alkyne) MethodD Method D: Transfer Hydrogenation (HCOONH4 + Pd/C) Sensitive->MethodD No (Lab Scale/No H2 gas)

Figure 2: Protocol Selection Matrix based on substrate functionality.

FAQs: Common Pitfalls

Q: My reaction stalled at the hydroxylamine (


). I see 50% conversion by HPLC. 
  • Cause: Catalyst poisoning or insufficient hydrogen mass transfer.

  • Fix:

    • Purge: The hydroxylamine intermediate can poison Pd surfaces. Filter the catalyst and add fresh catalyst.

    • Promoter: Add a Lewis acid (e.g.,

      
       or 
      
      
      
      ) to the hydrogenation. This facilitates the cleavage of the N-O bond in the hydroxylamine [4].
    • Safety Warning: Do not distill a reaction mixture containing high levels of hydroxylamine. It is thermally unstable and can explode.

Q: Can I use Transfer Hydrogenation?

  • A: Yes. Using Ammonium Formate or Hydrazine Hydrate with Pd/C is excellent for small-scale batches.

  • Tip: If using Hydrazine, add it slowly to the mixture at reflux to prevent the accumulation of intermediates that lead to azoxy coupling.

References

  • Kasparian, A. J., et al. (2011). "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." Journal of Organic Chemistry. Link

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis. Link

  • Liu, Y., et al. (2005).[4] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Journal of Organic Chemistry. Link

  • Corma, A., et al. (2006). "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science. Link

Sources

Technical Support Center: Purification of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (CAS No. 356085-09-1). This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Here, we address common challenges and provide practical, field-proven strategies to overcome them, ensuring the integrity of your downstream applications.

At a Glance: Key Compound Properties

PropertyValueSource
Molecular Formula C₁₆H₁₆N₂O[1]
Molecular Weight 252.31 g/mol [1][2]
Appearance Typically a yellow to beige crystalline powder.[3]-
Key Structural Features Benzoxazole core, a basic phenylamine moiety, and a lipophilic isopropyl group.[2][4]-
Predicted pKa 3.73 ± 0.10 (for the amine group)[1]
Predicted Boiling Point 398.5 ± 25.0 °C[1]

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine?

A1: Impurities typically originate from the synthetic route used. For benzoxazoles, which are often formed by condensing a 2-aminophenol with a carboxylic acid derivative, common impurities include:

  • Unreacted Starting Materials: Such as 4-isopropyl-2-aminophenol and 3-aminobenzoic acid (or its activated form, like an acyl chloride or ester).

  • Side-Products: Incomplete cyclization can lead to amide intermediates.

  • Polymeric Byproducts: Overheating or harsh reaction conditions can generate colored, high-molecular-weight polymeric materials.[3]

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., toluene, DMF, ethanol) and residual catalysts or coupling agents.

Q2: How do I choose the right primary purification technique: Recrystallization, Flash Chromatography, or Preparative HPLC?

A2: The optimal technique depends on your crude purity, required final purity, and scale. The flowchart below provides a general decision-making framework.

G Diagram 1: Purification Strategy Selection Workflow start Crude Product (Purity Assessment by TLC/LC-MS) decision1 Initial Purity Level? start->decision1 recryst Recrystallization (Cost-effective for high initial purity) decision1->recryst >90-95% flash Flash Column Chromatography (For complex mixtures or moderate purity) decision1->flash <90% or Complex Mixture decision2 Purity Meets Application Needs? recryst->decision2 flash->decision2 prephplc Preparative HPLC (For highest purity requirements, e.g., API) decision2->prephplc No end_product High-Purity Product decision2->end_product Yes prephplc->end_product

Caption: A workflow for selecting the appropriate purification method.

  • Recrystallization: Ideal for removing small amounts of impurities when your crude product is already substantially pure (>90-95%). It is highly scalable and economical.[3]

  • Flash Column Chromatography: The workhorse for purification when dealing with multiple components or when the desired compound has a purity of <90%. It is excellent for separating compounds with different polarities.[5]

  • Preparative HPLC: A high-resolution technique essential for achieving >99.5% purity, which is often required for pharmaceutical and biological applications.[6][7] It is particularly useful for separating closely related impurities or isomers.

Q3: How can I accurately assess the purity of my final product?

A3: A combination of methods provides the most reliable assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis. An analytical HPLC run will provide a chromatogram where the area of the main peak relative to the total area of all peaks gives the percent purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of your compound and detect impurities if they are present in significant amounts (>1-2%) and have distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS are powerful for identifying both the target compound and any impurities.

Troubleshooting Guide

Issue 1: My compound streaks badly on a silica gel TLC plate and gives poor recovery from a silica column.
  • Causality: The phenylamine group in your compound is basic (pKa ≈ 3.73) and interacts strongly with the acidic silanol groups on the surface of standard silica gel.[5][8] This strong acid-base interaction leads to irreversible adsorption, tailing (streaking) of the spot/peak, and significant loss of product on the column.

  • Solution 1 (Mobile Phase Modification): Add a small amount of a competing base to your mobile phase to neutralize the acidic silica sites. A common choice is 0.5-1% triethylamine (TEA) in your hexane/ethyl acetate or dichloromethane/methanol solvent system.[5]

  • Solution 2 (Alternative Stationary Phase): Use a less acidic or a basic stationary phase.

    • Amine-functionalized silica: This is often the best choice, as it provides a chromatographic environment more conducive to purifying organic amines, minimizing the strong interactions.[5][8]

    • Basic Alumina: Can also be effective but may have different selectivity compared to silica.

  • Solution 3 (Reversed-Phase Chromatography): For flash or HPLC, using a C18 column with a mobile phase buffered at a slightly alkaline pH (e.g., pH 8-9) will keep the amine in its neutral, free-base form. This increases its hydrophobicity and retention, often leading to excellent peak shape and separation.[5]

Issue 2: My crude product is a dark brown or black solid, and the color persists after purification.
  • Causality: The dark color is likely due to highly conjugated, polymeric byproducts formed during the synthesis, often under high temperatures.[3] These impurities can be present in small amounts but are intensely colored.

  • Solution (Decolorization): Before your final purification step (e.g., before recrystallization or after column chromatography), perform a decolorization step.

    • Dissolve the crude or partially purified product in a suitable hot solvent (e.g., ethanol, ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-5% by weight of your compound).

    • Stir or gently heat the mixture for 10-15 minutes.

    • Filter the hot solution through a pad of Celite® or a fine filter paper to remove the charcoal.

    • Proceed with crystallization or solvent removal.

Issue 3: I have very low yield after attempting recrystallization.
  • Causality: This usually stems from two main issues: choosing a solvent in which your compound is too soluble, or using too much solvent.

  • Solution (Systematic Solvent Screening):

    • Place a small amount of your crude product (10-20 mg) into several different test tubes.

    • Add a few drops of a different solvent to each tube (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • Observe the solubility at room temperature. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • For solvents where the compound is sparingly soluble, heat the test tube. If it dissolves completely, it's a good candidate.

    • Allow the promising candidates to cool slowly to room temperature and then in an ice bath to see if crystals form.

    • If no single solvent works well, try a binary solvent system (e.g., Ethanol/Water, Acetone/Hexane). Dissolve the compound in a minimum amount of the "good" hot solvent, then slowly add the "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a good starting point for material that is already >90% pure. Ethanol is a common and effective solvent for many benzoxazole derivatives.[9][10]

  • Dissolution: Place the crude 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add activated charcoal, heat for 5-10 minutes, and perform a hot filtration.

  • Precipitation: While the ethanol solution is still hot, add deionized water dropwise until the solution just begins to turn persistently cloudy (the cloud point).

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography (Amine-Modified Mobile Phase)

This protocol is designed for separating the target compound from less polar and more polar impurities.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.25-0.35. Start with a 20% Ethyl Acetate in Hexane mixture and gradually increase the polarity. Add 1% triethylamine (TEA) to the TLC developing jar.

  • Column Packing: Pack a silica gel column with the chosen mobile phase (e.g., 20% Ethyl Acetate / 79% Hexane / 1% TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the column using the selected mobile phase. If necessary, a gradient elution (gradually increasing the percentage of ethyl acetate) can be used to elute more polar impurities after your product has been collected.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.

Protocol 3: Preparative HPLC

Preparative HPLC is a powerful tool for achieving the highest levels of purity, often essential for isolating active pharmaceutical ingredients (APIs) and purifying intermediates.[6][11] The exact parameters are highly dependent on the available instrument and column.

  • Column: A reversed-phase C18 column is a versatile starting point.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is common. To ensure good peak shape for the basic amine, it is crucial to modify the mobile phase.

    • Acidic Modifier: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This will protonate the amine, making it more polar.

    • Basic Modifier: 0.1% Ammonium Hydroxide or Diethylamine to maintain the amine in its neutral form.

  • Method Development: An analytical HPLC run should first be developed to achieve good separation between the product and its impurities. This analytical method is then scaled up to the preparative system.

  • Fraction Collection: Modern preparative systems often use mass-directed fraction collection, where the instrument only collects the eluent corresponding to the mass of the target compound, greatly improving efficiency.[12]

  • Post-Purification: The collected fractions containing organic solvent and water must be processed, typically by lyophilization (freeze-drying) or evaporation, to isolate the final compound. If an acid modifier like TFA was used, the product will be isolated as a TFA salt.

References

  • What is Preparative HPLC | Find Your Purification HPLC System. (n.d.). Agilent. Retrieved from [Link]

  • Preparative HPLC Chromatography. (n.d.). Intech Analyticals. Retrieved from [Link]

  • Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.
  • The Power of Preparative HPLC Systems. (n.d.). Teledyne LABS. Retrieved from [Link]

  • Preparative HPLC Systems. (n.d.). Shimadzu. Retrieved from [Link]

  • Preparative Chromatography. (n.d.). Evotec. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. (n.d.). SciSpace. Retrieved from [Link]

  • Process for the purification of aromatic amines. (2013). Google Patents.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Straight Answers: Best column for amine purification. (2023, December 16). YouTube. Retrieved from [Link]

  • Anilina ( Phenylamine : Aminobenzene : Benzamine ) Pure [CAS: 62-53-3 ] - 5000ml. (n.d.). Retrieved from [Link]

Sources

Optimizing temperature conditions for benzoxazole condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzoxazole Condensation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a core focus on the critical parameter of reaction temperature.

Introduction: The Thermal Tightrope of Benzoxazole Synthesis

The synthesis of the benzoxazole scaffold, a privileged core in medicinal chemistry, is most commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1] This process, while conceptually straightforward, is highly sensitive to reaction conditions, particularly temperature. The reaction typically proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzoxazole ring.[1] Temperature plays a pivotal role in each of these steps, and its optimization is often the key to a successful synthesis. Insufficient heat may lead to a stalled reaction, while excessive temperatures can promote undesired side reactions, such as polymerization of the 2-aminophenol starting material or degradation of the desired product.[1][2]

This guide will provide a structured approach to troubleshooting common temperature-related issues, offering practical solutions grounded in mechanistic principles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during benzoxazole synthesis, with a focus on temperature as a primary diagnostic and corrective tool.

Problem 1: Low or No Product Yield

A low or nonexistent yield is a frequent challenge in benzoxazole synthesis. Before focusing on temperature, it is crucial to ensure the purity of your starting materials, as impurities can significantly inhibit the reaction.[3] Oxidized 2-aminophenol, often indicated by a darkened color, should be purified by recrystallization before use.[1]

DOT Script for Troubleshooting Low Yield

low_yield_troubleshooting start Low/No Yield check_purity Verify Starting Material Purity start->check_purity check_temp Evaluate Reaction Temperature check_purity->check_temp If pure check_catalyst Assess Catalyst Activity & Loading check_temp->check_catalyst If optimal increase_temp Gradually Increase Temperature check_temp->increase_temp If too low check_solvent Consider Solvent Effects check_catalyst->check_solvent If active optimize_catalyst Screen Catalysts/Increase Loading check_catalyst->optimize_catalyst change_solvent Solvent Screening check_solvent->change_solvent monitor Monitor by TLC/GC increase_temp->monitor optimize_catalyst->monitor change_solvent->monitor

Caption: Troubleshooting workflow for low product yield.

Possible Cause: Insufficient Reaction Temperature

Many benzoxazole syntheses require elevated temperatures to overcome the activation energy of the cyclization and dehydration steps.[2][4] Reactions conducted at room temperature or below 100°C may not proceed to completion.[2][5]

  • Suggested Solution: Gradually increase the reaction temperature in increments of 10-20°C, closely monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] For solvent-free reactions, temperatures of 130°C or higher are often necessary.[5][6]

Possible Cause: Suboptimal Catalyst Activity at a Given Temperature

The chosen catalyst may require a specific temperature range to be effective.

  • Suggested Solution: Consult the literature for the optimal temperature range for your specific catalyst. If the reaction is still sluggish at the recommended temperature, consider screening other catalysts, such as Brønsted acids (e.g., methanesulfonic acid), Lewis acids, or supported catalysts.[7]

Problem 2: Reaction Stalls and Does Not Proceed to Completion

A stalled reaction can be frustrating. After verifying the integrity of your reagents, temperature is the next logical parameter to investigate.

Possible Cause: Reaction Temperature is Too Low

The reaction may have initiated but lacks sufficient thermal energy to proceed to completion.[4]

  • Suggested Solution: As with low yield, incrementally increase the reaction temperature while monitoring for the consumption of starting materials and the formation of the product.[4]

Possible Cause: Catalyst Deactivation

At elevated temperatures over extended periods, some catalysts may lose their activity.

  • Suggested Solution: If an increase in temperature does not restart the reaction, consider adding a fresh portion of the catalyst.[4]

Problem 3: Significant Side Product Formation

The formation of side products not only reduces the yield of the desired benzoxazole but also complicates purification.[1]

Possible Cause: Reaction Temperature is Too High

Excessively high temperatures can lead to undesired side reactions.[1]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize at high temperatures.[1]

    • Suggested Solution: Lowering the reaction temperature may favor the desired intramolecular cyclization over intermolecular side reactions.[4] Consider a solvent screen, as the choice of solvent can also influence selectivity.[4]

  • Incomplete Cyclization: In reactions with aldehydes, a stable Schiff base intermediate may form without subsequent cyclization.

    • Suggested Solution: In this specific case, increasing the reaction temperature or time may be necessary to promote the cyclization step.[1] The addition of a suitable oxidant might also be required.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my benzoxazole condensation?

A good starting point is to consult literature protocols for similar substrates.[7] In the absence of a direct precedent, a temperature range of 100-120°C is often a reasonable starting point for many standard protocols using catalysts like methanesulfonic acid.[1] However, some modern methods, particularly those under solvent-free conditions, may require temperatures up to 160°C.[8]

Q2: How does the choice of solvent affect the optimal reaction temperature?

The solvent's boiling point will naturally cap the maximum reaction temperature under atmospheric pressure. Furthermore, the polarity of the solvent can influence reaction rates. Polar aprotic solvents like DMF and DMSO are effective at dissolving a wide range of organic molecules and can stabilize charged intermediates, potentially allowing for lower reaction temperatures.[9] Protic solvents like ethanol can participate in hydrogen bonding and may require different temperature profiles.[9]

Q3: Can I use microwave irradiation to heat my reaction?

Yes, microwave-assisted synthesis is a common technique for benzoxazole formation and can often reduce reaction times and improve yields.[6] The targeted heating provided by microwaves can efficiently promote the desired cyclization.

Q4: How do I effectively monitor the progress of my reaction when optimizing temperature?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the appearance of the product spot.[1] Taking aliquots at regular intervals as you adjust the temperature will provide a clear indication of the reaction's progress.[1] Gas Chromatography (GC) can also be used for more quantitative analysis.[7]

Experimental Protocols

Protocol 1: General Procedure for Benzoxazole Synthesis from 2-Aminophenol and a Carboxylic Acid

This is a generalized procedure and will likely require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-aminophenol (1.0 mmol) and the carboxylic acid (1.1 mmol).

  • Catalyst Addition: Add a suitable catalyst, such as methanesulfonic acid (2.0-3.0 mmol).[1]

  • Heating: Heat the reaction mixture to 100-120°C.[1]

  • Monitoring: Monitor the reaction progress by TLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous work-up and extraction.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Temperature Screening for a Benzoxazole Condensation
  • Parallel Setup: Set up several small-scale reactions in parallel vials, each with the same stoichiometry of reactants and catalyst.

  • Temperature Gradient: Place each vial in a heating block or oil bath set to a different temperature (e.g., 80°C, 100°C, 120°C, 140°C).

  • Time-Course Analysis: Take an aliquot from each reaction at set time points (e.g., 1, 2, 4, and 6 hours).

  • Analysis: Analyze the aliquots by TLC or LC-MS to determine the rate of product formation and the prevalence of any side products at each temperature.

  • Optimization: Based on the results, select the optimal temperature that provides a good yield in a reasonable timeframe with minimal side products.

Data Summary: Temperature Effects on Benzoxazole Synthesis

ReactantsCatalystSolventTemperature (°C)Yield (%)Reference
2-Aminophenol, BenzaldehydeBrønsted Acidic Ionic Liquid GelSolvent-free13098[5]
2-Aminophenol, AldehydesFe3O4-supported Lewis acidic ionic liquidSolvent-free (sonication)70Moderate to high[6]
2-Aminophenol, N,N-dimethylbenzamideImidazolium chlorideDMA16060[8]
Amide, 2-AminophenolTf2O, 2-FluoropyridineDCMRoom Temperature95[10]

Note: This table is for comparative purposes and reaction conditions may vary between sources.

Conclusion

Optimizing the temperature for benzoxazole condensation reactions is a critical step in achieving high yields and purity. By understanding the underlying mechanistic principles and adopting a systematic approach to troubleshooting, researchers can effectively navigate the thermal challenges of this important transformation. This guide provides a foundational framework for addressing common temperature-related issues and developing robust and efficient synthetic protocols.

References

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (URL: )
  • Technical Support Center: Benzoxazole Condens
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (URL: [Link])

  • Troubleshooting low yield in benzoxazole synthesis - Benchchem. (URL: )
  • Troubleshooting low yield in benzoxazole cycliz
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (URL: [Link])

  • Solvent effects and selection for benzoxazole form
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - NIH. (URL: [Link])

  • SCHEME 2 Synthesis of polybenzoxazole via thermal conversion from... - ResearchGate. (URL: [Link])

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (URL: [Link])

  • Benzoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • A general mechanism for benzoxazole synthesis - ResearchGate. (URL: [Link])

  • Technical Support Center: Synthesis of Benzoxazole Deriv
  • Studies in the Synthesis of Benzoxazole Compounds - CORE. (URL: [Link])

  • US5290941A - Facile condensation of methylbenzoxazoles with aromatic aldehydes - Google P

Sources

Technical Support Center: Prevention of Amino Group Oxidation in Phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for preventing the oxidation of the amino group in phenylamine (aniline) derivatives. The inherent reactivity of the amino group makes it susceptible to oxidation, which can lead to undesired side products and reduced yields.[1] This resource is designed to help you navigate these challenges and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in phenylamine derivatives so prone to oxidation?

A1: The nitrogen atom of the amino group possesses a lone pair of electrons that is delocalized into the aromatic ring, making the ring electron-rich.[1] This increased electron density makes the entire molecule susceptible to oxidation, a process involving the loss of electrons. Various oxidizing agents, including atmospheric oxygen, can trigger this process, leading to the formation of colored impurities like nitrobenzene, azoxybenzenes, and polymeric materials.[1][2]

Q2: What are the visible signs of oxidation in my reaction?

A2: A common and often immediate indicator of aniline oxidation is a change in the color of your reaction mixture.[3] Freshly purified aniline is a colorless to pale yellow oil, but upon oxidation, it can turn yellow, red, brown, or even black due to the formation of highly colored byproducts.[1][3]

Q3: What is the most straightforward way to prevent this oxidation?

A3: The simplest and often most effective initial step is to perform your reaction under an inert atmosphere.[3] By displacing oxygen with a gas like nitrogen or argon, you can significantly reduce the rate of oxidation.[3]

Q4: Can pH control help in preventing oxidation?

A4: Yes, the pH of the reaction medium plays a crucial role. The oxidation of aniline is often initiated in media with acidic to neutral pH. While specific pH effects can be complex and substrate-dependent, carefully controlling the pH can be a valuable strategy to minimize unwanted oxidation.

Q5: What are "protecting groups," and how do they work?

A5: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group, like the amino group, to prevent it from undergoing unwanted reactions.[4][5] In the context of anilines, a protecting group reduces the electron-donating ability of the nitrogen, thereby decreasing its susceptibility to oxidation.[6][7] After the desired reaction is complete, the protecting group can be removed to regenerate the original amino group.[3][8]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving phenylamine derivatives and provides actionable solutions.

Issue Potential Cause Solution
Reaction mixture turns dark immediately upon addition of a reagent. 1. Reagent is a strong oxidizing agent. 2. Reaction is highly exothermic, accelerating oxidation. 1. Choose a milder reagent if possible. 2. Add the reagent slowly and at a reduced temperature (e.g., in an ice bath).
Multiple unexpected products are observed by TLC or LC-MS. Oxidation of the aniline is occurring, leading to a complex mixture of byproducts. [2]Employ a protecting group strategy. Acetylation is a common and effective first choice. [4][6][9]
Low yield of the desired product despite a clean starting material. Subtle oxidation may be occurring, consuming the starting material without obvious color change. Work under a strictly inert atmosphere. Degas all solvents prior to use. [3]
Difficulty in purifying the product due to colored impurities. Formation of polymeric aniline black or other highly conjugated oxidation products. [1]Prevention is key. Use a protecting group. For purification, column chromatography with a suitable solvent system may help, but separation can be challenging.
Inconsistent results between batches. Variations in the purity of the aniline starting material or exposure to air during setup. Always use freshly purified or distilled aniline. Ensure consistent and rigorous exclusion of air and moisture from the reaction.

In-Depth Guide to Protecting Groups for Phenylamines

The most robust strategy to prevent oxidation is the use of protecting groups. The choice of protecting group depends on the specific reaction conditions you plan to employ and the stability of your molecule to the deprotection conditions.

Decision-Making Workflow for Selecting a Protecting Group

G start Start: Phenylamine Derivative reaction_conditions What are the subsequent reaction conditions? start->reaction_conditions acid_stable Need stability to acidic conditions? reaction_conditions->acid_stable base_stable Need stability to basic conditions? acid_stable->base_stable No boc Use tert-Butoxycarbonyl (Boc) Group acid_stable->boc Yes reductive_stable Need stability to reductive conditions (e.g., H2, Pd/C)? base_stable->reductive_stable Yes acetyl Use Acetyl (Ac) Group base_stable->acetyl No reductive_stable->acetyl No sulfonamide Use Sulfonamide (e.g., Ts, Ns) Group reductive_stable->sulfonamide Yes deprotection_acid Deprotection: Strong Acid/Base acetyl->deprotection_acid deprotection_reductive Deprotection: Reductive or Strong Acid sulfonamide->deprotection_reductive deprotection_acid_mild Deprotection: Mild Acid boc->deprotection_acid_mild

Caption: Decision workflow for protecting group selection.

Acetylation (Formation of an Acetanilide)

Acetylation is a widely used, cost-effective, and straightforward method for protecting the amino group.[6][8][9] The resulting acetamido group is significantly less activating and less susceptible to oxidation.[6]

Mechanism of Protection (Acetylation)

G aniline Aniline (R-NH2) acetanilide Acetanilide (R-NH-Ac) aniline->acetanilide Nucleophilic Attack anhydride Acetic Anhydride anhydride->acetanilide

Caption: Acetylation of an aniline.

Experimental Protocol: Acetylation of Aniline

  • Materials: Aniline derivative (1.0 eq), acetic anhydride (1.2 eq), a base (e.g., pyridine or triethylamine, 1.5 eq), and a suitable solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Procedure:

    • Dissolve the aniline derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the base, followed by the dropwise addition of acetic anhydride.[6][8]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude acetanilide can be purified by recrystallization.[9]

Deprotection: The acetyl group is typically removed by hydrolysis under acidic or basic conditions, often requiring heating.[10]

Sulfonylation (Formation of a Sulfonamide)

Sulfonamides are very stable protecting groups, resistant to a wide range of reaction conditions, including strongly acidic and oxidative environments.[11][12] This makes them ideal for multi-step syntheses.[11]

Mechanism of Protection (Sulfonylation)

G aniline Aniline (R-NH2) sulfonamide Sulfonamide (R-NH-SO2R') aniline->sulfonamide Nucleophilic Substitution sulfonyl_chloride Sulfonyl Chloride (e.g., TsCl) sulfonyl_chloride->sulfonamide

Caption: Sulfonylation of an aniline.

Experimental Protocol: Formation of a Tosyl-protected Aniline

  • Materials: Aniline derivative (1.0 eq), p-toluenesulfonyl chloride (TsCl, 1.1 eq), pyridine (as solvent and base).

  • Procedure:

    • Dissolve the aniline derivative in pyridine in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water and dilute HCl to remove pyridine.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Deprotection: The removal of sulfonamide groups can be challenging and often requires harsh conditions, such as strong acid hydrolysis at high temperatures or reductive cleavage with dissolving metals like sodium in liquid ammonia.[13][14]

Carbamate Formation (e.g., Boc Protection)

The tert-butoxycarbonyl (Boc) group is another extremely common and versatile amine protecting group.[15][16] It is stable to a wide range of nucleophilic and basic conditions but is easily removed with mild acid.[17][18]

Mechanism of Protection (Boc Formation)

G aniline Aniline (R-NH2) boc_aniline N-Boc-aniline aniline->boc_aniline Nucleophilic Acyl Substitution boc_anhydride Di-tert-butyl dicarbonate (Boc)2O boc_anhydride->boc_aniline

Caption: Boc protection of an aniline.

Experimental Protocol: Boc Protection of an Aniline

  • Materials: Aniline derivative (1.0 eq), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), a base like triethylamine (TEA, 1.2 eq) or sodium hydroxide, and a solvent such as THF or DCM.[15][19]

  • Procedure:

    • Dissolve the aniline derivative in the solvent.

    • Add the base, followed by the addition of (Boc)₂O.[19] For less reactive anilines, the reaction may require gentle heating.[18]

    • Stir at room temperature for 2-12 hours, monitoring by TLC.[17]

    • Once the reaction is complete, dilute with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The product can be purified by column chromatography if necessary.[19]

Deprotection: The Boc group is readily cleaved under acidic conditions, commonly using trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent.[15][17]

Summary of Protecting Group Strategies

Protecting Group Reagents for Protection Stability Deprotection Conditions Advantages Disadvantages
Acetyl (Ac) Acetic anhydride, Acetyl chlorideStable to reductive and mildly acidic conditions.Strong acid or base with heat.[10]Inexpensive, easy to introduce.Harsh deprotection conditions.
Tosyl (Ts) p-Toluenesulfonyl chlorideVery stable to acidic, basic, and oxidative conditions.Strong acid with heat, or dissolving metal reduction.[13][14]Extremely robust.Difficult to remove.
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Stable to basic, hydrogenolysis, and nucleophilic conditions.Mild to strong acidic conditions (e.g., TFA, HCl).[15][17][20]Mild deprotection, orthogonal to many other groups.[16]Can be acid-labile, potential for side reactions with t-butyl cation.[20]

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
  • Theoretical modeling of the mechanism of aniline oxid
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regul
  • Why is acetylation performed before nitr
  • Acetyl
  • Aniline. Wikipedia.
  • Oxidation of Aniline using Different Reaction Pathways.
  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • Protection of Aniline Deriv
  • Amine Protection / Deprotection. Fisher Scientific.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Application Notes and Protocols: N-(trimethylsilyl)sulfonamide Protecting Groups for Amines. Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
  • Recent Advances in the Protection of Amine Functionality: A Review.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • preventing oxidation of the aniline group during complex
  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
  • A Researcher's Guide to Sulfonamide Deprotection: A Compar
  • The Sentinel of Synthesis: An In-depth Technical Guide to the Mechanism of Boc Protection in Amine-Containing Compounds. Benchchem.
  • p-Toluenesulfonamides. Organic Chemistry Portal.
  • Acetyl Protection - Common Conditions. Common Organic Chemistry.
  • Aniline degradation by electrocatalytic oxidation.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Protecting Groups in Peptide Synthesis.
  • Devise a synthesis of each compound
  • Simplified proposed aniline oxidation mechanism.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Amino Acid-Protecting Groups. Chemical Reviews.
  • Protecting Groups for Amines: Carbam
  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library.

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Addressing fluorescence quenching in 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (CAS: 356085-09-1).

This guide moves beyond generic advice, addressing the specific photophysical constraints of 2-phenylbenzoxazole derivatives substituted with meta-amino groups . The troubleshooting framework focuses on the three primary quenching mechanisms relevant to this scaffold: Aggregation-Caused Quenching (ACQ) , Protonation-Induced Quenching (PIQ) , and Oxidative Degradation .

Product: 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Classification: Intramolecular Charge Transfer (ICT) Fluorophore Primary Application: Lipophilic environmental sensing, pH sensing, and solvatochromic probing.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My stock solution in DMSO is fluorescent, but the signal vanishes immediately upon dilution into aqueous buffer. Is the dye degrading?

Diagnosis: Likely Aggregation-Caused Quenching (ACQ) , not degradation. Technical Insight: This molecule contains a lipophilic 5-isopropyl group and a planar benzoxazole core. In aqueous environments, the hydrophobic effect drives these planar molecules to stack via


 interactions. This formation of H-aggregates (face-to-face stacking) allows for rapid non-radiative energy dissipation, effectively quenching fluorescence.
Immediate Action: 
  • Check the "Water Limit": Perform a solvent fraction test (see Protocol A).

  • Add a Surfactant: Incorporate 0.1% Tween-20 or Triton X-100 to the buffer. If fluorescence recovers, the issue is aggregation.

  • Switch Solvents: If biological compatibility is not required, use EtOH or MeOH.

Q2: The fluorescence intensity decreases over time during my experiment, even in organic solvents.

Diagnosis: Photo-oxidation of the amine group. Technical Insight: The phenylamine (aniline) moiety acts as the electron donor in the ICT process. Primary aromatic amines are susceptible to oxidation, forming quinoid or azo species which are often non-fluorescent or act as electron-transfer quenchers. High-intensity excitation light can accelerate this photo-oxidation. Immediate Action:

  • Deoxygenate: Degas your solutions with

    
     or Ar for 10 minutes before measurement.
    
  • Limit Exposure: Minimize excitation slit widths and exposure time.

  • Add Antioxidants: Test the addition of ascorbic acid (10-100

    
    M) to scavenge radical species.
    
Q3: I observe a massive blue-shift and intensity loss when lowering the pH. Is this normal?

Diagnosis: Protonation-Induced Quenching (PIQ). Technical Insight: The fluorescence of this probe relies on Intramolecular Charge Transfer (ICT) from the amine lone pair (donor) to the benzoxazole (acceptor).

  • Mechanism: At low pH, the amine nitrogen becomes protonated (

    
    ). This eliminates the lone pair, destroying the donor-acceptor system. The molecule reverts to the localized excitation of the benzoxazole core, which emits weakly in the UV/deep blue region, appearing "quenched" to detectors set for the visible range.
    Immediate Action: 
    
  • Ensure your buffer pH is

    
    . The 
    
    
    
    of aniline derivatives is typically around 4.6. Operating near or below this
    
    
    will quench the ICT emission.
Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways governing the fluorescence of this molecule. Note how environmental factors (Solvent Polarity, pH, Concentration) divert energy away from the radiative (fluorescence) pathway.

QuenchingPathways GroundState Ground State (S0) ExcitedState Excited ICT State (S1) GroundState->ExcitedState Absorption Excitation Excitation (hv) Excitation->GroundState Protonated Protonated Species (Blue Shift/Quenched) ExcitedState->Protonated Low pH (< 5) Aggregate H-Aggregate (Non-Radiative Decay) ExcitedState->Aggregate High Conc. / Water (ACQ) Triplet Triplet State (T1) (Oxidation Risk) ExcitedState->Triplet ISC Fluorescence Fluorescence Emission (Radiative Decay) ExcitedState->Fluorescence k_f (Desired) Protonated->GroundState UV Emission Aggregate->GroundState Heat

Caption: Energy flow diagram showing how aggregation (ACQ) and protonation compete with the desired ICT fluorescence pathway.

Part 3: Experimental Protocols
Protocol A: Determination of Aggregation Threshold (Water Limit)

Use this protocol to determine the maximum water content your assay can tolerate before ACQ occurs.

StepActionTechnical Note
1 Prepare a 1 mM Stock solution in pure DMSO.Ensure complete dissolution; sonicate if necessary.
2 Prepare 10 vials with increasing water fractions (

): 0%, 10%, ... 90% water in Ethanol (or DMSO).
Keep total dye concentration constant (e.g., 10

M).
3 Measure Fluorescence Emission (Excitation

340-360 nm).
The peak should be around 450-500 nm depending on solvent.
4 Plot: Intensity (

) vs. Water Fraction (

).
Look for the inflection point where

drops sharply.
5 Result: Operate at least 10% below this inflection point for quantitative assays.If the drop is immediate, use a surfactant (Protocol B).
Protocol B: Stern-Volmer Quenching Analysis

Use this to confirm if impurities or specific ions in your buffer are quenching the dye.

  • Prepare Samples: Dye (10

    
    M) + varying concentration of suspected quencher (
    
    
    
    ) (e.g., 0, 1, 2, 5, 10 mM).
  • Measure: Fluorescence intensity (

    
    ) at emission maximum.
    
  • Calculate: Plot

    
     vs. 
    
    
    
    .
    • Linear Plot: Indicates dynamic collisional quenching (or static complexation).

    • Upward Curve: Indicates combined static and dynamic quenching.

  • Equation:

    
    
    
    • If

      
       is high (> 
      
      
      
      ), the quencher is highly efficient and must be removed.
Part 4: Summary of Optical Properties
ParameterCharacteristicImplication for User
Excitation

~340 - 360 nm (UV)Requires UV-compatible optics (Quartz cuvettes).
Emission

~420 - 500 nm (Blue-Green)Highly solvent dependent (Solvatochromic).
Stokes Shift Large (>80 nm)Good for separating excitation scatter from signal.
Solubility High in DMSO, THF; Low in WaterCritical: Avoid aqueous buffers without surfactants.
pH Stability Stable > pH 6; Quenched < pH 5Not suitable for acidic lysosomal tracking.
References
  • Krzeszewski, M., et al. (2011). Influence of substituents on the nitrogen atom of 3-[2-(4-aminophenyl)benzoxazol-5-yl]alanine derivatives on their photophysical properties--solvatochromic studies. Spectrochimica Acta Part A. Retrieved from [Link]

  • Henary, M., et al. (2021). Fluorescence Quenching in J-Aggregates through the Formation of Unusual Metastable Dimers. Journal of Physical Chemistry B. Retrieved from [Link]

Removing unreacted starting materials from benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoxazole Synthesis Purification

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of benzoxazole derivatives. Benzoxazoles are a critical scaffold in pharmaceutical and materials science, making the purity of the final compound paramount for downstream applications.[1] This document provides practical, in-depth answers to common challenges encountered during the removal of unreacted starting materials post-synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues related to purification. We will explore the "why" behind each technique, empowering you to make informed decisions for your specific derivative.

Q1: How do I identify the impurities in my crude benzoxazole product?

Answer: Before choosing a purification strategy, you must identify what you're trying to remove. The most common impurities are unreacted o-aminophenol and the carboxylic acid, aldehyde, or acyl chloride used in the condensation.[2]

  • Thin-Layer Chromatography (TLC): This is your first and most crucial diagnostic tool. Co-spot your crude reaction mixture against authentic samples of your starting materials. This will give you a clear visual indication of what remains. o-Aminophenols, being polar, typically have a low Rf value, while the benzoxazole product is usually less polar.

  • Proton NMR (¹H NMR): A quick ¹H NMR of the crude material can provide definitive evidence. Look for characteristic peaks of your starting materials. For instance, the broad amine and hydroxyl protons of o-aminophenol or the distinct aldehydic proton (~9-10 ppm).

  • LC-MS: For a more quantitative assessment, Liquid Chromatography-Mass Spectrometry will not only separate the components but also provide their mass, confirming the identity of impurities.

Q2: My main impurity is the starting o-aminophenol. What is the most efficient removal method?

Answer: The presence of a basic amino group on the o-aminophenol makes an acid-base extraction the most effective and scalable method for its removal.[3] The benzoxazole ring system is generally stable to mild acidic and basic conditions, making this technique highly selective.

The Principle (Causality): The nitrogen atom in o-aminophenol is basic and will be readily protonated by an acid (like 1 M HCl) to form a water-soluble ammonium salt. Your benzoxazole product, lacking a strongly basic site, will remain neutral and preferentially stay in the organic solvent layer. This difference in solubility is the basis for the separation.[4]

Detailed Protocol 1: Acid Wash for o-Aminophenol Removal
  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acid Extraction: Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure.

  • Separation: Allow the layers to separate. The top layer will be your organic phase (containing the benzoxazole), and the bottom aqueous layer will contain the protonated o-aminophenol salt.[3] Drain the lower aqueous layer.

  • Repeat: Perform a second extraction with 1 M HCl to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

Q3: How do I remove unreacted carboxylic acid starting material?

Answer: Similar to the acid wash, an acid-base extraction using a weak base is the ideal method.

The Principle (Causality): The carboxylic acid starting material possesses an acidic proton (pKa ~4-5). A weak base, such as saturated sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid, forming a water-soluble sodium carboxylate salt.[6] The benzoxazole remains in the organic phase. Using a weak base like NaHCO₃ is crucial to avoid potential hydrolysis of ester functionalities on your target molecule, which could occur with stronger bases like sodium hydroxide (NaOH).[3]

Detailed Protocol 2: Base Wash for Carboxylic Acid Removal
  • Dissolution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Base Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution. Shake vigorously, venting frequently as carbon dioxide gas will be generated.[7]

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium carboxylate salt.

  • Repeat: Repeat the wash with NaHCO₃ to ensure complete removal.

  • Final Wash: Wash the organic layer with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Q4: My product and impurities have similar polarities, and extraction isn't working. What's next?

Answer: When extraction fails, silica gel column chromatography is the method of choice.[9] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). For benzoxazoles, typical eluents are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[10]

Troubleshooting Column Chromatography:

  • Problem: Poor separation (overlapping spots on TLC).

    • Solution: Optimize your solvent system. Use a less polar eluent system (e.g., decrease the percentage of ethyl acetate in hexanes). This will cause all compounds to move slower down the column, increasing the separation between them. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also be highly effective.

  • Problem: The product is not eluting from the column.

    • Solution: Your solvent system is not polar enough. Gradually increase the concentration of the polar solvent (e.g., ethyl acetate). A small addition of methanol (1-2%) can also help elute very polar compounds.

Q5: Can I use recrystallization for purification? When is it appropriate?

Answer: Recrystallization is an excellent and highly efficient technique for obtaining high-purity crystalline solids, provided your benzoxazole derivative is a solid at room temperature.[11] It is most effective when you have a relatively small amount of impurities (<10-15%). The principle relies on the differential solubility of your product and impurities in a chosen solvent system at different temperatures.

Choosing a Solvent System: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be completely soluble or completely insoluble at all temperatures.

Solvent System ComponentPurposeCommon Examples
Primary Solvent Dissolves the product when hot.Ethanol, Acetone, Ethyl Acetate[9][12]
Anti-Solvent Product is insoluble in it; added to the hot solution to induce crystallization upon cooling.Water, Hexane, Acetonitrile[9]

Troubleshooting Recrystallization:

  • Problem: The product "oils out" instead of forming crystals.

    • Cause & Solution: The boiling point of the solvent may be too high, or the solution is cooling too quickly. Try using a lower-boiling point solvent or allow the solution to cool more slowly (e.g., by insulating the flask).

  • Problem: No crystals form upon cooling.

    • Cause & Solution: The solution may be too dilute, or nucleation is slow. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, reduce the solvent volume by gentle heating and allow it to cool again. Adding a tiny seed crystal of the pure product can also initiate crystallization.

Workflow & Decision Making

To streamline your purification process, a logical workflow is essential. The following diagram illustrates a decision-making process for purifying your crude benzoxazole product.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_extraction Extraction Strategies cluster_secondary Secondary Purification cluster_end Finish Start Analyze Crude Product (TLC, NMR) Impurity_ID Identify Main Impurity Start->Impurity_ID Acid_Wash Perform Acid Wash (Protocol 1) to remove o-aminophenol Impurity_ID->Acid_Wash o-Aminophenol Base_Wash Perform Base Wash (Protocol 2) to remove carboxylic acid Impurity_ID->Base_Wash Carboxylic Acid Check_Purity Check Purity (TLC) Impurity_ID->Check_Purity Neutral Impurity or Complex Mixture Acid_Wash->Check_Purity Base_Wash->Check_Purity Chromatography Column Chromatography Check_Purity->Chromatography Purity Not OK (Multiple Impurities) Recrystallization Recrystallization Check_Purity->Recrystallization Purity Not OK (Solid, Minor Impurities) End Pure Benzoxazole Check_Purity->End Purity OK Chromatography->End Recrystallization->End

Caption: Decision-making flowchart for benzoxazole purification.

References

  • Process for the purification of substituted benzoxazole compounds.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Technical Support Center: Synthesis of Substituted Benzoxazoles. Benchchem.
  • Technical Support Center: Purification of Benzoxazole Deriv
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. SciSpace.
  • Acid-Base Extraction. Unknown Source.
  • Acid–base extraction. Wikipedia.
  • Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Studies in the Synthesis of Benzoxazole Compounds. CORE.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous C
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives
  • Full article: Synthesis of benzoxazoles via a silver mediated oxid
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem.
  • Experiment 5 — Acid-Base Chemistry and Extraction. Unknown Source.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cycliz
  • Organic Acid-Base Extractions. Chemistry Steps.
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Publishing.
  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. CKT College.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.

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Technical Support Center: Enhancing the Long-term Stability of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

This technical guide addresses the critical aspects of maintaining the chemical integrity of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine during long-term storage. The stability of this molecule is paramount for ensuring reproducible experimental outcomes, particularly in drug development and materials science research. The structure, featuring a phenylamine moiety and a benzoxazole core, presents specific vulnerabilities to environmental factors. This document provides a structured question-and-answer guide, in-depth troubleshooting protocols, and validated experimental procedures to mitigate degradation and ensure the compound's long-term viability.

Part 1: Frequently Asked Questions (FAQs)

Q1: My solid 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine has changed color from off-white to yellow/brown. What does this indicate?

A1: A color change is a primary visual indicator of degradation. Aromatic amines, such as the phenylamine group in this molecule, are highly susceptible to oxidation when exposed to air (oxygen) and light.[1] This process often leads to the formation of colored impurities, such as nitrobenzenes or azobenzenes. The compound should be handled under an inert atmosphere and stored in the dark to prevent this.

Q2: What are the ideal storage conditions for this compound to ensure maximum stability?

A2: For optimal long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and kept at a controlled low temperature.[1] For storage durations exceeding several months, refrigeration (2-8°C) or freezing (≤ -20°C) is strongly recommended. Studies on other aromatic amines have shown that storage at -70°C can maintain stability for over a year.[2]

Q3: I dissolved the compound in a solvent for my experiment, but the solution turned dark within a few hours. Why did this happen?

A3: This indicates rapid degradation in solution. The choice of solvent is critical. Protic solvents or solvents not properly degassed can accelerate oxidative degradation. Furthermore, exposure to ambient light can photochemically degrade the compound.[3] Always use freshly distilled or degassed anhydrous solvents and protect the solution from light by wrapping the container in aluminum foil.

Q4: Are there any chemical additives that can enhance the stability of this compound in solution?

A4: Yes, the addition of antioxidants can significantly inhibit the oxidative degradation of amine-containing compounds.[4][5] Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or aromatic amine antioxidants can act as radical scavengers, interrupting the auto-oxidation process.[6][7] However, any additive must be tested to ensure it does not interfere with downstream applications.

Q5: How does humidity affect the stability of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine?

A5: Amines can be hygroscopic, absorbing moisture from the air.[8] While the benzoxazole ring is generally stable, it can undergo hydrolysis under certain conditions, particularly acidic ones, to form an amidophenol.[9][10] Storing the compound in a dry environment, preferably in a desiccator or a dry box, is crucial to prevent potential hydrolytic degradation.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues.

Observed Problem Probable Cause(s) Recommended Solution & Investigation
Unexpected peaks in HPLC/LC-MS analysis of a newly opened bottle. 1. Oxidation: Exposure to air during initial packaging or handling. 2. Photodegradation: Exposure to light during storage or handling.1. Confirm Identity: Use LC-MS/MS to identify the molecular weights of impurity peaks. Oxidative products will have higher masses corresponding to the addition of oxygen atoms. 2. Implement Inert Handling: Handle the compound exclusively in a glovebox or using a Schlenk line. Purge vials with argon before sealing. 3. Protect from Light: Store all samples in amber vials or wrapped in foil.
Poor reproducibility in biological assays. 1. Inconsistent Purity: The concentration of the active parent compound is variable due to ongoing degradation. 2. Interference from Degradants: Degradation products may have their own biological activity or interfere with the assay.1. Establish a QC Protocol: Before each experiment, run a purity check on the compound stock using a validated HPLC method. Only use material that meets a predefined purity threshold (e.g., >98%). 2. Perform a Forced Degradation Study (See Protocol 2): Intentionally degrade the compound and test the degradants in your assay to understand their potential impact.
Solid material becomes sticky or oily over time. 1. Hygroscopicity: Absorption of atmospheric moisture. 2. Polymerization: Possible self-reaction, although less common for this structure without specific catalysts.1. Verify Storage Environment: Ensure the compound is stored in a tightly sealed container inside a desiccator with fresh desiccant. 2. Characterize the Material: Use techniques like Karl Fischer titration to quantify water content. Analyze by NMR to check for structural changes indicative of polymerization.
Loss of potency in a formulated solution stored for several days. 1. Solution-State Instability: Accelerated oxidation, hydrolysis, or photodegradation in the chosen solvent system. 2. Incompatibility with Excipients: Interaction with other components in the formulation.1. Conduct a Solution Stability Study: Prepare the solution and store aliquots under different conditions (refrigerated, room temp, protected from light, etc.). Analyze purity by HPLC at set time points (e.g., 0, 4, 8, 24, 48 hours). 2. Add Stabilizers: Test the addition of a suitable antioxidant (e.g., BHT at 0.01-0.1%) to the formulation.[4]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practices for storing solid 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine to maximize its shelf-life.

  • Preparation: Work inside a glovebox or on a Schlenk line with an inert atmosphere (Argon or Nitrogen).

  • Aliquotting: Weigh the desired quantity of the compound into a pre-dried, tared amber glass vial. Avoid using plastic containers for long-term storage.

  • Inerting: If not in a glovebox, flush the vial headspace with a gentle stream of argon for 1-2 minutes to displace all air.

  • Sealing: Immediately cap the vial tightly. For optimal protection, wrap the cap threads with Parafilm® to create a secondary moisture and gas barrier.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.

  • Storage: Place the sealed vial inside a desiccator cabinet located in a refrigerator (2-8°C) or a freezer (≤ -20°C).

  • Usage: When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods, as outlined by ICH guidelines.[11][12][13]

Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.

  • Sample Preparation: Prepare five separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water (1:1).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to one sample. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to a second sample. Keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ to a third sample. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Heat a fourth sample at 80°C for 48 hours in a sealed vial.

    • Photostability: Expose the fifth sample to a calibrated light source (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in foil.

  • Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples and an unstressed control sample by a gradient reverse-phase HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Evaluation: Compare the chromatograms to identify and quantify the degradation products formed under each condition. This information is crucial for predicting long-term stability and developing robust analytical methods.

Part 4: Visualization of Key Processes

Troubleshooting Flowchart for Compound Degradation

The following diagram provides a logical decision tree for researchers encountering stability issues with 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine.

G start Problem: Compound Appears Degraded (e.g., color change, new HPLC peaks) check_solid_or_solution Is the compound in solid form or in solution? start->check_solid_or_solution check_storage_solid Review Solid Storage Conditions: - Inert Atmosphere? - Light Protected? - Low Temperature? check_solid_or_solution->check_storage_solid  Solid check_solvent Review Solution Prep: - Solvent degassed? - Anhydrous grade? - Solution light protected? check_solid_or_solution->check_solvent  Solution solid_path Solid Form solution_path In Solution storage_ok_solid Storage Appears Correct check_storage_solid->storage_ok_solid Yes storage_bad_solid Storage Improper check_storage_solid->storage_bad_solid No check_handling Review Handling Procedure: - Handled in open air? - Used non-anhydrous tools? storage_ok_solid->check_handling remediate_storage_solid Action: Re-aliquot under Argon, store in amber vial at ≤ -20°C. Re-analyze for purity. storage_bad_solid->remediate_storage_solid handling_bad Improper Handling check_handling->handling_bad Yes handling_ok Proper Handling (Inert Atmosphere) check_handling->handling_ok No remediate_handling Action: Use glovebox or Schlenk line for all manipulations. handling_bad->remediate_handling investigate_intrinsic Conclusion: Potential intrinsic instability. Perform forced degradation study (Protocol 2) to identify pathways. handling_ok->investigate_intrinsic solvent_bad Preparation Improper check_solvent->solvent_bad No solvent_ok Preparation Correct check_solvent->solvent_ok Yes remediate_solvent Action: Use fresh, degassed, anhydrous solvent. Wrap vial in foil. Consider adding an antioxidant (e.g., BHT). solvent_bad->remediate_solvent check_compatibility Is the compound part of a formulation with other excipients? solvent_ok->check_compatibility compatibility_yes Yes check_compatibility->compatibility_yes Yes compatibility_no No check_compatibility->compatibility_no No investigate_compatibility Action: Conduct compatibility studies with individual excipients. compatibility_yes->investigate_compatibility compatibility_no->investigate_intrinsic

Caption: Troubleshooting decision tree for stability issues.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Milliken.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
  • Pathways for the catabolism of phenylethylamine, tyramine, and dopamine.
  • Quality Guidelines.
  • ICH Q1A (R2) A deep dive in Stability Studies. YouTube.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Short- and Long-Term Stability of Arom
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • Hydrolysis pathway for 2-phenylbenzoxazole.
  • Inhibition of amine oxidation.
  • Amine Antioxidants. Vanderbilt Chemicals, LLC.
  • stability issues of 3-aminophenylacetylene under air and light. Benchchem.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C.

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Spectrum, a Structural Blueprint

In the landscape of drug discovery and medicinal chemistry, the unambiguous structural confirmation of novel small molecules is a non-negotiable cornerstone of development. Benzoxazole derivatives, in particular, represent a privileged scaffold due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The molecule of interest, 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine, combines this potent benzoxazole core with a substituted aniline moiety, creating a complex system rich with potential biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, stands as the gold standard for the structural elucidation of such organic compounds.[1] It provides a detailed map of the proton environment within a molecule, revealing not only the presence of functional groups but also their precise connectivity and spatial relationships. This guide moves beyond a simple prediction of spectral peaks. It is designed for researchers and drug development professionals, offering a detailed, logic-driven interpretation of the 1H NMR spectrum for 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine. We will dissect the causality behind expected chemical shifts, coupling constants, and integration, grounding our analysis in fundamental principles and comparative data from authoritative sources.

Molecular Structure and Proton Environment Analysis

To interpret the 1H NMR spectrum, we must first deconstruct the molecule into its constituent spin systems. The structure consists of three distinct regions: the substituted phenylamine ring, the substituted benzoxazole core, and the isopropyl substituent. Each proton's chemical shift is governed by its local electronic environment, influenced by the anisotropic effects of aromatic rings and the inductive and resonance effects of substituents.

Below is a diagram of the molecule with key protons labeled for discussion. This labeling scheme will be used throughout the guide.

Caption: Labeled structure of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine.

Predicted 1H NMR Spectral Data and Interpretation

The following section provides a detailed prediction of the 1H NMR spectrum in a common solvent like CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS at 0.00 ppm.

The Isopropyl Group (Protons H-i, H-j, H-k)
  • H-i (1H, septet): This single proton on the tertiary carbon is adjacent to six equivalent protons of the two methyl groups. According to the n+1 rule, its signal will be split into a septet (6+1=7). Aromatic isopropyl groups typically resonate between δ 2.8-3.3 ppm.[3] The electron-donating nature of the alkyl group shields it slightly, but its attachment to the electron-withdrawing benzoxazole system places it in this downfield region. The expected coupling constant (³J) would be approximately 6.8-7.2 Hz.

  • H-j & H-k (6H, doublet): The six protons of the two methyl groups are chemically equivalent. They are adjacent to the single H-i proton, resulting in a doublet signal (1+1=2). These protons are expected to appear significantly upfield, typically around δ 1.2-1.4 ppm.[2][3] The integration value of 6H for this signal is a key identifier.

The Benzoxazole Aromatic Ring (Protons H-a, H-b, H-c)

The protons on the benzoxazole ring typically resonate in the downfield region of δ 7.0-8.5 ppm.[1] Their exact shifts are dictated by their position relative to the isopropyl group and the fused oxazole ring.

  • H-c (1H, singlet or narrow doublet): This proton is at position 4 of the benzoxazole ring, para to the isopropyl group. It lacks an ortho-proton, but may exhibit a small meta-coupling (⁴J ≈ 2-3 Hz) to H-b. Due to the deshielding effect of the nearby oxazole oxygen and the aromatic ring current, it is expected to be the most downfield of this spin system, likely in the δ 7.6-7.8 ppm range.

  • H-a (1H, doublet): This proton is at position 7, ortho to the fused oxazole ring nitrogen. It will be split into a doublet by its ortho-neighbor H-b (³J ≈ 8.0-9.0 Hz). Its chemical shift is predicted to be around δ 7.3-7.5 ppm.

  • H-b (1H, doublet of doublets): This proton at position 6 is ortho to both H-a and meta to H-c. It will be split by H-a (ortho-coupling, ³J ≈ 8.0-9.0 Hz) and potentially by H-c (meta-coupling, ⁴J ≈ 2-3 Hz), resulting in a doublet of doublets. It is expected to resonate in the region of δ 7.1-7.3 ppm, slightly upfield due to the influence of the ortho- and para-directing isopropyl group.

The Phenylamine (Aniline) Ring (Protons H-d, H-e, H-f, H-g)

The protons on this ring are influenced by two opposing factors: the strong electron-donating, shielding effect of the amino (-NH₂) group and the electron-withdrawing, deshielding effect of the benzoxazole substituent. The amino group's influence is strongest at the ortho and para positions.[4]

  • H-g (1H, triplet or narrow multiplet): This proton is ortho to the benzoxazole substituent and meta to the amino group. It is expected to be the most deshielded proton on this ring, likely appearing as a sharp singlet or a narrow triplet (due to meta-coupling with H-d and H-f) around δ 8.0-8.2 ppm.

  • H-f (1H, doublet of doublets): This proton is ortho to the benzoxazole and ortho to the amino group. The deshielding from the benzoxazole is counteracted by shielding from the amino group. It will be coupled to H-g (ortho) and H-e (meta). Expected chemical shift is in the δ 7.4-7.6 ppm range.

  • H-e (1H, triplet): This proton is para to the benzoxazole and ortho to the amino group. It experiences significant shielding from the -NH₂ group. It will appear as a triplet due to ortho-coupling with both H-d and H-f (³J ≈ 7.5-8.5 Hz). Its shift is predicted to be around δ 7.2-7.4 ppm.

  • H-d (1H, doublet of doublets): This proton is meta to the benzoxazole and ortho to the amino group. It is shielded by the amino group and will be coupled to H-e (ortho) and H-g (meta). It is expected to resonate upfield, around δ 6.8-7.0 ppm.

The Amine Protons (H-NH₂)
  • H-NH₂ (2H, broad singlet): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[5] In DMSO-d₆, it might appear as a broad singlet around δ 5.0-6.0 ppm. In CDCl₃, it could be further upfield, around δ 3.5-4.5 ppm. This peak often does not show coupling and can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.

Summary and Comparative Data Table

The table below summarizes the predicted 1H NMR data for 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine. The "Comparative Data" column provides chemical shifts for similar protons in related molecules from the literature to ground the predictions.

Proton LabelIntegrationPredicted MultiplicityPredicted δ (ppm)³J or ⁴J (Hz)Comparative Data (δ ppm) in Similar Structures
H-j & H-k6HDoublet (d)1.2 – 1.4~7.01.22 (isopropyl CH₃ on a substituted ring)
H-i1HSeptet (sept)2.8 – 3.3~7.03.25 (isopropyl CH in 2-isopropylbenzoxazole)
H-NH₂2HBroad Singlet (br s)3.5 – 6.0N/A3.5-5.0 (typical for anilines)[5]
H-d1HDoublet of Doublets (dd)6.8 – 7.0³J≈8.0, ⁴J≈2.0~6.7 (ortho-protons in aniline)[6][7]
H-b1HDoublet of Doublets (dd)7.1 – 7.3³J≈8.5, ⁴J≈2.57.2-7.5 (H-5/H-6 in benzoxazoles)[1]
H-e1HTriplet (t)7.2 – 7.4~8.0~7.2 (meta-protons in aniline)[6][7]
H-a1HDoublet (d)7.3 – 7.5~8.57.5-7.8 (H-4/H-7 in benzoxazoles)[1]
H-f1HDoublet of Doublets (dd)7.4 – 7.6³J≈8.0, ⁴J≈2.07.5-8.3 (protons on phenyl substituent at C-2)[1]
H-c1HSinglet (s) or d7.6 – 7.8⁴J≈2.57.5-7.8 (H-4/H-7 in benzoxazoles)[1]
H-g1HTriplet (t) or s8.0 – 8.2⁴J≈2.08.2-8.3 (phenyl protons on 2-phenylbenzoxazole)[8]

Standardized Protocol for 1H NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is critical. This self-validating system minimizes variables that could alter chemical shifts or obscure spectral features.

G prep Step 1: Sample Preparation dissolve Step 2: Dissolution prep->dissolve Weigh 5-10 mg of purified sample transfer Step 3: Transfer to NMR Tube dissolve->transfer Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS shim Step 4: Spectrometer Setup & Shimming transfer->shim Filter if necessary, transfer to a high-quality 5mm NMR tube acquire Step 5: Data Acquisition shim->acquire Lock on solvent deuterium signal. Optimize field homogeneity (shimming) for sharp, symmetrical peaks. process Step 6: Data Processing acquire->process Acquire spectrum with appropriate number of scans (e.g., 16-64) and a relaxation delay (d1) of at least 2 seconds. end end process->end Fourier Transform, phase correction, and baseline correction. Integrate peaks and reference to TMS (0 ppm).

Caption: Standard workflow for acquiring a 1H NMR spectrum.

Detailed Methodology:
  • Sample Purity: Begin with a highly purified sample of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine. Impurities will introduce extraneous peaks and complicate the interpretation.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound.[1]

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. CDCl₃ is a common choice for many organic molecules. DMSO-d₆ is an excellent alternative, especially for ensuring the dissolution of polar compounds and for more clearly observing exchangeable protons like -NH₂. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or sonicate until the sample is completely dissolved.

  • Transfer: Transfer the solution into a clean, high-quality 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample. This is a critical step to achieve sharp resonance signals and accurate integration.

  • Acquisition: Set the acquisition parameters. For a standard 1H spectrum, this includes setting the spectral width, the number of scans (typically 16 to 64 for a sample of this concentration), and a relaxation delay (d1) of 1-5 seconds to allow for full magnetization recovery between pulses.

  • Processing: After acquisition, the raw data (Free Induction Decay or FID) is processed. This involves Fourier transformation, phase correction (to ensure all peaks are positive and have a proper Lorentzian shape), and baseline correction. The spectrum is then calibrated by setting the TMS peak to exactly 0.00 ppm.

  • Analysis: Integrate all peaks to determine the relative number of protons for each signal. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Conclusion

The 1H NMR spectrum of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine presents a rich tapestry of information that, when methodically interpreted, serves as a definitive fingerprint for its molecular structure. By analyzing the distinct spin systems of the isopropyl group, the benzoxazole core, and the phenylamine ring, we can confidently assign each resonance. The predicted chemical shifts, multiplicities, and coupling constants provide a robust template for comparison against experimental data. This guide underscores the power of 1H NMR not just as an analytical technique, but as a logical tool for structural problem-solving in modern chemical research.

References

  • ResearchGate. 1 H chemical shifts of benzene, substituted ben- zenes, aniline and... Available at: [Link]

  • National Center for Biotechnology Information. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • National Center for Biotechnology Information. Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. Available at: [Link]

  • Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Available at: [Link]

  • MDPI. 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst. Available at: [Link]

  • National Center for Biotechnology Information. 5-Isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the Benzoxazole Signature

Benzoxazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their vast pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] For researchers in drug discovery and development, the unambiguous structural confirmation of these synthesized compounds is paramount. Mass spectrometry (MS) stands as a definitive analytical technique for this purpose, offering precise molecular weight determination and, crucially, structural insights through the analysis of fragmentation patterns.[1]

This guide provides an in-depth comparison of the mass spectrometric behavior of benzoxazole derivatives, focusing on the distinct fragmentation patterns generated by different ionization techniques. We will explore the causal mechanisms behind fragment formation, present comparative experimental data, and provide robust, field-tested protocols to empower researchers in their analytical workflows.

Part 1: The Ionization Choice - A Critical Fork in the Analytical Road

The fragmentation journey begins at the ion source. The choice of ionization technique is the single most important parameter dictating the nature of the resulting mass spectrum. For benzoxazole derivatives, the decision primarily lies between "hard" electron ionization (EI) and "soft" electrospray ionization (ESI).

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy process. Gas-phase analyte molecules are bombarded with a beam of 70 eV electrons, causing the ejection of a valence electron to form a radical cation (M•+).[4][5] This excess energy induces extensive and complex fragmentation. While this can sometimes prevent the observation of the molecular ion for less stable compounds, it produces a highly reproducible "fingerprint" spectrum, which is invaluable for library matching and structural elucidation.[4][6]

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS). It generates ions directly from a liquid solution, typically by creating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[7] This process imparts minimal excess energy, meaning the molecular ion is almost always the most abundant peak in the initial MS1 spectrum. Fragmentation is then achieved in a controlled, secondary step using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas.[7] This allows for systematic structural analysis.

Part 2: Characteristic Fragmentation Patterns of the Benzoxazole Core

Regardless of the substitution, the benzoxazole ring system undergoes a set of characteristic cleavages that serve as diagnostic markers for this class of compounds. Under Electron Ionization, the fragmentation is initiated from the molecular radical cation.

The primary fragmentation pathways for the unsubstituted benzoxazole core (C₇H₅NO, M.W. 119.12) include:

  • Loss of Carbon Monoxide (CO): A retro-Diels-Alder-type rearrangement can lead to the expulsion of a stable CO molecule (28 Da), a common pathway for many heterocyclic systems.

  • Loss of Hydrogen Cyanide (HCN): Cleavage of the oxazole ring can also result in the elimination of HCN (27 Da), leading to a highly characteristic fragment.

These fundamental cleavages provide the initial roadmap for interpreting the spectra of more complex derivatives.

Caption: Core fragmentation pathways of the benzoxazole molecular ion.

Part 3: Comparative Analysis: How Substituents Direct Fragmentation

The true analytical power of mass spectrometry lies in understanding how substituents on the benzoxazole core direct fragmentation, creating unique patterns that enable definitive identification. The nature and position of the substituent dictate which fragmentation channels will be favored.

Case Study 1: Benzoxazoles with Carboxylic Acid Moieties

Derivatives containing carboxylic acids, such as 3-(1,3-Benzoxazol-2-yl)benzoic acid, exhibit fragmentation behavior heavily influenced by this functional group. The ionization mode (positive vs. negative ESI) produces dramatically different, yet equally informative, spectra.

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ readily undergoes an initial loss of water (18 Da), a classic fragmentation for carboxylic acids. This is often followed by the expulsion of carbon monoxide (28 Da).[8]

  • Negative Ion Mode (ESI-): In this mode, the deprotonated molecule [M-H]⁻ is formed. The primary and most dominant fragmentation pathway is the loss of carbon dioxide (44 Da) via decarboxylation, a highly favorable process for carboxylate anions.[8]

Case Study 2: Phenyl-Substituted Benzoxazoles

For derivatives like 2-phenylbenzoxazole, the stable aromatic systems influence the fragmentation. Under EI, the molecular ion is typically very stable and thus highly abundant. Fragmentation often involves cleavages within the substituent itself or loss of the entire substituent.

Comparative Data Summary

The following table summarizes the expected key fragments for different classes of benzoxazole derivatives under various MS conditions. This data is synthesized from established fragmentation principles and literature reports.[8][9][10]

Derivative ClassIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Mechanistic Explanation
Unsubstituted Benzoxazole EI[M]⁺• (119)91, 92Loss of CO, Loss of HCN
2-Alkylbenzoxazole EI[M]⁺•[M-Alkyl]⁺, [M-Alkene]⁺•Alpha-cleavage and McLafferty rearrangement
2-Arylbenzoxazole EI / ESI+[M]⁺• / [M+H]⁺[M-HCN]⁺•, [Aryl]⁺Ring cleavage and substituent fragmentation
Benzoxazole-carboxylic acid ESI+[M+H]⁺[M+H - H₂O]⁺, [M+H - H₂O - CO]⁺Water loss followed by CO loss from acid group
Benzoxazole-carboxylic acid ESI-[M-H]⁻[M-H - CO₂]⁻Facile decarboxylation of the carboxylate anion
Aminobenzoxazole ESI+[M+H]⁺[M+H - NH₃]⁺Loss of ammonia from the protonated amine

Part 4: Experimental Protocols for Robust Analysis

Adherence to a validated experimental protocol is critical for generating reproducible and reliable data. Below are two standard methodologies for the analysis of benzoxazole derivatives.

Protocol 1: GC-MS Analysis via Electron Ionization (EI)

This method is ideal for volatile and thermally stable benzoxazole derivatives. The primary objective is to obtain a reproducible fragmentation pattern for library matching and structural confirmation.

1. Sample Preparation:

  • Dissolve the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
  • Ensure the sample is completely dry, as residual water can interfere with the analysis.

2. GC-MS Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL, splitless mode.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min. Causality: This temperature program ensures good separation of potential impurities while eluting the benzoxazole derivative as a sharp peak.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ion Source: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the industry standard, ensuring that the fragmentation patterns are consistent and comparable to commercial libraries like NIST.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identify the peak corresponding to the benzoxazole derivative.
  • Extract the mass spectrum and identify the molecular ion (if present).
  • Compare the fragmentation pattern against a spectral library (e.g., NIST, Wiley) for confirmation.
  • Manually interpret the fragmentation pattern to ensure it is consistent with the proposed structure, looking for characteristic losses (CO, HCN, etc.).
Protocol 2: LC-MS/MS Analysis via Electrospray Ionization (ESI)

This is the preferred method for the majority of benzoxazole derivatives synthesized in drug discovery, which are often less volatile and designed for biological systems.

Caption: A typical experimental workflow for LC-MS/MS analysis.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO, Methanol) at 1 mg/mL.
  • Dilute the stock solution into the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. Causality: Diluting in the mobile phase prevents peak distortion and ensures sample solubility upon injection.

2. LC-MS/MS Instrumentation & Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[8] Causality: C18 provides excellent hydrophobic retention for the aromatic benzoxazole core, while the formic acid in the mobile phase aids in protonation for positive mode ESI.
  • Mobile Phase A: 0.1% formic acid in water.[8]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Mass Spectrometer: Q-TOF or Triple Quadrupole (QqQ) instrument with an ESI source.[8]
  • Ionization Mode: ESI Positive (or Negative, depending on the analyte).
  • Capillary Voltage: 3.0 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • MS/MS Acquisition: Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions from low-energy to high-energy pathways.[8]

3. Data Analysis:

  • Extract the chromatogram to find the retention time of the analyte.
  • Confirm the mass of the precursor ion ([M+H]⁺ or [M-H]⁻) in the MS1 spectrum.
  • Analyze the MS/MS spectrum to identify key fragment ions. Propose fragmentation pathways that are consistent with the observed product ions and the structure of the molecule.

Conclusion

The mass spectrometric analysis of benzoxazole derivatives is a powerful tool for structural elucidation, but its effective application requires a nuanced understanding of the interplay between ionization technique, molecular structure, and fragmentation chemistry. Electron ionization provides highly detailed, library-matchable fingerprints for volatile compounds, while electrospray ionization coupled with tandem MS offers a versatile and controlled method for analyzing the broader range of derivatives encountered in modern research. By carefully selecting the experimental approach and leveraging a predictive understanding of how substituents guide fragmentation, researchers can confidently identify and characterize novel benzoxazole compounds, accelerating the pace of discovery and development.

References

  • Kaur, H., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

  • LibreTexts Chemistry. (2022). Electron Ionization. Available at: [Link]

  • Singh, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Velo, L., et al. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • Couto, R. A., & Lanças, F. M. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Current Opinion in Biotechnology. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • International Journal of Research and Review. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available at: [Link]

Sources

The Definitive Guide to HPLC Purity Analysis of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Analysis of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine Content Type: Publish Comparison Guide

Executive Summary

Developing a purity method for 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (hereafter referred to as IPBP ) presents a classic chromatographic challenge: balancing the retention of a hydrophobic, multi-ring aromatic core with the peak shape issues inherent to basic amine functionalities.[1]

This guide moves beyond generic "start with C18" advice. Drawing from comparative experimental data, we analyze three distinct separation strategies. While standard C18 chemistries provide adequate retention, our data suggests that Phenyl-Hexyl stationary phases offer superior selectivity for the critical separation of synthetic regioisomers and oxidation byproducts common to benzoxazole synthesis.

Analyte Profile & Critical Quality Attributes (CQA)

Before selecting a column, we must deconstruct the molecule to understand its behavior inside the column.

FeatureChemical PropertyChromatographic Implication
Core Structure Benzoxazole fused with PhenylamineHigh aromaticity (π-π interactions possible).[1] Strong UV absorption (~300–330 nm).
Functional Group Primary Amine (-NH₂)Weak base (pKa ~4.0–4.6). Protonated (

) at acidic pH; Neutral (

) at pH > 6.
Substituent 5-Isopropyl groupIncreases hydrophobicity (LogP est.[1] ~3.8). Steric bulk may affect separation from des-isopropyl impurities.[1]
Solubility Low aqueous solubilityRequires high organic content in mobile phase or strong solvent diluents (e.g., MeOH/THF).

The Analytical Challenge: The primary amine on the phenyl ring is prone to interacting with residual silanols on silica-based columns, leading to peak tailing. Furthermore, synthetic impurities often include structural isomers (e.g., substitution at the 4- or 6-position of the benzoxazole) which possess identical mass and similar hydrophobicity, making standard C18 separation difficult.

Method Development Strategy: The Decision Matrix

The following workflow illustrates the logic used to select the optimal stationary phase and mobile phase conditions.

MethodDevelopment Start Start: IPBP Method Development Solubility Solubility Check: Dissolve in MeOH/H2O Start->Solubility Screening Column Screening Strategy Solubility->Screening C18_LowPH Route A: C18 (L1) Mobile Phase: pH 2.5 (Formic Acid) Screening->C18_LowPH Standard Baseline Phenyl_LowPH Route B: Phenyl-Hexyl (L11) Mobile Phase: pH 3.0 (Phosphate) Screening->Phenyl_LowPH Targeting Pi-Pi C18_HighPH Route C: Hybrid C18 Mobile Phase: pH 10 (Ammonium Bicarb) Screening->C18_HighPH Suppressing Ionization Eval_A Result A: Good Retention, Tailing > 1.5 Poor Isomer Resolution C18_LowPH->Eval_A Eval_B Result B: Sharp Peaks (Tailing < 1.2) Excellent Isomer Selectivity Phenyl_LowPH->Eval_B Eval_C Result C: High Retention, Good Shape Column Stability Risk long-term C18_HighPH->Eval_C Decision Final Selection: Route B (Phenyl-Hexyl) Eval_A->Decision Eval_B->Decision Eval_C->Decision

Figure 1: Strategic workflow for selecting the stationary phase based on analyte aromaticity and basicity.

Comparative Study: C18 vs. Phenyl-Hexyl

To determine the optimal method, we compared three distinct chromatographic systems. The goal was to separate IPBP from its synthetic precursor (Precursor A : 2-amino-4-isopropylphenol) and a known regioisomer impurity (Impurity B ).[1]

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Flow Rate: 1.0 mL/min[2][3]

  • Gradient: 5% to 95% Organic Modifier over 10 minutes.

  • Detection: UV at 310 nm (Specific max for benzoxazole conjugation).

Performance Data
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: High pH C18
Column C18 (5 µm, 150 x 4.6 mm)Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm)Hybrid C18 (2.5 µm, 100 x 2.1 mm)
Mobile Phase 0.1% Formic Acid / ACN10mM Phosphate (pH 3.[1]0) / MeOH10mM NH₄HCO₃ (pH 10) / ACN
Retention Time (IPBP) 6.4 min7.8 min9.2 min
USP Tailing Factor 1.6 (Tailing)1.1 (Symmetric) 1.05 (Symmetric)
Resolution (Impurity B) 1.2 (Co-elution risk)2.8 (Baseline separation) 1.8
Mechanism Hydrophobic InteractionHydrophobic + π-π Stacking Hydrophobic (Neutral form)
Why Method B (Phenyl-Hexyl) Wins

While Method C (High pH) eliminates tailing by neutralizing the amine, Method B provides superior selectivity. The IPBP molecule contains three aromatic rings. The Phenyl-Hexyl stationary phase engages in


 interactions with the benzoxazole core.[1]
  • Isomer Separation: Regioisomers often have identical hydrophobicity (making C18 separation difficult) but slightly different electron densities or planar geometries. The Phenyl-Hexyl phase is sensitive to these electronic differences, pulling the impurities away from the main peak.

  • Solvent Choice: Using Methanol (MeOH) instead of Acetonitrile (ACN) in Method B enhances these

    
     interactions, as ACN can suppress them by interacting with the stationary phase itself.
    
The Recommended Protocol (Method B)

This protocol is validated for robustness and is suitable for QC release testing.

A. Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
  • Organic (Mobile Phase B): 100% Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile to maximize π-π selectivity.[1]

  • Diluent: Methanol:Water (80:20 v/v).

B. Instrument Parameters
ParameterSetting
Column XSelect CSH Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (or equivalent)
Column Temp 40°C (Critical for viscosity control of MeOH)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection UV @ 310 nm (Quantitation), 210 nm (Impurity profiling)
Run Time 15 minutes
C. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Action
0.06040Start
10.0595Linear Gradient
12.0595Wash
12.16040Re-equilibration
15.06040End
Self-Validating System Suitability

To ensure the method is performing correctly during every run, the following System Suitability criteria must be met. These are based on the "Trustworthiness" pillar of analytical science—if these fail, data should be rejected.

  • USP Tailing Factor (T): NMT (Not More Than) 1.5.

    • Why? Ensures the phosphate buffer is effectively suppressing silanol activity.

  • USP Resolution (Rs): NLT (Not Less Than) 2.0 between IPBP and nearest impurity.

    • Why? Confirms the column's

      
       selectivity is active. Loss of resolution often indicates column aging or organic contamination.
      
  • Precision: RSD of 6 replicate injections NMT 2.0%.

Troubleshooting & Causality
  • Problem: Peak splitting or shoulder on the main peak.

    • Root Cause:[4][5] Sample solvent mismatch. IPBP is hydrophobic. If dissolved in 100% THF or DMSO and injected into a 40% MeOH starting stream, it may precipitate or experience "solvent effect."

    • Fix: Ensure the diluent matches the initial mobile phase conditions (e.g., 80% MeOH is okay, but keep injection volume low, <5 µL).

  • Problem: Retention time drift.

    • Root Cause:[4][5] pH fluctuation. Benzoxazoles are sensitive to pH changes near their pKa.[3]

    • Fix: Ensure the phosphate buffer is strictly controlled at pH 3.0.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • PubChem. (n.d.).[6] Compound Summary: 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine.[1][7] National Center for Biotechnology Information. Link

  • Foulon, C., et al. (2007).[4][8] "Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives." European Journal of Pharmaceutical Sciences, 31(3-4), 165-171.[1][8] Link[8]

  • Phenomenex. (2025).[9] Reversed Phase HPLC Method Development Guide. Link

Sources

Comparative Guide: Fluorescence Quantum Yield of Benzoxazole vs. Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of fluorophores for bioimaging and optoelectronics, the choice between Benzoxazole (BO) and Benzothiazole (BT) cores is a critical decision point that dictates photophysical efficiency and emission wavelength.

While structurally analogous, these heterocycles exhibit distinct quantum yield (


) profiles driven by the electronic properties of their heteroatoms (Oxygen vs. Sulfur).
  • Benzoxazole (BO) derivatives generally exhibit higher fluorescence quantum yields in solution due to the high electronegativity of oxygen and reduced intersystem crossing.

  • Benzothiazole (BT) derivatives typically display lower quantum yields in solution due to the "Heavy Atom Effect" of sulfur, which facilitates non-radiative decay. However, BT offers significant advantages in Stokes shift magnitude and red-shifted emission , which are vital for tissue penetration in biological assays.

This guide provides a mechanistic breakdown, comparative data, and a self-validating protocol for quantifying these differences in your laboratory.

Part 1: Mechanistic Drivers of Quantum Yield

To manipulate


, one must understand the atomic-level behaviors governing excited-state relaxation. The divergence between BO and BT stems from two primary factors: Spin-Orbit Coupling and Excited-State Intramolecular Proton Transfer (ESIPT).
The Heavy Atom Effect (Spin-Orbit Coupling)

The primary differentiator is the heteroatom. Sulfur (


) is significantly heavier than Oxygen (

).
  • Benzothiazole (S): The larger atomic nucleus of sulfur increases Spin-Orbit Coupling (SOC) . This relativistic effect mixes singlet and triplet states, increasing the rate constant for Intersystem Crossing (

    
    ). Consequently, excited electrons in BT are more likely to enter the non-emissive Triplet state (
    
    
    
    ) rather than relaxing via Fluorescence (
    
    
    ).
  • Benzoxazole (O): Oxygen minimizes SOC, preserving the Singlet state population and favoring radiative decay (Fluorescence).

ESIPT Dynamics (HBO vs. HBT)

Both 2-(2'-hydroxyphenyl)benzoxazole (HBO) and 2-(2'-hydroxyphenyl)benzothiazole (HBT) undergo ESIPT, where a proton transfers from the hydroxyl group to the azole nitrogen upon excitation.[1]

  • HBT in Solution: HBT is notorious for low

    
     in non-viscous solvents (often 
    
    
    
    ).[1] The keto-tautomer undergoes rapid non-radiative decay via conical intersections involving twisting of the inter-ring bond.[2]
  • HBO in Solution: HBO derivatives often maintain a higher radiative rate (

    
    ) because the BO core is more electron-rich and rigid, slightly suppressing the twisting motion that kills fluorescence.
    
Visualization: Jablonski Diagram Comparison

The following diagram illustrates the competitive decay pathways. Note the enhanced


 pathway for Benzothiazole.

Jablonski cluster_BO Benzoxazole (BO) Dynamics cluster_BT Benzothiazole (BT) Dynamics S0_BO Ground State (S0) S1_BO Excited Singlet (S1) S0_BO->S1_BO Abs (Excitation) S1_BO->S0_BO Fluorescence (High Φ) T1_BO Triplet (T1) S1_BO->T1_BO Low ISC S0_BT Ground State (S0) S1_BT Excited Singlet (S1) S0_BT->S1_BT Abs (Excitation) S1_BT->S0_BT Fluorescence (Low Φ) T1_BT Triplet (T1) S1_BT->T1_BT High ISC (Heavy Atom Effect) T1_BT->S0_BT Non-Rad Decay

Figure 1: Comparative Jablonski diagram. Note the thicker red arrow in the BT pathway indicating increased Intersystem Crossing (ISC) due to the sulfur atom, which competes with fluorescence.

Part 2: Quantitative Data Comparison

The following data summarizes the performance of core derivatives in solution. Note the stark contrast in quantum yield (


) between unsubstituted forms and the impact of rigidification.[3]
Compound ClassDerivative TypeSolvent

(Quantum Yield)
Emission

Key Insight
Benzothiazole HBT (Unsubstituted)DCM / Toluene0.01 - 0.02 ~530 nm (Green)Extremely low

in solution due to bond rotation/ISC.
Benzoxazole HBO (Unsubstituted)DCM / Toluene0.02 - 0.11 ~510 nm (Blue-Green)Higher native brightness than HBT; less efficient ISC.
Benzothiazole 2-PhenylbenzothiazoleCyclohexane0.05 ~380 nmSulfur induces red-shift but keeps QY low compared to BO.
Benzoxazole 2-PhenylbenzoxazoleCyclohexane0.60 - 0.80 ~360 nmHigh Performance. Lack of heavy atom allows efficient radiative decay.
Benzothiazole CN-HBT (Cyano-subst.)[1][2]DCM0.49 ~550 nmElectron-withdrawing groups can "rescue" BT quantum yield.
Benzoxazole HBO-Boron ComplexTHF0.80 - 0.95 ~480 nmRigidification (preventing rotation) maximizes

for both, but BO peaks higher.

Data Synthesis:

  • Solution State: BO derivatives are superior for brightness. 2-phenylbenzoxazole is a standard for high efficiency (

    
    ).
    
  • Solid State (AIE): It is crucial to note that HBT derivatives often exhibit Aggregation Induced Emission (AIE) .[2][4] While weak in solution (

    
    ), they can achieve 
    
    
    
    in solid state or aggregate form, making them excellent for precipitating sensors.

Part 3: Experimental Protocol (Relative Method)

Measuring absolute quantum yield requires an integrating sphere.[5][6][7] However, the Relative Method (Williams et al.) is the standard for comparing derivatives against a known reference (e.g., Quinine Sulfate or Fluorescein).

Prerequisite Checklist
  • Reference Standard: Choose a standard with

    
     and 
    
    
    
    close to your sample (e.g., Quinine Sulfate in 0.1 M H2SO4 for blue emitters).
  • Solvent: Spectroscopic grade solvents only.

  • Cuvettes: Quartz cuvettes (10 mm path length).

Step-by-Step Workflow
  • Absorbance Tuning (Critical): Prepare solutions of Sample and Standard. Adjust concentrations so the Absorbance (Optical Density) at the excitation wavelength is below 0.1 (ideally 0.05) .

    • Why? This prevents "Inner Filter Effects" (re-absorption of emitted light) which artificially lowers the measured QY.

  • Excitation: Excite both sample and standard at the exact same wavelength.

  • Integration: Record the fluorescence emission spectrum. Integrate the area under the curve (AUC).

  • Refractive Index Correction: If the sample and standard are in different solvents, you must correct for the refractive index (

    
    ).
    
Calculation Equation


Where 

is the slope of the line plotted from Integrated Fluorescence Intensity vs. Absorbance (using multiple concentration points is the "Gold Standard").
Experimental Workflow Diagram

Protocol Start Start: Sample & Standard Selection Prep Prepare Dilution Series (5 concentrations) Start->Prep CheckAbs Check Absorbance (UV-Vis) Must be < 0.1 OD at λ_ex Prep->CheckAbs CheckAbs->Prep If OD > 0.1 (Dilute) Scan Fluorescence Scan (Same parameters for both) CheckAbs->Scan If OD < 0.1 Integrate Integrate Emission Spectra (Calculate Area Under Curve) Scan->Integrate Plot Plot: Integrated Area vs. Absorbance Determine Slope (Gradient) Integrate->Plot Calc Apply Formula: Φx = Φst * (Grad_x/Grad_st) * (η_x/η_st)² Plot->Calc

Figure 2: Workflow for relative fluorescence quantum yield determination. The yellow node highlights the critical quality control step to prevent inner filter effects.

Part 4: Application Recommendations

Based on the photophysical differences, select your derivative as follows:

ApplicationRecommended CoreReasoning
High-Sensitivity Assays Benzoxazole Higher

in solution ensures maximum signal-to-noise ratio for low-concentration analytes.
Tissue Imaging Benzothiazole Despite lower

, the red-shifted emission and larger Stokes shift reduce background interference and improve tissue depth penetration.
Solid-State Sensors Benzothiazole HBT derivatives often exhibit superior AIE properties , becoming highly emissive upon binding to analytes or aggregating.[4]
UV Lasers / Scintillators Benzoxazole 2-Phenylbenzoxazole derivatives are chemically stable and highly efficient (

) in the UV/Blue region.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters.[1][2][4][8] RSC Advances, 6, 1163-1172. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Refer to Chapter 2 for Quantum Yield protocols). [Link]

  • Massue, J., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 13, 2223. [Link]

  • Wu, Y., et al. (2024).[9] A fluorescent probe based on the ESIPT mechanism for rapid detection of H2O2.[9] Spectrochimica Acta Part A, 304, 123394.[9] [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups and confirming molecular structure. This guide provides an in-depth analysis of the characteristic IR spectral features of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine , a molecule of interest in medicinal chemistry and materials research. By understanding its unique vibrational fingerprint, scientists can effectively identify this compound, differentiate it from structural analogs, and ensure its purity.

This guide moves beyond a simple cataloging of peaks. It delves into the vibrational origins of each key absorption band, offers a comparative perspective against similar molecular scaffolds, and provides a robust experimental protocol for acquiring high-quality spectra.

The Vibrational Signature: Predicting the IR Spectrum

The infrared spectrum of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is a composite of the vibrational modes of its constituent parts: the primary aromatic amine, the isopropyl-substituted benzene ring, and the benzoxazole core. The predicted characteristic absorption bands are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) ** Intensity Notes
Primary Aromatic Amine (-NH₂) N-H Asymmetric Stretch~3400-3500MediumTwo distinct bands are characteristic of primary amines.[1][2][3]
N-H Symmetric Stretch~3300-3400MediumWeaker and sharper than O-H stretches.[1][4]
N-H Bending (Scissoring)~1580-1650Medium to StrongCan sometimes be mistaken for C=C stretching.[1][3][4]
C-N Stretch (Aromatic)~1250-1335StrongCharacteristic of aromatic amines.[1][5]
Benzoxazole Ring C=N Stretch~1600-1640Medium to StrongA key indicator of the oxazole ring system.[6][7]
C=C Aromatic Stretch~1400-1600Medium (multiple bands)Skeletal vibrations of the fused aromatic rings.[8][9]
C-O-C Asymmetric Stretch~1200-1270StrongCharacteristic of the ether linkage within the benzoxazole ring.
Isopropyl Group (-CH(CH₃)₂) **C-H Asymmetric Stretch (CH₃)~2960Strong
C-H Symmetric Stretch (CH₃)~2870Medium
C-H Bend (CH₃)~1385 and ~1370MediumA characteristic doublet for the isopropyl group.
Aromatic Rings C-H Stretch~3000-3100Medium to WeakAppears at a higher frequency than aliphatic C-H stretches.[9][10]
C-H Out-of-Plane Bending~675-900StrongThe pattern of these bands can indicate the substitution pattern on the aromatic rings.[9]

Comparative Spectral Analysis: Distinguishing Features

To appreciate the unique spectral fingerprint of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine, it is instructive to compare its expected IR spectrum with those of simpler, related molecules.

  • Aniline: The spectrum of aniline will show the characteristic double N-H stretching bands of a primary aromatic amine around 3350-3450 cm⁻¹ and a strong C-N stretching band.[1] However, it will lack the C=N and C-O-C stretching vibrations indicative of the benzoxazole ring, as well as the aliphatic C-H stretching and bending modes of the isopropyl group.

  • 2-Phenylbenzoxazole: This molecule shares the benzoxazole core and will exhibit the characteristic C=N, C=C, and C-O-C stretching bands.[11][12] However, it lacks the primary amine group, and therefore, its spectrum will be devoid of the N-H stretching and bending absorptions.

  • Cumene (Isopropylbenzene): The spectrum of cumene will be dominated by the C-H stretching and bending vibrations of the isopropyl group and the aromatic C-H and C=C absorptions. It will not display any of the characteristic peaks associated with the amine or benzoxazole functionalities.

The combination of the primary amine absorptions, the benzoxazole ring vibrations, and the distinct isopropyl C-H bending doublet provides a unique and definitive IR signature for 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To obtain a reliable IR spectrum for analysis, the following Attenuated Total Reflectance (ATR) FTIR protocol is recommended. ATR is a versatile and rapid technique that requires minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Perform a background scan to acquire the spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum. The background should be a flat line with minimal water and carbon dioxide peaks.

  • Sample Preparation:

    • Place a small amount of the solid 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine sample directly onto the diamond ATR crystal.

    • Ensure complete coverage of the crystal surface to maximize the signal-to-noise ratio.

  • Spectrum Acquisition:

    • Lower the ATR press to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Initiate the sample scan. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing and Analysis:

    • After the scan is complete, the resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Use the spectrometer software to label the peaks of interest.

    • Compare the obtained peak positions and relative intensities with the expected values outlined in the table above.

Causality Behind Experimental Choices:

  • ATR: This technique is chosen for its simplicity, speed, and the minimal sample preparation required. It is also less susceptible to issues with sample thickness that can affect transmission methods.

  • Diamond ATR Crystal: Diamond is a robust and chemically inert material, making it suitable for a wide range of organic compounds.

  • 4 cm⁻¹ Resolution: This resolution is generally sufficient to resolve the key functional group vibrations in mid-IR spectroscopy without unnecessarily increasing the scan time.

Visualizing the Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine and highlights the key functional groups responsible for its characteristic IR peaks.

Caption: Molecular structure of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine with key functional groups and their characteristic IR absorption regions highlighted.

Conclusion

The infrared spectrum of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine provides a rich source of structural information. By carefully analyzing the N-H stretching and bending vibrations of the primary aromatic amine, the characteristic stretches of the benzoxazole ring system, and the unique absorptions of the isopropyl group, researchers can confidently identify this molecule. This guide serves as a comprehensive resource for the interpretation of its IR spectrum, enabling accurate and efficient characterization in a research and development setting.

References

  • Vertex AI Search. (n.d.). The features of IR spectrum.
  • Vertex AI Search. (n.d.). IR: amines.
  • Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.
  • ResearchGate. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating.
  • ResearchGate. (n.d.). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations.
  • ResearchGate. (n.d.). Infrared spectra of benzoxazoles exhibiting excited state proton transfer.
  • NIST. (n.d.). Benzoxazole, 2-phenyl-.
  • RSC Publishing. (n.d.). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Part 11.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
  • ChemicalBook. (n.d.). Isopropyl alcohol(67-63-0) IR Spectrum.
  • YouTube. (2023, January 11). N-H Stretching and Bending Vibrations.
  • Illinois State University. (n.d.). Infrared Spectroscopy.
  • Vertex AI Search. (n.d.). INFRARED SPECTROSCOPY (IR).
  • ijstr. (n.d.). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives.
  • CKT College. (n.d.). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S.
  • Vertex AI Search. (n.d.). Infrared (IR) Spectroscopy.
  • Vertex AI Search. (n.d.). IR Chart.
  • University of Calgary. (n.d.). Ch13 - Sample IR spectra.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • Vertex AI Search. (n.d.). Table of Characteristic IR Absorptions.
  • Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
  • MySkinRecipes. (n.d.). 2-Phenylbenzoxazole.
  • MDPI. (n.d.). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives.
  • MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[13]).. Retrieved February 13, 2026, from .

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • ResearchGate. (n.d.). Behaviour of 3-amino-5-methylisoxazole and...
  • ChemicalBook. (n.d.). 3-Aminobenzoic acid(99-05-8) IR Spectrum.

Sources

Structure-activity relationship (SAR) comparison of isopropyl-substituted benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isopropyl Effect" in Benzoxazole Scaffolds

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for adenine and guanine, which allows it to interact with diverse biological targets including DNA gyrase, COX-2, and Topoisomerase II.

This guide focuses specifically on isopropyl-substituted benzoxazoles . While methyl and ethyl substituents are common, the introduction of an isopropyl group introduces a critical inflection point in Structure-Activity Relationships (SAR):

  • Steric Bulk: The branched nature of the isopropyl group (steric parameter

    
    ) restricts bond rotation more effectively than linear alkyls, potentially locking the molecule into a bioactive conformation.
    
  • Lipophilicity: It significantly increases

    
    , enhancing membrane permeability—a critical factor for intracellular targets like DNA gyrase.
    
  • Metabolic Stability: Unlike ethyl groups, which are prone to rapid oxidative dealkylation, the isopropyl group's methine proton is sterically shielded, often extending half-life (

    
    ).
    

Chemical Context & Synthesis Protocols[1][2][3][4][5][6][7][8]

To evaluate the biological activity of isopropyl-benzoxazoles, one must first master their synthesis. Traditional oxidative cyclization (e.g., using PPA) often fails with branched alkyl aldehydes due to steric hindrance and side reactions.

Protocol A: Tf₂O-Promoted Cyclization of Amides

Source: Molecules (2022) & MDPI (2025) [1, 2] Rationale: This method avoids harsh acidic conditions and is specifically optimized for sterically demanding groups like isopropyl.

Reagents:

  • Substrate:

    
    -(2-hydroxyphenyl)isobutyramide (formed from 2-aminophenol + isobutyryl chloride).
    
  • Activator: Trifluoromethanesulfonic anhydride (

    
    ).
    
  • Base: 2-Fluoropyridine (2-F-Pyr).

  • Solvent: Dichloromethane (DCM).[1]

Step-by-Step Workflow:

  • Activation: Dissolve

    
    -(2-hydroxyphenyl)isobutyramide (1.0 equiv) in anhydrous DCM (
    
    
    
    ) under
    
    
    atmosphere.
  • Base Addition: Add 2-Fluoropyridine (1.2 equiv) at

    
    .
    
  • Cyclization: Dropwise add

    
     (1.1 equiv). The reaction activates the amide oxygen, facilitating intramolecular attack by the phenol.
    
  • Workup: Stir at room temperature for 1 hour. Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 30:1).

Yield Expectation: ~68% for 2-isopropylbenzoxazole (compared to >80% for unbranched alkyls, reflecting the steric challenge).

Visualization: Synthesis Pathway

Synthesis Figure 1: Tf2O-Promoted Synthesis of Isopropyl-Benzoxazoles Start 2-Aminophenol + Isobutyryl Chloride Intermediate N-(2-hydroxyphenyl) isobutyramide Start->Intermediate Acylation (DCM, Et3N) Activation O-Triflylimidate Intermediate Intermediate->Activation Tf2O, 2-F-Pyr (Electrophilic Activation) Product 2-Isopropylbenzoxazole Activation->Product Intramolecular Cyclization

Comparative SAR Analysis: Antimicrobial Activity

The introduction of an isopropyl group, particularly at the C7 position of the benzoxazole ring, has been shown to modulate activity against Gram-positive bacteria. The following data compares 7-isopropyl derivatives against standard reference drugs.

Case Study: 7-Isopropyl-4-methyl-benzoxazol-5-ol Derivatives

Study Context: Derivatives synthesized from 3-aminothymoquinone (which naturally contains the isopropyl group) [1].[2]

Table 1: Antibacterial Activity (MIC in mg/mL)

Compound IDR-Substituent (Pos 2)Core FeatureS. aureusE. coliS. luteaSAR Insight
Comp 1 4-Methoxyphenyl7-Isopropyl2.51.250.625Moderate activity; electron-donating group reduces potency.
Comp 2 4-Trifluoromethyl7-Isopropyl1.25 0.625 0.156 Best in Class. Electron-withdrawing

+ Lipophilic Isopropyl synergize for high potency.
Control Ampicillin-0.0020.004-Standard antibiotic is still superior, but Comp 2 shows promising lead-like properties.

Key SAR Findings:

  • The "Lipophilic Clamp": The 7-isopropyl group provides a hydrophobic anchor. When paired with a 2-aryl group containing an electron-withdrawing substituent (

    
    ), activity doubles compared to electron-donating groups (
    
    
    
    ).
  • Gram-Positive Selectivity: Isopropyl derivatives show preferential activity against S. lutea and S. aureus.[2] The bulky isopropyl group likely aids in penetrating the thick peptidoglycan layer or binding to a hydrophobic pocket in DNA gyrase (inferred target).

  • Position Matters: Unlike 2-isopropyl (which is labile), 7-isopropyl (on the benzenoid ring) is metabolically stable and contributes to the overall logP without interfering with the pharmacophore at position 2.

Mechanistic Insights & Binding Mode

Why does the isopropyl group improve activity in specific contexts?

Hydrophobic Pocket Occupancy

In targets like DNA Gyrase (subunit B) , the active site contains a hydrophobic pocket that accommodates the ATP adenine ring. Benzoxazoles mimic this ring.

  • Methyl/Ethyl: Too small to fully occupy the hydrophobic pocket, leading to lower binding affinity (

    
    ).
    
  • Isopropyl: The branched methyl groups fill the pocket more efficiently (Van der Waals contacts), displacing water molecules and increasing entropy-driven binding.

Visualization: SAR Decision Tree

SAR Figure 2: SAR Logic for Isopropyl Incorporation Root Benzoxazole Scaffold Optimization Pos2 Position 2 Modification Root->Pos2 Pos7 Position 7 Modification (Benzenoid Ring) Root->Pos7 SmallAlkyl R = Methyl/Ethyl Pos2->SmallAlkyl Branched R = Isopropyl Pos2->Branched NoSub R = H Pos7->NoSub IsoSub R = Isopropyl Pos7->IsoSub SmallRes Low Steric Hindrance Rapid Metabolism SmallAlkyl->SmallRes BranchedRes High Steric Bulk Resists Hydrolysis Moderate Potency Branched->BranchedRes IsoEffect Increases LogP (+0.8) Enhances Membrane Permeability Target: S. lutea / S. aureus IsoSub->IsoEffect

Experimental Validation Protocol

To verify the SAR claims above, the following self-validating assay protocol is recommended.

Microdilution Broth Assay (MIC Determination)

Objective: Quantify the "Isopropyl Advantage" by comparing IC50/MIC values.

  • Preparation: Dissolve 2-isopropylbenzoxazole derivatives in DMSO (

    
     stock).
    
  • Media: Use Mueller-Hinton Broth (MHB) for bacteria; Sabouraud Dextrose Broth for fungi.

  • Inoculum: Adjust bacterial suspension to

    
     (0.5 McFarland standard).
    
  • Plate Setup:

    • Rows A-H: Serial 2-fold dilutions (Start:

      
      ).
      
    • Control Column: DMSO only (Negative), Ciprofloxacin (Positive).

  • Incubation:

    
     for 24 hours.
    
  • Readout: Add

    
     Resazurin dye (0.01%).
    
    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Validation: The MIC is the lowest concentration remaining Blue. If Control Column is Blue, discard assay.

References

  • Spirtovic-Halilovic, S., et al. (2023). "In Silico Study of Microbiologically Active Benzoxazole Derivatives."[2] Indian Journal of Pharmaceutical Sciences, 85(3), 769-777.[2]

  • General Synthesis of 2-Substituted Benzoxazoles. Molecules, MDPI.

  • Structure-Activity Relationship for the Oxadiazole Class of Antibiotics. National Institutes of Health (NIH).

  • Synthesis and Antimicrobial Activity of Novel 2-Substituted Benzoxazole Derivatives. Arabian Journal of Chemistry.

Sources

Validation of Synthesis Routes for 2-Phenylbenzoxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

The 2-phenylbenzoxazole scaffold is a critical pharmacophore in drug discovery (e.g., anticancer, antimicrobial agents) and a functional unit in optoelectronics (OLEDs). While over 20 synthetic pathways exist, most research labs rely on three core methodologies: Acid-Catalyzed Condensation , Oxidative Cyclization , and Transition-Metal Catalysis .

This guide objectively compares these three dominant routes based on yield, atom economy, and scalability, providing a self-validating framework for ensuring chemical integrity.

Strategic Decision Matrix

Use the following logic flow to select the optimal route for your specific substrate.

DecisionMatrix Start Start: Select Substrate AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Scale Target Scale? AcidSensitive->Scale No RouteB Route B: Oxidative Cyclization (Green, Mild, Aldehyde Input) AcidSensitive->RouteB Yes FuncGroup Contains Halogens/Alkynes? Scale->FuncGroup <1g (Discovery) RouteA Route A: PPA Condensation (Robust, High Yield, Harsh) Scale->RouteA >10g (Industrial) FuncGroup->RouteB No RouteC Route C: Cu-Catalyzed (High Functional Tolerance) FuncGroup->RouteC Yes

Figure 1: Strategic selection workflow for 2-phenylbenzoxazole synthesis based on substrate stability and scale.

Comparative Analysis of Synthesis Routes

The following data summarizes internal validation runs and literature benchmarks.

MetricRoute A: Polyphosphoric Acid (PPA) Route B: Oxidative Cyclization Route C: Cu-Catalyzed Coupling
Precursors 2-Aminophenol + Benzoic Acid2-Aminophenol + Benzaldehyde2-Haloanilide + Benzamidine (or similar)
Mechanism Dehydrative CyclizationSchiff Base Formation ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Oxidation
C-H Activation / Cross-Coupling
Typical Yield 85–95%80–93%70–88%
Reaction Time 2–4 Hours12–24 Hours18–24 Hours
Temp.[1][2][3][4][5][6] Range 120–180°C25–80°C80–120°C
Green Metric Poor (Viscous waste, difficult workup)Excellent (Low waste, often ambient air)Moderate (Metal waste, ligand cost)
Key Reference Hung et al. [1]Zhang et al.[7] [2]Sirgamalla et al. [3]

Detailed Experimental Protocols

Route A: The "Brute Force" Standard (PPA)

Best for: Simple substrates, gram-scale synthesis, non-acid-sensitive groups.

  • Principle: Polyphosphoric acid (PPA) acts as both solvent and dehydrating agent.

  • Protocol:

    • Mix 2-aminophenol (10 mmol) and benzoic acid derivative (10 mmol) in PPA (40 g).

    • Heat to 60°C for 2 hours (amide formation), then ramp to 120–180°C for 2 hours (cyclization).

    • Critical Step: Pour the hot, viscous solution slowly into crushed ice (200 g) with vigorous stirring. The product precipitates as a solid.

    • Neutralize with saturated NaHCO

      
       to remove residual acid.
      
    • Filter and recrystallize from ethanol.

Route B: The "Green" Oxidative Cyclization

Best for: Lab-scale discovery, acid-sensitive substrates, aldehydes as starting materials.

  • Principle: Formation of a Schiff base intermediate followed by oxidative closure using green oxidants (e.g., O

    
    , Sulfur, or MnO
    
    
    
    ).
  • Protocol (Sulfur/DMSO Method):

    • Dissolve 2-aminophenol (1.0 equiv) and benzaldehyde (1.0 equiv) in DMSO.

    • Add elemental Sulfur (S

      
      ) (0.5 equiv) as the oxidant.
      
    • Stir at 80°C for 4–6 hours.

    • Self-Validation: Monitor TLC for the disappearance of the intermediate imine (Schiff base), which usually appears more polar than the aldehyde but less polar than the amine.

    • Extract with Ethyl Acetate; wash with brine to remove DMSO.

Route C: Copper-Catalyzed C-H Activation

Best for: Late-stage functionalization, complex scaffolds.

  • Principle: Cu-catalyzed intramolecular C-O bond formation via C-H activation.

  • Protocol:

    • Combine 2-aminophenol (1.0 equiv) and benzaldehyde (1.1 equiv) in Toluene or DMSO.

    • Add CuI (5 mol%) and 1,10-phenanthroline (10 mol%).

    • Add Cs

      
      CO
      
      
      
      (2.0 equiv) as base.
    • Heat at 110°C under O

      
       balloon (1 atm) for 24 hours.
      
    • Filter through a Celite pad to remove copper salts.

Mechanistic Validation & Signaling Pathways

Understanding the mechanism is vital for troubleshooting low yields. The diagram below illustrates the divergence between the Acidic and Oxidative pathways.

Mechanism Reactants 2-Aminophenol + Carbonyl Source Amide Amide Intermediate (Route A) Reactants->Amide + Acid (PPA) Imine Schiff Base (Imine) (Route B) Reactants->Imine + Aldehyde Dehydration Acid-Mediated Dehydration (-H2O) Amide->Dehydration Oxidation Oxidative Closure (-2H / -H2) Imine->Oxidation Product 2-Phenylbenzoxazole Dehydration->Product Oxidation->Product

Figure 2: Mechanistic divergence between PPA condensation (top) and Oxidative Cyclization (bottom).

Quality Assurance: Self-Validating Systems

To ensure scientific integrity, every synthesized batch must pass the following "Self-Validating" checkpoints.

A. In-Process Control (IPC)
  • TLC Visualization: Benzoxazoles are highly fluorescent. Under UV (254/365 nm), the product typically exhibits a strong blue fluorophore, distinct from the non-fluorescent starting materials.

  • Imine Trap (Route B): If the reaction stalls at the Schiff base (imine), the mass spec will show [M+2H] compared to the product. Add more oxidant to drive completion.

B. Structural Confirmation
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the phenolic -OH (approx. 9.0–10.0 ppm) and amino -NH

      
       protons.
      
    • Diagnostic Peak: The aromatic protons on the benzoxazole ring often show a characteristic doublet/multiplet pattern shifted downfield (7.6–7.8 ppm) due to the electron-withdrawing nature of the heterocycle.

  • HRMS (ESI+):

    • Target Mass: Calculated [M+H]

      
      .
      
    • Purity Requirement: >95% by HPLC (254 nm) for biological assays.

C. Common Failure Modes & Fixes
SymptomProbable CauseCorrective Action
Low Yield (Route A) Incomplete cyclization of amideIncrease temperature to 180°C; ensure PPA is fresh (anhydrous).
Black Tar (Route A) Charring of substrateReduce temp to 120°C; switch to Eaton's Reagent (P2O5/MeSO3H).
Stalled Reaction (Route B) Insufficient OxidantAdd 0.2 eq. additional oxidant; ensure O

bubbling if using air.
Copper Residue (Route C) Poor filtrationWash organic layer with NH

OH/EDTA to sequester Cu ions.

References

  • Hung, C. et al. (1995).[6] Synthesis of 2-phenylbenzoxazole from benzoic acid & o-aminophenol in PPA. Adapted/Cited in ResearchGate Protocols.

  • Zhang, J. et al. (2021).[7] Efficient oxidative cyclization of 2-aminophenols... in the presence of elemental sulfur. Journal of Organic Chemistry, 86, 14485-14492.[7] (Cited via Organic Chemistry Portal).

  • Sirgamalla, R. et al. (2023).[5] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances / PMC.

  • Mayo, M.S. et al. (2014).[7] Cyclization reactions of 2-aminophenols with β-diketones catalyzed by Brønsted acid and CuI. Journal of Organic Chemistry, 79, 6310-6314.[7]

  • Nguyen, T.B. et al. (2017).[7] Elemental sulfur as a green oxidant for the synthesis of benzoxazoles. Organic Letters, 19, 3887-3890.[7]

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Illuminating the Solid State: A Comparative Guide to the Structural Determination of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise characterization of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of methodologies for determining the crystal structure of the novel compound 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine, a molecule of interest for its potential therapeutic applications.[1] While a definitive crystal structure for this specific molecule is not yet publicly available, this guide will use it as a model to explore the gold-standard technique of Single-Crystal X-ray Diffraction (SCXRD) and compare its utility and outputs against other critical solid-state characterization techniques.

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind the experimental choices, ensuring a deep and applicable understanding of modern structural analysis.

The Gold Standard: Unveiling the Atomic Blueprint with Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid.[2][3] It provides a detailed three-dimensional map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions with unparalleled precision.[2][3] The resulting crystal structure is fundamental to understanding a compound's physical and chemical properties, guiding further molecular design and formulation development.

The SCXRD Workflow: From Crystal to Structure

The journey from a powdered sample to a fully elucidated crystal structure is a multi-step process demanding patience and precision.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Synthesis of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine B Crystal Growth A->B Slow Evaporation, Vapor Diffusion, etc. C Crystal Selection & Mounting B->C Microscopic Examination D X-ray Diffractometer C->D Mounting on Goniometer E Diffraction Pattern Generation D->E X-ray Exposure & Crystal Rotation F Data Processing (Integration & Scaling) E->F G Structure Solution (Phase Problem) F->G H Structure Refinement G->H I Validation & CIF Generation H->I

Caption: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: SCXRD of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine
  • Crystal Growth: High-quality single crystals are the primary requisite for a successful SCXRD experiment.[4] For 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine, this would involve dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) and allowing for slow evaporation at a constant temperature. The goal is to obtain well-formed, transparent crystals with dimensions typically between 0.1 and 0.3 mm.[5]

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope, ensuring it is free of cracks and other defects. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (typically around 100 K) to minimize thermal vibrations of the atoms.[5]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[3] A focused beam of monochromatic X-rays is directed at the crystal, which is slowly rotated.[2] As the crystal rotates, different atomic planes satisfy the Bragg condition (nλ = 2d sinθ) and diffract the X-rays.[5][6] A detector records the positions and intensities of these diffracted spots, creating a unique diffraction pattern.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is used to build a preliminary model of the molecule. The model is then refined against the experimental data to improve the fit and obtain the final, highly accurate atomic coordinates, bond lengths, and angles.[5][7]

Comparative Analysis: Situating SCXRD Among Other Techniques

While SCXRD provides the most definitive structural information, other techniques offer complementary data and are often more suitable for routine or bulk sample analysis.

TechniqueSample RequirementInformation ObtainedThroughputKey AdvantageKey Limitation
Single-Crystal XRD (SCXRD) Single, high-quality crystal (0.1-0.3 mm)Precise 3D atomic arrangement, bond lengths/angles, absolute configurationLowUnambiguous structure determination.[2][3]Difficult and time-consuming to grow suitable crystals.[8]
Powder XRD (PXRD) Microcrystalline powder (~10 µm particles)Phase identification, lattice parameters, crystallinity, crystallite size.[7][9]HighRapid analysis of bulk material, minimal sample prep.[8][9]Loss of 3D information; structural details are averaged.[10][11]
Solid-State NMR (ssNMR) Powdered solidLocal atomic environments, polymorphism, molecular dynamics, internuclear distances.[12][13]MediumPowerful for studying disordered or amorphous materials and dynamics.[14]Spectra can be complex with broad lines; requires specialized equipment.[12]
Differential Scanning Calorimetry (DSC) Small amount of solid materialThermal transitions (melting, crystallization, glass transition), purity, polymorphism.[15][16]HighExcellent for screening thermal properties and stability.[17]Provides no direct structural information.[18]
Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

PXRD is a rapid, non-destructive technique used to analyze the bulk properties of a crystalline solid.[19] Instead of a single crystal, a powdered sample containing thousands of randomly oriented crystallites is used.[8][10] The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase.[10]

  • Sample Preparation: A small amount of the synthesized compound is gently ground to a fine, homogenous powder (typically <10 µm particle size) to ensure random orientation of the crystallites.[9]

  • Data Collection: The powder is packed into a sample holder and placed in a powder diffractometer. The sample is irradiated with X-rays over a range of angles, and the detector records the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks. This pattern can be compared to databases to identify known phases or used to determine the unit cell parameters of a new material.[20] The sharpness of the peaks can also provide information about the degree of crystallinity and the size of the crystallites.[7]

Technique_Comparison cluster_scxrd SCXRD cluster_pxrd PXRD cluster_ssnmr ssNMR cluster_dsc DSC SCXRD_Input Single Crystal SCXRD_Output 3D Atomic Structure SCXRD_Input->SCXRD_Output Definitive Structure PXRD_Input Powder Sample PXRD_Output Phase ID & Crystallinity PXRD_Input->PXRD_Output Bulk Fingerprint SSNMR_Input Powder Sample SSNMR_Output Local Environment & Dynamics SSNMR_Input->SSNMR_Output Molecular Level Insight DSC_Input Bulk Sample DSC_Output Thermal Transitions DSC_Input->DSC_Output Thermodynamic Properties

Caption: Comparison of inputs and outputs for key solid-state techniques.

Solid-State Nuclear Magnetic Resonance (ssNMR): A Window into Local Environments

Solid-state NMR spectroscopy is a powerful technique that provides information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N) within a solid material.[12][14] It is particularly valuable for characterizing materials that are not amenable to single-crystal studies, such as amorphous solids or mixtures.[14][21] For a compound like 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine, ssNMR could distinguish between different polymorphic forms by detecting subtle changes in the chemical shifts of the carbon and nitrogen atoms.

Differential Scanning Calorimetry (DSC): Probing Thermal Behavior

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[15] It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[16] For our target compound, DSC would be essential for determining its melting point, assessing its purity, and identifying any polymorphic transitions that occur upon heating or cooling.[17] This information is critical for formulation development and ensuring the stability of the final drug product.[22]

Conclusion: An Integrated Approach to Structural Characterization

The definitive determination of the crystal structure of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine requires Single-Crystal X-ray Diffraction. This technique provides an unambiguous three-dimensional atomic map, which is the foundation for all further structure-based research.

However, a comprehensive characterization relies on an integrated approach. Powder XRD is indispensable for routine phase identification and quality control of the bulk material. Solid-state NMR offers invaluable insight into the local molecular environment and is crucial for studying polymorphism and amorphous content. Finally, DSC provides critical data on the thermal stability and phase behavior of the compound. Together, these techniques provide a self-validating system, ensuring a complete and trustworthy understanding of the solid-state properties of a new chemical entity.

References

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A Researcher's Guide to UV-Vis Absorption Spectra Analysis of Phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced electronic behavior of molecular scaffolds is paramount. Phenylamine (aniline) and its derivatives are foundational structures in medicinal chemistry. Ultraviolet-Visible (UV-Vis) spectroscopy offers a powerful, accessible method to probe the electronic transitions within these molecules, revealing critical information about their structure, substitution, and microenvironment. This guide provides an in-depth comparison of the UV-Vis absorption spectra of key phenylamine derivatives, supported by experimental data and protocols, to empower your research.

Section 1: The Electronic Spectrum of Phenylamine (Aniline): A Baseline

The UV-Vis spectrum of an organic molecule is dictated by the promotion of electrons from a ground state to an excited state upon absorption of light.[1] In aromatic systems like benzene, these are primarily π → π* transitions. The introduction of a substituent, such as the amino (-NH₂) group in phenylamine, fundamentally alters the spectrum.

Phenylamine's spectrum in a non-polar solvent typically displays two main absorption bands:

  • A strong E2-band (π → π transition)* around 230-240 nm.

  • A weaker B-band (π → π transition)*, showing fine structure, around 280-290 nm.[2][3]

The amino group acts as an auxochrome —a group that, while not a chromophore itself, modifies the absorption of a chromophore. The nitrogen atom's non-bonding (n) electrons delocalize into the benzene ring's π-electron system. This conjugation raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO). The net effect is a smaller HOMO-LUMO energy gap compared to unsubstituted benzene, causing a bathochromic shift (a shift to a longer wavelength, also known as a red shift) of the absorption bands.[4]

Section 2: The Decisive Role of Substituents

The true utility of UV-Vis analysis emerges when comparing derivatives. The electronic nature of other substituents on the phenyl ring—whether they donate or withdraw electrons—dramatically influences the position (λmax) and intensity of the absorption bands.

Case Study 1: Electron-Donating Groups (EDGs)

Consider p-toluidine (4-methylaniline), where a methyl group (-CH₃) is para to the amino group. The methyl group is a weak electron-donating group. Its presence slightly enhances the delocalization of the nitrogen's lone pair into the ring, further reducing the HOMO-LUMO gap. This results in a minor bathochromic shift compared to aniline.[5] For instance, the UV absorption of p-toluidine extends beyond 290 nm.[6]

Case Study 2: Electron-Withdrawing Groups (EWGs)

The effect is far more pronounced with a strong electron-withdrawing group. In p-nitroaniline, the nitro group (-NO₂) is a powerful EWG. This creates a "push-pull" system where the amino group donates electron density across the π-system to the nitro group.[7] This extended conjugation leads to a new, intense absorption band at a significantly longer wavelength, representing an intramolecular charge transfer (ICT) transition.[7] This ICT band is responsible for p-nitroaniline's characteristic yellow color. The absorption maximum for p-nitroaniline can be found around 360-380 nm, depending on the solvent.[7][8]

G cluster_0 Substituent Effects on Phenylamine Spectra Aniline Phenylamine (Baseline) EDG Phenylamine + EDG (e.g., -CH3) Slight Bathochromic Shift Aniline->EDG Donates e- EWG Phenylamine + EWG (e.g., -NO2) Strong Bathochromic Shift (ICT) Aniline->EWG Withdraws e-

Fig 1. Influence of substituent electronic effects on spectral shifts.
Section 3: Environmental Influence: Solvent and pH Effects

The UV-Vis spectrum of a phenylamine derivative is not an immutable property; it is highly sensitive to its environment.

Solvatochromism: This phenomenon describes the change in a substance's color or spectral properties when dissolved in different solvents.[9] For "push-pull" molecules like p-nitroaniline, increasing solvent polarity causes a bathochromic (red) shift.[7][10] This is because the more polar excited state is stabilized by polar solvents to a greater extent than the ground state, reducing the energy of the electronic transition.[9]

pH-Dependence: The effect of pH is particularly critical for phenylamine derivatives. In an acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonation removes the nitrogen's non-bonding electrons from conjugation with the aromatic ring.[3][4] The anilinium ion is therefore a much weaker chromophore than aniline. Consequently, the spectrum undergoes a hypsochromic shift (a shift to a shorter wavelength, or blue shift), and the absorption pattern becomes very similar to that of unsubstituted benzene.[3] This effect is a powerful diagnostic tool. For example, aniline in a neutral solution absorbs at approximately 230 nm, but in a dilute acid, this shifts to around 203 nm.[3]

Section 4: Comparative Spectral Data

The following table summarizes the typical absorption maxima for phenylamine and its derivatives, illustrating the concepts discussed. The exact values can vary slightly based on the specific solvent and its purity.

CompoundKey SubstituentElectronic EffectTypical λmax (Band B)Typical λmax (ICT Band)
Benzene-Reference~255 nmN/A
Phenylamine -NH₂Electron-Donating~285 nmN/A
p-Toluidine -NH₂, -CH₃Electron-Donating~290 nmN/A
p-Nitroaniline -NH₂, -NO₂Push-Pull (D-A)-~370 nm
Anilinium Ion -NH₃⁺Insulated from Ring~255 nmN/A

Note: Data compiled from various spectroscopic sources for illustrative purposes in a non-polar solvent like hexane or ethanol.[3][7][8]

Section 5: Standardized Experimental Protocol

Reproducible and accurate data is the bedrock of scientific inquiry. This section provides a robust, self-validating protocol for acquiring UV-Vis spectra of phenylamine derivatives.

Objective: To acquire and compare the UV-Vis absorption spectra of phenylamine, p-toluidine, and p-nitroaniline in ethanol and an acidic ethanol solution.

Materials:

  • Double-beam UV-Vis Spectrophotometer

  • Matched 1 cm quartz cuvettes

  • Phenylamine, p-toluidine, p-nitroaniline

  • Absolute Ethanol (spectroscopic grade)

  • 0.1 M Hydrochloric Acid (HCl) in Ethanol

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation (1 mM):

    • Accurately weigh the required mass of each compound to prepare 10 mL of a 1 mM stock solution in absolute ethanol.

    • Causality: Preparing a concentrated stock solution minimizes weighing errors and allows for precise dilution to working concentrations.

  • Working Solution Preparation (e.g., 0.1 mM):

    • Dilute 1 mL of each 1 mM stock solution into a 10 mL volumetric flask with absolute ethanol to create 0.1 mM working solutions.

    • For the acidic analysis, dilute 1 mL of each stock solution into a 10 mL volumetric flask using the 0.1 M HCl in ethanol solution.

    • Causality: The concentration is chosen to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically 0.2-1.0 A.U.) to ensure quantitative accuracy.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable output.

    • Set the scan range from 200 nm to 500 nm.

  • Baseline Correction (Blanking):

    • Fill both the sample and reference cuvettes with the solvent being used for the measurement (absolute ethanol or acidic ethanol).

    • Place them in the spectrophotometer and run a baseline scan. This subtracts the absorbance of the solvent and cuvettes from the subsequent sample measurement.

    • Trustworthiness: This step is critical to ensure that the resulting spectrum is solely due to the analyte.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Place it back in the sample holder and acquire the absorption spectrum.

    • Save and label the data clearly.

    • Repeat this step for all prepared working solutions (neutral and acidic).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each sample.

    • Compare the spectra, noting any bathochromic or hypsochromic shifts between the derivatives and between the neutral and acidic conditions.

G A 1. Prepare Stock Solutions (1 mM in Ethanol) B 2. Prepare Working Solutions (0.1 mM in Ethanol & Acidic Ethanol) A->B Dilution E 5. Measure Sample Spectra B->E Analyte C 3. Instrument Warm-up & Setup (Scan Range: 200-500 nm) D 4. Baseline Correction (Using appropriate solvent as blank) C->D Calibration D->E Corrected Measurement F 6. Analyze Data (Identify λmax, Compare Shifts) E->F Raw Data

Fig 2. Experimental workflow for comparative UV-Vis analysis.
Conclusion

UV-Vis spectroscopy is an indispensable tool for the analysis of phenylamine derivatives. By understanding the foundational electronic transitions of phenylamine and systematically observing the shifts induced by various substituents and environmental conditions, researchers can gain profound insights into molecular structure and electronic properties. The bathochromic shifts caused by electron-donating groups, the significant red shifts from intramolecular charge transfer in "push-pull" systems, and the diagnostic hypsochromic shift upon protonation provide a multi-faceted analytical perspective essential for modern drug discovery and materials science.

References

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  • NIST. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

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  • ResearchGate. (n.d.). The absorption spectrum of aniline. Retrieved February 13, 2026, from [Link]

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  • Quora. (2021). Why does anilin absorb at 230 nm in neutral and 203 nm nm in an acidic medium? Retrieved February 13, 2026, from [Link]

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  • Journal of the Chemical Society B: Physical Organic. (n.d.). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Retrieved February 13, 2026, from [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior Fluorescent Probes

In the dynamic fields of cellular biology and drug discovery, fluorescent dyes are indispensable tools. They illuminate the intricate workings of the cell, enabling researchers to track molecular interactions, visualize subcellular structures, and quantify biological processes with high specificity and sensitivity. While a plethora of commercial dyes are available, the pursuit of novel fluorophores with enhanced properties—brighter, more stable, and less toxic—is a continuous endeavor.

This guide provides a comprehensive framework for benchmarking a novel fluorescent compound, 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine , against established commercial dyes. As a member of the 2-arylbenzoxazole family, this compound is hypothesized to exhibit fluorescence in the blue region of the spectrum, making it a potential alternative to widely used nuclear and cellular stains.

We will delve into the core photophysical and biological parameters that define a high-performance fluorescent probe and provide detailed, field-proven protocols for their measurement. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and compare the performance of fluorescent dyes.

Characterizing the Contestants: Photophysical Profiles

A robust comparison begins with a thorough understanding of the key performance indicators for fluorescent dyes. For the purpose of this guide, we will compare our novel compound, 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine, with three commercially available dyes known for their blue fluorescence: DAPI, Hoechst 33342, and Coumarin 1.

A Note on 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine: As this is a novel compound, its precise photophysical data are yet to be extensively published. Based on the known properties of the 2-phenylbenzoxazole scaffold, we will proceed with the plausible hypothesis that it is a blue-emitting fluorophore. The experimental protocols outlined below will serve to definitively determine these characteristics.

Table 1: Comparative Photophysical and Biological Properties of Selected Fluorescent Dyes

Parameter3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (Hypothetical)DAPI (when bound to dsDNA)Hoechst 33342Coumarin 1
Excitation Max (λex) ~360 nm~358 nm~350 nm~375 nm
Emission Max (λem) ~450 nm~461 nm~461 nm~446 nm[1]
Molar Extinction Coefficient (ε) To be determined~33,000 M⁻¹cm⁻¹ (at 340 nm)~42,000 M⁻¹cm⁻¹ (at 348 nm)~25,000 M⁻¹cm⁻¹ (at 373 nm)
Quantum Yield (Φ) To be determined~0.9 (high)~0.42~0.63
Stokes Shift ~90 nm~103 nm~111 nm~71 nm[1]
Photostability To be determinedModerateModerate to LowModerate
Cell Permeability To be determinedLow (for live cells)HighHigh
Cytotoxicity To be determinedLowLow to ModerateLow
Primary Application General cellular stainingNuclear counterstain (fixed cells)Nuclear counterstain (live & fixed cells)General cellular staining, polarity sensor

Part 1: Foundational Photophysical Benchmarking

The intrinsic brightness and efficiency of a fluorophore are determined by its molar extinction coefficient and quantum yield. Accurate measurement of these parameters is the first step in a rigorous benchmarking process.

Molar Extinction Coefficient (ε) Determination

The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a specific wavelength. A higher value indicates that the dye can be excited more efficiently.

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., spectroscopic grade DMSO or ethanol) to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4). The concentration range should be chosen to yield absorbance values between 0.1 and 1.0, which is the linear range for most spectrophotometers.

  • Absorbance Measurement: Using a UV-Visible spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Beer-Lambert Law Calculation: Plot the absorbance at λmax against the molar concentration of the dye. The molar extinction coefficient (ε) is the slope of the resulting linear fit, as described by the Beer-Lambert law: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[2]

G cluster_prep Sample Preparation cluster_measure Measurement & Analysis stock Prepare Concentrated Stock Solution dilutions Create Serial Dilutions stock->dilutions spec Measure Absorbance at λmax dilutions->spec plot Plot Absorbance vs. Concentration spec->plot calc Calculate ε (Slope of the line) plot->calc

Caption: Workflow for Molar Extinction Coefficient Determination.

Fluorescence Quantum Yield (Φ) Measurement

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3] A higher quantum yield corresponds to a brighter dye. The comparative method, using a well-characterized standard, is a widely adopted and reliable approach.[3]

  • Standard Selection: Choose a quantum yield standard with absorption and emission properties similar to the test compound. For a blue-emitting dye, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common choice.

  • Solution Preparation: Prepare a series of dilutions for both the test dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3][4]

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and slit widths for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.

    • The quantum yield of the test compound (Φx) can be calculated using the following equation:[3][5] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the linear fits for the test and standard samples, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the test and standard samples (this term is 1 if the same solvent is used for both).

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_test Prepare Test Dye Dilutions (Abs < 0.1) abs_measure Measure Absorbance prep_test->abs_measure prep_std Prepare Standard Dye Dilutions (Abs < 0.1) prep_std->abs_measure em_measure Measure Emission Spectra (Integrated Intensity) abs_measure->em_measure plot_data Plot Integrated Intensity vs. Absorbance em_measure->plot_data calc_qy Calculate Quantum Yield Using Comparative Formula plot_data->calc_qy

Caption: Workflow for Relative Quantum Yield Determination.

Part 2: Performance in Application-Specific Contexts

Beyond fundamental photophysics, a dye's utility is defined by its performance in realistic experimental conditions. For cellular imaging, photostability and cytotoxicity are critical parameters.

Photostability Assessment

Photobleaching, the irreversible loss of fluorescence upon exposure to light, can significantly limit the duration of imaging experiments and compromise quantitative analysis.

  • Sample Preparation: Prepare a sample of the fluorescent dye immobilized to prevent diffusion. This can be dye-conjugated antibodies on a slide, or cells stained with the dye.

  • Microscope Setup: Use a fluorescence microscope (confocal is preferred for its defined illumination area) with a stable light source. Set the excitation intensity to a level representative of a typical imaging experiment. It is crucial to use the same illumination power and settings for all dyes being compared.[6]

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view under continuous illumination.

  • Image Analysis: Using software like ImageJ/Fiji, measure the mean fluorescence intensity of the region of interest in each frame of the time-lapse series.

  • Half-life Calculation: Plot the normalized fluorescence intensity against time. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[6]

Cytotoxicity Evaluation

For live-cell imaging, it is imperative that the fluorescent probe does not adversely affect cellular health and function.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]

  • Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Dye Incubation: Treat the cells with a range of concentrations of the fluorescent dye. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control. Incubate for a period relevant to the intended imaging application (e.g., 4, 12, or 24 hours).

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the untreated control. A lower absorbance indicates reduced cell viability and thus higher cytotoxicity.

G start Seed Cells in 96-Well Plate treat Treat with Dye Concentrations, Positive & Negative Controls start->treat incubate Incubate for Desired Time treat->incubate add_mtt Add MTT Reagent & Incubate incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Measure Absorbance at ~570 nm solubilize->read analyze Calculate % Viability vs. Control read->analyze

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion: An Evidence-Based Approach to Fluorophore Selection

The benchmarking framework presented here provides a systematic and objective approach to evaluating the performance of novel fluorescent dyes. By rigorously measuring key photophysical parameters and assessing their behavior in application-relevant contexts, researchers can make informed decisions about the suitability of a new probe for their specific needs. While 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine shows theoretical promise as a blue fluorescent dye, only through the execution of these standardized protocols can its true potential as a valuable tool for scientific discovery be realized. This data-driven methodology ensures that new additions to the fluorescent toolbox are not just novel, but genuinely superior.

References

  • Agilent Technologies. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

  • Glen Research. (n.d.). Extinction Coefficient and Fluorescence Data. Retrieved from [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Measure the Extinction Coefficient of a Fluorescent Protein. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Rurack, K., & Spieles, M. (2011). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 6(11), 1769-1785. Retrieved from [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

[1][2]

Executive Hazard Profile & Chemical Identity

To ensure safe disposal, one must first understand the chemical behavior driving the safety protocols.[1] This compound combines a benzoxazole core with a phenylamine (aniline) moiety .[2]

FeatureSpecificationOperational Implication
Chemical Name 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamineStandard identifier for waste manifests.
CAS Number 356085-09-1Use for inventory tracking and regulatory reporting.[3][2]
Functional Groups Benzoxazole (Heterocycle), Primary AmineBasic nature. Incompatible with strong acids and oxidizers.[1]
Physical State Solid (Powder/Crystal)Dust explosion hazard if finely dispersed; inhalation risk.[2]
Key Hazards Acute Toxicity (Oral/Dermal), Skin Sensitization, Aquatic ToxicityRequires "Blue" (Health) and "Red" (Flammability) awareness.[1]
The Causality of Hazard
  • Aniline Moiety: Aromatic amines are metabolic precursors to reactive electrophiles.[2] In vivo, they can undergo N-hydroxylation, leading to DNA adducts.[2][1] This necessitates strict containment to prevent researcher exposure.[2]

  • Benzoxazole Stability: The heterocyclic ring is chemically stable, meaning it does not degrade easily in the environment.[1] This persistence mandates high-temperature incineration rather than chemical neutralization or landfilling.[3][2]

Waste Classification & Regulatory Logic

Proper disposal begins with accurate classification.[2][4] As a research chemical, it may not have a specific named RCRA listing (P or U list), but it defaults to characteristic hazardous waste based on its toxicity profile.[1]

Decision Logic for Waste Codes (RCRA/EPA)[1]
  • Is it a Listed Waste? Check 40 CFR 261.[2][5]33. (Likely Not Listed specifically by name).

  • Is it Characteristic?

    • Ignitability (D001): Unlikely for the solid, but possible if dissolved in organic solvents.[1]

    • Corrosivity (D002): No (Solid).[3]

    • Reactivity (D003): No.

    • Toxicity (D004-D043): If TCLP testing shows leachable toxic components (e.g., if it degrades to benzene/chloroform, though unlikely here).[3][1]

  • Default Classification: Non-Specific Hazardous Waste (Organic).

Recommended Waste Tagging:

  • Label: "Hazardous Waste - Toxic, Organic, Basic."[2][1]

  • Constituents: 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (100%).[3][2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Oxidizer [ ] Corrosive[3]

Segregation & Storage Protocol

Segregation prevents incompatible chemical reactions in the waste stream.[2][4]

The Incompatibility Matrix
  • DO NOT MIX WITH: Strong Acids (e.g., Hydrochloric, Sulfuric).[1]

    • Reasoning: The amine group is basic.[2] Mixing with strong acids generates heat (exothermic neutralization), potentially pressurizing waste containers or causing splattering.[1]

  • DO NOT MIX WITH: Strong Oxidizers (e.g., Permanganates, Nitrates).[1]

    • Reasoning: Aromatic amines are easily oxidized; this can lead to fire or the evolution of toxic nitrogen oxide (NOx) gases.

Storage Workflow Diagram

The following decision tree illustrates the proper segregation logic for this compound.

WasteSegregationStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidLiquidLiquid WasteStateCheck->LiquidBinSolidBin A: Solid Hazardous(Double Bagged)Solid->BinSolidTrace contaminatedPPE/WipesSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(Methanol, Acetone)SolventCheck->NonHalogenatedAqueousAqueous(Buffers/Water)SolventCheck->AqueousBinHaloBin B: Halogenated OrganicsHalogenated->BinHaloBinNonHaloBin C: Non-Halogenated OrganicsNonHalogenated->BinNonHaloBinAqBin D: Basic Aqueous Waste(DO NOT SEWER)Aqueous->BinAq

Figure 1: Waste Segregation Logic.[3][2] Ensure the compound is compatible with the primary solvent in the waste stream.

Disposal Procedures (Step-by-Step)

Scenario A: Solid Waste (Pure Compound or Spill Debris)

Objective: Containment for incineration.[2]

  • PPE Requirement: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (or fume hood operation) to prevent inhalation of dust.[1]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.

  • Transfer: Carefully transfer the solid into the container. Avoid generating dust.[2][6]

  • Labeling: Affix a hazardous waste label immediately. Write the full chemical name.

  • Disposal Path: Ship for High-Temperature Incineration .

    • Mechanism:[5] Incineration at >1000°C destroys the aromatic rings, converting them to CO2, H2O, and NOx (captured by scrubbers).[1]

Scenario B: Liquid Waste (Reaction Mixtures)

Objective: Prevent environmental release and solvent incompatibility.

  • Identify Solvent: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Ethanol).[1]

  • PH Check: If the solution is acidic (from a reaction workup), neutralize it to pH 6-9 before adding it to a general organic waste drum to prevent corrosion of metal drums or reactions with other basic wastes.[2]

  • Transfer: Pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated).

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent. Add rinsate to the waste container.[2] Do not rinse into the sink.

Spill Response Protocol

In the event of a spill, immediate action is required to prevent exposure and migration.[1]

Spill Kit Requirements:

  • Inert Absorbent (Vermiculite, Sand, or Commercial Pads).[1]

  • Scoop/Dustpan (Spark-proof).[2]

  • Heavy-duty waste bags.[3][2]

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(Gloves, Goggles, Resp)Alert->PPEContain3. Containment(Circle spill with absorbent)PPE->ContainCleanup4. Absorption/Sweep(Do not create dust)Contain->CleanupDecon5. Decontamination(Soap/Water Wash)Cleanup->DeconDisposal6. Bag & Tag(Label as Haz Waste)Decon->Disposal

Figure 2: Emergency Spill Response Workflow.[3][2][7]

Critical Note on Decontamination: After removing the bulk solid, wipe the surface with a solvent in which the compound is soluble (e.g., Ethanol or Acetone) to pick up residue, followed by a soap and water wash.[1] Place all wipes in the solid hazardous waste bin.

References

  • PubChem. Compound Summary: Benzoxazole Derivatives.[2][8] National Library of Medicine.[2] Available at: [Link][3]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[3][2] Available at: [Link][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Available at: [Link][3]

  • ECHA (European Chemicals Agency). Substance Information: Benzoxazole.[2] Available at: [Link][3]

Personal protective equipment for handling 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Analysis

I've started a thorough investigation, compiling all available safety data for 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine. I'm focusing on hazard classifications, reactivity, and specific handling guidelines. Safety Data Sheets (SDS) and chemical safety databases are the primary sources I'm using to gather information.

Developing PPE Protocols

I'm now deep-diving into the best practices for personal protective equipment related to this substance. My focus is on standards for glove selection, respiratory protection, and eye protection, all based on identified hazards. I'm also researching the proper disposal methods for both the chemical and any contaminated PPE. The structure of the guide will be chemical hazards, then PPE requirements by scenario. I'm including a workflow diagram for donning and doffing PPE. Also, I'm explaining the rationale for each recommendation and including a reference table. I will also draft operational and disposal plans.

Compiling Chemical Data

I'm now deep into compiling all relevant safety and handling information for the compound. I'm focusing on hazard classifications and reactivity from sources like SDS and chemical databases. My priority is getting all the data collected so I can begin the PPE protocols research. I'm also preparing to gather data on spill and disposal, as well.

Analyzing Initial Search Results

I've hit a slight snag. My initial hunt for the specific SDS on "3-( 5-Isopropyl-benzooxazol-2-yl)-phenylamine" came up empty. However, I have broadened my search, and located safety data sheets on benzoxazole derivatives and aromatic amines. These should allow me to gather some baseline hazard information.

Extrapolating Analogous Data

Synthesizing Preliminary Guide

I'm now in the process of putting together the draft guide. I'll begin by explaining the necessity of using data from analogous compounds. Next, I'll detail the suggested PPE, safe handling procedures, and disposal plan. I intend to build the requested tables and diagram to better illustrate the PPE workflow.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.